molecular formula C10H20O B3054142 4-Ethyloctanal CAS No. 58475-04-0

4-Ethyloctanal

Cat. No.: B3054142
CAS No.: 58475-04-0
M. Wt: 156.26 g/mol
InChI Key: OWCKBMRUMZFWED-UHFFFAOYSA-N
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Description

(+/-)-4-ethyloctanal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (+/-)-4-ethyloctanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-4-ethyloctanal is primarily located in the membrane (predicted from logP) (+/-)-4-ethyloctanal has a fatty, floral, and milky taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58475-04-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

4-ethyloctanal

InChI

InChI=1S/C10H20O/c1-3-5-7-10(4-2)8-6-9-11/h9-10H,3-8H2,1-2H3

InChI Key

OWCKBMRUMZFWED-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC=O

Canonical SMILES

CCCCC(CC)CCC=O

density

0.834-0.842 (20°)

Other CAS No.

58475-04-0

physical_description

Clear colourless liquid;  Floral-like odou

solubility

Insoluble in water;  soluble in many non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

4-Ethyloctanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 4-Ethyloctanal, a significant molecule in chemical communication and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its biological role as a primer pheromone.

Core Chemical and Physical Properties

This compound is a branched-chain aldehyde with a distinct floral-like odor.[1] It is a volatile organic compound with applications in the fragrance and flavor industries.[2] The following table summarizes its key quantitative data.

PropertyValueSource(s)
CAS Number 58475-04-0[1]
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.26 g/mol [1]
Boiling Point 201.00 to 203.00 °C @ 760.00 mmHg[1]
Density 0.834 - 0.842 g/cm³ (at 20°C)[1]
Refractive Index 1.427 - 1.434 (at 20°C)[1]
Solubility Insoluble in water; soluble in ethanol (B145695) and many non-polar solvents.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical literature.

Synthesis of this compound via Dehydrogenation of 4-Ethyloctanol

The most common and industrially viable method for synthesizing this compound is the catalytic dehydrogenation of its corresponding alcohol, 4-ethyloctanol.[2] This process involves the conversion of the hydroxyl group to a carbonyl group.

Materials and Equipment:

  • 4-Ethyloctanol

  • Transition metal catalyst (e.g., Platinum on carbon (Pt/C), Copper/Zinc oxide (Cu/ZnO), or Molybdenum nitride (Mo₂N))[2]

  • High-temperature reactor with a fixed-bed or slurry setup

  • Inert gas supply (Nitrogen or Argon)[2]

  • Condenser and collection flask

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis

Procedure:

  • Catalyst Preparation: Prepare the catalyst bed in the reactor according to the manufacturer's instructions. For a slurry reactor, suspend the catalyst in a high-boiling inert solvent.

  • Reaction Setup: Introduce 4-ethyloctanol into the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove any oxygen.[2]

  • Heating: Heat the reactor to the target temperature, typically between 150-200°C.[2]

  • Reaction: Pass the 4-ethyloctanol over the heated catalyst bed or stir the slurry. The dehydrogenation reaction will produce this compound and hydrogen gas.

  • Product Collection: The volatile this compound product is carried out of the reactor with the gas stream, condensed, and collected in a cooled flask.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots from the collection flask and analyzing them by GC-MS.

  • Purification: The collected product can be further purified by distillation to remove any unreacted starting material or byproducts. Typical yields for this reaction are in the range of 75-85%, with selectivities exceeding 90%.[2]

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification, quantification, and purity assessment of this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)[3]

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar capillary column)[3]

  • Inlet: Splitless injection mode[3]

  • Inlet Temperature: Programmed from 65°C to 280°C[3]

  • Oven Temperature Program: Initial temperature of 45°C for 2 minutes, then ramp at 12°C/min to 325°C and hold for 11 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • MS Source Temperature: 200°C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: 50 to 1000 m/z[3]

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • For quantitative analysis, add a known amount of an internal standard.

  • Inject a 1 µL aliquot into the GC-MS system.[3]

Data Analysis:

  • Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify the amount of this compound by comparing the peak area to that of the internal standard.

Biological Significance: Pheromonal Activity

This compound plays a crucial role in the chemical communication of goats, acting as a primer pheromone.[4] It is a key component of the "male effect," where the presence of a male induces out-of-season ovulation in anestrous females.[5]

Signaling Pathway of this compound in the Female Goat

The mechanism of action involves the stimulation of the gonadotropin-releasing hormone (GnRH) pulse generator in the female's brain.[4][5] This leads to a cascade of hormonal events culminating in ovulation.

Pheromone_Signaling_Pathway Pheromone This compound (Primer Pheromone) VNO Vomeronasal Organ (Detection) Pheromone->VNO Inhalation AOB Accessory Olfactory Bulb VNO->AOB Neural Signal MeA Medial Amygdala AOB->MeA ARC Arcuate Nucleus (Kisspeptin Neurons) MeA->ARC GnRH GnRH Pulse Generator ARC->GnRH Stimulation Pituitary Anterior Pituitary GnRH->Pituitary GnRH Pulses LH Luteinizing Hormone (LH) (Pulsatile Release) Pituitary->LH Ovary Ovary LH->Ovary Hormonal Signal Ovulation Ovulation Ovary->Ovulation

Caption: Pheromonal signaling pathway of this compound in the female goat.

The process begins with the detection of this compound by the vomeronasal organ. This sensory input is relayed through the accessory olfactory bulb to the medial amygdala.[6] The signal then reaches the arcuate nucleus of the hypothalamus, where it stimulates kisspeptin (B8261505) neurons.[5][7] These neurons, in turn, activate the GnRH pulse generator, leading to the pulsatile release of GnRH.[4][5] This pulsatile GnRH stimulation of the anterior pituitary gland triggers the release of luteinizing hormone (LH) in a pulsatile manner. The LH pulses then act on the ovaries to induce ovulation.[5]

Interestingly, this compound can be oxidized to 4-ethyloctanoic acid, which functions as a releaser pheromone, attracting females to the male. This dual-functionality highlights the complexity of chemical signaling in mammals.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow Start Start: 4-Ethyloctanol Synthesis Catalytic Dehydrogenation (150-200°C, Inert Atmosphere) Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Distillation Crude->Purification Pure Purified this compound Purification->Pure Analysis GC-MS Analysis Pure->Analysis Data Structural Confirmation & Purity Assessment Analysis->Data

Caption: General experimental workflow for this compound.

This guide provides a foundational understanding of this compound for researchers. The detailed protocols and pathway diagrams serve as a starting point for further investigation and application of this multifaceted compound.

References

Unveiling 4-Ethyloctanal: A Technical Guide to its Discovery and Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – A seminal discovery in the field of chemical ecology has identified 4-ethyloctanal as a key primer pheromone in goats, responsible for inducing the "male effect" that triggers reproductive activity in females. This volatile aldehyde, naturally sourced from the hair of male goats, acts as a potent activator of the central reproductive axis in females, offering significant insights into mammalian chemical communication and potential applications in livestock management. This technical guide provides an in-depth overview of the discovery, natural sources, and physiological action of this compound for researchers, scientists, and drug development professionals.

Discovery of a Primer Pheromone

The identification of this compound as a crucial signaling molecule was the result of meticulous research by a team led by Professor Yuji Mori and Associate Professor Yukari Takeuchi at the University of Tokyo. Their work, culminating in a 2014 publication in Current Biology, provided the first definitive identification of a mammalian primer pheromone with neurophysiological evidence of its action.[1]

The research focused on the "male effect," a well-documented phenomenon where the presence of a male goat induces ovulation in seasonally anestrous females.[1] The scientific team hypothesized that volatile compounds from the male were responsible for this physiological response.

Natural Sources and Chemical Profile

The primary natural source of this compound is the hair of intact male goats, particularly from the head and neck region.[2] The production of this and other related compounds is androgen-dependent.[3] It is part of a complex mixture of volatile organic compounds. Interestingly, this compound can be oxidized to 4-ethyloctanoic acid, a compound associated with the characteristic "goaty" odor that acts as a releaser pheromone, attracting females.[2]

Below is a summary of the key chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
CAS Number 58475-04-0
Appearance Clear, colorless liquid[4]
Odor Floral-like[4]
Boiling Point 201-203 °C at 760 mmHg[4]
Solubility Insoluble in water; soluble in non-polar solvents and ethanol[4]

Experimental Protocols

The discovery and characterization of this compound relied on a combination of advanced analytical and neurophysiological techniques.

Protocol 1: Isolation and Identification of this compound (Based on Headspace Gas Chromatography-Mass Spectrometry)

This protocol outlines the general steps for identifying volatile compounds from male goat hair.

1. Sample Collection:

  • Hair samples are collected from the head and neck regions of sexually mature, intact male goats.

  • Control samples are collected from castrated male goats.

2. Volatile Compound Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

  • A sample of goat hair is placed in a sealed vial.

  • The vial is heated to a controlled temperature (e.g., 40-60°C) to release volatile compounds into the headspace.

  • A solid-phase microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.

  • The compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute compounds based on their boiling points and polarity.

  • The separated compounds are then introduced into a mass spectrometer.

  • The mass spectrometer ionizes the compounds (typically using electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a synthetic standard.

Below is a diagram illustrating the general workflow for pheromone identification.

Figure 1. Workflow for the identification of this compound.
Protocol 2: Neurophysiological Bioassay (Based on In Vivo Electrophysiology)

This protocol describes the method used to confirm the physiological activity of this compound on the female goat's reproductive system.

1. Animal Preparation:

  • Ovariectomized female goats are used to eliminate the influence of endogenous ovarian hormones.

  • Chronic recording electrodes are stereotaxically implanted into the mediobasal hypothalamus, targeting the arcuate nucleus, which is believed to house the gonadotropin-releasing hormone (GnRH) pulse generator.

2. Multiple-Unit Activity (MUA) Recording:

  • The implanted electrodes are connected to an amplification and recording system to monitor the multiple-unit electrical activity (MUA) of the hypothalamic neurons.

  • The activity of the GnRH pulse generator is characterized by distinct, periodic bursts of high-frequency neuronal firing, referred to as "MUA volleys."

  • A baseline recording is established to determine the natural frequency of MUA volleys.

3. Pheromone Exposure:

  • A controlled amount of synthetic this compound (or other test compounds) is presented to the goat's nostrils for a defined period.

  • MUA is continuously recorded before, during, and after the exposure.

4. Data Analysis:

  • The frequency of MUA volleys during and after exposure to this compound is compared to the baseline frequency. A significant increase in volley frequency is indicative of GnRH pulse generator activation.

  • Blood samples can be taken concurrently to measure luteinizing hormone (LH) levels, confirming that each MUA volley is followed by an LH pulse.

Signaling Pathway of this compound

The action of this compound initiates a neuroendocrine cascade that ultimately leads to ovulation. The proposed signaling pathway is as follows:

  • Olfactory Reception: this compound is detected by specific olfactory receptors in the olfactory epithelium of the female goat's nasal cavity. While the exact receptors have not yet been identified, they are likely G-protein coupled receptors (GPCRs).

  • Neural Signal Transduction: Binding of this compound to its receptors activates a signaling cascade within the olfactory sensory neurons, generating an electrical signal.

  • Signal Relay to the Hypothalamus: This neural signal is transmitted via the olfactory bulb to higher brain centers, ultimately reaching the hypothalamus.

  • Activation of the GnRH Pulse Generator: The signal directly stimulates the GnRH pulse generator, a network of neurons in the arcuate nucleus (including Kisspeptin/Neurokinin B/Dynorphin or 'KNDy' neurons), leading to an increase in the frequency of GnRH pulses.

  • Pituitary Stimulation: The pulsatile release of GnRH travels through the portal blood system to the anterior pituitary gland.

  • LH Surge: GnRH stimulates the pituitary to release luteinizing hormone (LH) in a pulsatile manner.

  • Ovarian Response: The increased frequency and amplitude of LH pulses act on the ovaries to stimulate follicular development and ultimately trigger ovulation.

The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_olfactory Olfactory System cluster_brain Central Nervous System cluster_endocrine Endocrine System cluster_hormones Hormonal Response Pheromone This compound OlfactoryReceptor Olfactory Receptors (GPCRs) Pheromone->OlfactoryReceptor Binding OSN Olfactory Sensory Neurons OlfactoryReceptor->OSN Activation OlfactoryBulb Olfactory Bulb OSN->OlfactoryBulb Signal Transmission Hypothalamus Hypothalamus (Arcuate Nucleus) OlfactoryBulb->Hypothalamus GnRH_Generator GnRH Pulse Generator (KNDy Neurons) Hypothalamus->GnRH_Generator Stimulation GnRH GnRH Pulse Increase GnRH_Generator->GnRH Pituitary Anterior Pituitary LH LH Pulse Increase Pituitary->LH Ovary Ovary Ovulation Ovulation Ovary->Ovulation GnRH->Pituitary LH->Ovary

Figure 2. Proposed signaling pathway of this compound in the female goat.

Quantitative Data Summary

The physiological effects of this compound have been quantified through neuroendocrine studies. The following table summarizes key findings on the neuroendocrine response of female goats upon exposure to male goat hair volatiles containing this compound.

ParameterConditionResultReference
GnRH Pulse Generator Activity (MUA Volley Frequency) Baseline~1 volley / 50-60 min
Exposure to intact male goat hairImmediate increase in volley frequency[1]
Exposure to synthetic this compoundSignificant increase in volley frequency[1]
Luteinizing Hormone (LH) Secretion BaselinePulsatile release corresponding to MUA volleys
Exposure to intact male goat hairIncrease in LH pulse frequency[3]

Conclusion

The discovery of this compound as a primer pheromone in goats represents a significant advancement in our understanding of mammalian chemical communication. This naturally derived compound directly influences the central reproductive axis, providing a powerful model for studying the interplay between the olfactory system and neuroendocrine regulation. For researchers and professionals in drug development and animal science, this compound offers a promising avenue for developing novel, non-hormonal methods for reproductive management in livestock. Further research into the specific olfactory receptors and downstream signaling pathways will undoubtedly unveil more secrets of this fascinating chemical language.

References

Synthesis of 4-Ethyloctanal from 4-Ethyloctanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-ethyloctanal from its corresponding primary alcohol, 4-ethyloctanol. The conversion of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates. This document details various established methods for this oxidation, including catalytic dehydrogenation and several common chemical oxidation techniques. It includes detailed experimental protocols, quantitative data, and visualizations to support research and development in the chemical and pharmaceutical sciences.

Overview of Synthetic Routes

The synthesis of this compound from 4-ethyloctanol is primarily achieved through oxidation. Several methods are available, ranging from industrial-scale catalytic processes to laboratory-scale chemical oxidations. The choice of method often depends on the desired scale, required purity, and tolerance of other functional groups in the starting material.

Catalytic Dehydrogenation: This method is considered an industrially viable route for the synthesis of this compound.[1] It involves the catalytic removal of hydrogen from the alcohol, forming the aldehyde. This process is typically carried out at elevated temperatures over a heterogeneous catalyst.

Chemical Oxidation: For laboratory-scale synthesis, several mild oxidizing agents are effective in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. These methods are often preferred for their high selectivity and mild reaction conditions. Commonly employed methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and selective method that uses a hypervalent iodine reagent.[2]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[3]

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) Catalyzed Oxidation: Employs a stable nitroxyl (B88944) radical as a catalyst in conjunction with a stoichiometric co-oxidant.[4]

  • Pyridinium (B92312) Chlorochromate (PCC) Oxidation: A well-established method using a chromium(VI) reagent.[5][6][7][8]

Quantitative Data

The efficiency of the synthesis can be evaluated by comparing the yields and selectivities of different methods. The following table summarizes available quantitative data for the synthesis of this compound and related alcohol oxidations.

MethodReagents/CatalystSolventTemperatureReaction TimeYield (%)Selectivity (%)
Catalytic DehydrogenationPt/C, Cu/ZnO, or Mo₂N-150-200 °C-75-85>90
Dess-Martin OxidationDess-Martin PeriodinaneDichloromethane (B109758)Room Temperature0.5 - 2 hoursHighHigh
Swern OxidationDMSO, Oxalyl Chloride, Triethylamine (B128534)Dichloromethane-78 °C to RT-HighHigh
TEMPO-catalyzed OxidationTEMPO, NaOClDichloromethane/Water0 °C-HighHigh
PCC OxidationPyridinium ChlorochromateDichloromethaneRoom Temperature-GoodHigh

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for the oxidation of primary alcohols and can be adapted for the synthesis of this compound.

Catalytic Dehydrogenation

This process is generally performed in a continuous flow reactor packed with a suitable catalyst.

Procedure:

  • Pack a fixed-bed reactor with a chosen catalyst (e.g., Pt/C, Cu/ZnO, or Mo₂N).

  • Heat the reactor to the desired temperature (typically 150-200 °C) under an inert gas flow (e.g., nitrogen or argon).[1]

  • Introduce 4-ethyloctanol into the reactor at a controlled flow rate.

  • The product stream, containing this compound, unreacted alcohol, and hydrogen gas, is cooled and collected.

  • Purification of the product can be achieved by distillation.

Dess-Martin Periodinane (DMP) Oxidation

A reliable and mild laboratory-scale procedure.[2]

Procedure:

  • Dissolve 4-ethyloctanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Swern Oxidation

A widely used method known for its mild conditions and high yields.[3][9][10][11]

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in dichloromethane, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes, then slowly add a solution of 4-ethyloctanol (1 equivalent) in dichloromethane, again keeping the temperature below -60 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, allowing the temperature to rise to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by distillation or column chromatography.

TEMPO-Catalyzed Oxidation

An efficient method using a catalytic amount of TEMPO and a stoichiometric amount of a re-oxidant like sodium hypochlorite (B82951) (bleach).[4][12]

Procedure:

  • In a flask, dissolve 4-ethyloctanol (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate and a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (e.g., 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents), keeping the temperature below 5 °C.

  • Stir vigorously until the starting material is consumed (monitor by TLC).

  • Separate the organic layer and quench the aqueous layer with sodium thiosulfate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain this compound.

  • Further purification can be done by distillation or chromatography if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

A classic and effective method for the oxidation of primary alcohols.[5][6][7][8][13]

Procedure:

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Add a solution of 4-ethyloctanol (1 equivalent) in dichloromethane to the suspension.

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Visualization of Synthetic Workflow

The following diagrams illustrate the general experimental workflow and the signaling pathway for the chemical oxidation of 4-ethyloctanol.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start 4-Ethyloctanol Reaction Oxidation Reaction Start->Reaction Reagents Oxidizing Agent (e.g., DMP, Swern, TEMPO, PCC) Reagents->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Quenching Quenching Reaction->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the oxidation of 4-ethyloctanol.

signaling_pathway Alcohol 4-Ethyloctanol (Primary Alcohol) Intermediate Intermediate Complex (e.g., Chromate Ester, Alkoxysulfonium Salt) Alcohol->Intermediate Reaction with Oxidant Oxidant Oxidizing Agent Oxidant->Intermediate Aldehyde This compound (Aldehyde) Intermediate->Aldehyde Elimination Byproducts Reduced Oxidant & Byproducts Intermediate->Byproducts

Caption: Simplified reaction pathway for the oxidation of a primary alcohol.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties:

  • Appearance: Clear, colorless liquid[14]

  • Odor: Floral-like[14]

  • Molecular Formula: C₁₀H₂₀O[14][15]

  • Molecular Weight: 156.27 g/mol [14][15]

  • Boiling Point: 201-203 °C at 760 mmHg[14][16]

  • Density: 0.834-0.842 g/cm³ at 20 °C[14]

  • Refractive Index: 1.427-1.434 at 20 °C[14]

  • Solubility: Insoluble in water; soluble in ethanol (B145695) and many non-polar solvents.[14]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal (singlet) in the range of δ 9.5–10.0 ppm. Aliphatic proton signals corresponding to the ethyl and octyl chains will also be present.[1]

  • ¹³C NMR: The carbon NMR spectrum will display a highly deshielded carbonyl carbon of the aldehyde group in the region of δ 190–210 ppm.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the synthesized compound and confirm its molecular weight.

This guide provides a comprehensive overview of the synthesis of this compound from 4-ethyloctanol, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The detailed protocols and comparative data will aid in the selection of the most appropriate synthetic method for specific research needs.

References

An In-depth Technical Guide to the Olfactory Properties of 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Ethyloctanal (C₁₀H₂₀O) is a volatile organic compound characterized by a unique and complex odor profile. Its branched-chain structure distinguishes it from linear aldehydes, contributing to its specific sensory attributes and biological activity. Notably, this compound has been identified as a key primer pheromone in goats, capable of inducing profound neuroendocrine responses in females, highlighting its potential for applications in animal husbandry and as a tool for studying mammalian chemical communication. This guide aims to consolidate the existing knowledge on the olfactory properties of this compound to support further scientific inquiry and application in relevant industries.

Olfactory Profile and Sensory Characteristics

The odor of this compound is described through a variety of descriptors, reflecting its complex nature. It is generally characterized as having floral, waxy, fatty, milky, lactonic, citrus, and fruity notes. Some sources also describe a distinct "orange" and "costus" scent, as well as a "citrus tang". This multifaceted aroma makes it a person of interest for the fragrance and flavor industries.

Quantitative Olfactory Data

Specific quantitative data for the olfactory threshold of this compound is not extensively documented in publicly available literature. However, data for structurally related C10 aldehydes and the oxidized form, 4-ethyloctanoic acid, can provide valuable context and a starting point for sensory evaluations.

Table 1: Olfactory Thresholds of this compound and Related Compounds

CompoundTypeThreshold ValueOdor Description
This compound -Data not availableFloral, waxy, fatty, milky, lactonic, citrus, fruity
Decanal (Aldehyde C-10)Detection0.1 - 6 ppbPowerful sweet, waxy, orange peel-like
4-Ethyloctanoic AcidOdor1.8 ppbGoaty, mutton-like, waxy, fatty

Note: The data for Decanal and 4-Ethyloctanoic Acid are provided as proxies due to the lack of specific data for this compound.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odorant Characterization

GC-O is a powerful technique to identify the specific odor-active compounds in a sample.

Objective: To separate and identify the individual odorants contributing to the overall aroma of a this compound sample.

Materials and Equipment:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS) and an olfactometry port (sniffing port).

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

  • High-purity helium as carrier gas.

  • This compound sample, diluted in a suitable solvent (e.g., dichloromethane).

  • Trained sensory panelists.

Methodology:

  • Sample Preparation: Prepare a dilution of the this compound sample in the chosen solvent.

  • GC-MS Analysis: Inject the sample into the GC-MS system to separate and identify the chemical components. The GC oven temperature program should be optimized to achieve good separation of volatile compounds.

  • GC-O Analysis: Simultaneously with the MS detection, a portion of the column effluent is directed to the sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the retention time, odor descriptor, and intensity of each perceived odor.

  • Data Analysis: Correlate the sensory data from the GC-O with the chemical identification from the GC-MS to identify the specific compounds responsible for the different aroma notes.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Correlation Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatograph Dilution->GC Split Effluent Splitter GC->Split MS Mass Spectrometer Split->MS Identification SniffPort Olfactometry Port Split->SniffPort Sensory Detection Data Correlated Data MS->Data Panelist Trained Panelist SniffPort->Panelist Panelist->Data

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation for Odor Profile

Objective: To quantitatively describe the odor profile of this compound using a trained sensory panel.

Materials and Equipment:

  • High-purity this compound.

  • Odorless solvent (e.g., dipropylene glycol or mineral oil).

  • Glass vials with PTFE-lined caps.

  • Odor-free smelling strips.

  • Sensory evaluation booths with controlled lighting, temperature, and ventilation.

  • Trained sensory panel (8-12 members).

  • Computerized data collection system.

Methodology:

  • Panelist Training: Train panelists on a set of reference odorants representing the expected aroma characteristics of this compound (e.g., floral, citrus, waxy).

  • Sample Preparation: Prepare a series of dilutions of this compound in the solvent.

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and blind manner.

    • Panelists dip a smelling strip into the sample vial and evaluate the odor at different time points (e.g., immediately, after 5 minutes, after 30 minutes).

    • Panelists rate the intensity of each agreed-upon odor descriptor on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

  • Data Analysis: Analyze the intensity ratings for each descriptor using statistical methods (e.g., ANOVA) to determine the sensory profile of this compound and to assess inter-panelist agreement.

Biological Activity and Signaling Pathway

This compound acts as a primer pheromone in goats, activating the gonadotropin-releasing hormone (GnRH) pulse generator in the female brain. This neuroendocrine response is initiated by the binding of this compound to specific olfactory receptors (ORs) in the olfactory epithelium. While the exact ORs for this compound have not been deorphanized, the general signaling pathway for aldehydes is understood to follow a G-protein coupled receptor (GPCR) cascade.

Upon binding of this compound to its cognate OR, a conformational change in the receptor activates a coupled G-protein (likely Gαolf). The activated Gαolf subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb and subsequently to higher brain centers, ultimately leading to the activation of the GnRH pulse generator.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_downstream Downstream Effects Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Ions Na⁺, Ca²⁺ Ions->CNG_channel Influx Signal Signal to Olfactory Bulb Depolarization->Signal GnRH Activation of GnRH Pulse Generator Signal->GnRH

Caption: Putative Olfactory Signaling Pathway for this compound.

Conclusion

This compound presents a compelling case study in the interplay between chemical structure, olfactory perception, and biological function. Its complex odor profile makes it a valuable molecule for the fragrance and flavor industries, while its role as a primer pheromone opens avenues for research in animal behavior, neuroendocrinology, and drug development. Although specific quantitative data on its olfactory threshold remains elusive, the methodologies and comparative data presented in this guide provide a solid foundation for future investigations. The elucidation of the specific olfactory receptors for this compound and a more precise quantification of its sensory properties will be critical next steps in fully understanding and harnessing the potential of this intriguing molecule.

4-Ethyloctanal: A Technical Guide to its Role as a Goat Primer Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan - A comprehensive analysis of the primer pheromone activity in goats has identified 4-ethyloctanal as a key signaling molecule in the "male effect," a neuroendocrine phenomenon crucial for inducing ovulation in seasonally anestrous females. This guide provides an in-depth review of the core chemical signals, their physiological impact, and the experimental methodologies used to elucidate these pathways, offering valuable insights for researchers, scientists, and professionals in drug development and animal husbandry.

Introduction

In many seasonally breeding species, the introduction of a male can induce ovulation in anestrous females, a phenomenon known as the "male effect."[1] In goats, this response is primarily mediated by chemical signals, or pheromones, released by the male.[2] The characteristic "goaty odor" is largely attributed to 4-ethyloctanoic acid; however, this compound itself lacks primer pheromone activity.[3] Research has revealed that its aldehyde derivative, this compound, is a potent primer pheromone that directly stimulates the reproductive control center in the female brain.[4][5] This compound is part of a complex bouquet of androgen-dependent chemicals synthesized in the head skin of intact male goats.[4]

Physiological Effects of this compound

Exposure of anestrous female goats to this compound triggers a rapid and significant neuroendocrine cascade, initiating the resumption of reproductive cyclicity. The primary physiological responses are the activation of the gonadotropin-releasing hormone (GnRH) pulse generator in the hypothalamus and the subsequent pulsatile release of luteinizing hormone (LH) from the anterior pituitary.[1][4]

Activation of the GnRH Pulse Generator

The most immediate and critical effect of this compound is the stimulation of the GnRH pulse generator, a network of neurons in the arcuate nucleus of the hypothalamus responsible for the rhythmic secretion of GnRH.[1] Electrophysiological studies have demonstrated that exposure to male goat hair, containing this compound, can induce a volley of multiple-unit activity (MUA) in the medial basal hypothalamus, indicative of GnRH pulse generator activation, within minutes.[6]

Induction of Luteinizing Hormone (LH) Pulsatility

The pulsatile release of GnRH from the hypothalamus acts on the anterior pituitary gland to stimulate the secretion of LH into the bloodstream.[4] This increase in LH pulse frequency is the key endocrine signal that drives follicular development and ultimately leads to ovulation.[1] While the qualitative effect of the male presence on LH pulsatility is well-established, specific quantitative data for purified this compound is still an area of active research. However, studies on the broader "male effect" demonstrate a significant increase in LH pulse frequency upon exposure to male goats or their hair extracts.[3][5]

Data Presentation

The following tables summarize key quantitative findings related to the pheromonal activity of male goat extracts containing this compound.

ParameterValueAnimal ModelReference
Latency to GnRH Pulse Generator Activation (MUA volley) upon exposure to intact male goat hair1.7 ± 0.2 minutes (mean ± SEM)Ovariectomized, estrogen-primed goats (n=15)[6]
ParameterPre-exposure LH Pulse Frequency (pulses/6h)Post-exposure LH Pulse Frequency (pulses/6h)Animal ModelReference
"Male Effect" on LH Pulse Frequency0.7 ± 0.13.2 ± 0.4Ovariectomized, estradiol-implanted goats[5]
"Male Effect" on LH Pulse Frequency in Early Luteal PhaseSignificantly increased (P<0.01)-Cycling Australian Cashmere goats (n=8)[3]
"Male Effect" on LH Pulse Frequency in Late Luteal PhaseSignificantly increased (P<0.01)-Cycling Australian Cashmere goats (n=4)[3]

Note: The data on LH pulse frequency reflects the broader "male effect" and not the isolated effect of purified this compound.

Signaling Pathway

The mechanism of action for this compound involves a direct pathway from the olfactory system to the central reproductive axis.

  • Detection: this compound is detected by olfactory receptors in the main olfactory epithelium of the female goat.

  • Signal Transduction: The olfactory signal is transmitted to the hypothalamus.

  • GnRH Pulse Generator Activation: The signal directly activates the GnRH pulse generator in the arcuate nucleus.

  • LH Release: Pulsatile GnRH secretion stimulates the anterior pituitary to release LH in a pulsatile manner.

  • Ovulation: The increased frequency of LH pulses promotes ovarian follicular development, culminating in ovulation.

Signaling_Pathway cluster_olfactory Olfactory System cluster_cns Central Nervous System cluster_reproductive Reproductive System Ethyloctanal This compound Olfactory_Receptors Olfactory Receptors Ethyloctanal->Olfactory_Receptors Binding Hypothalamus Hypothalamus (GnRH Pulse Generator) Olfactory_Receptors->Hypothalamus Neural Signal Pituitary Anterior Pituitary Hypothalamus->Pituitary Pulsatile GnRH Ovary Ovary Pituitary->Ovary Pulsatile LH Ovulation Ovulation Ovary->Ovulation Follicular Development

Figure 1: Signaling pathway of this compound in the female goat.

Experimental Protocols

The identification and characterization of this compound as a primer pheromone have been achieved through a combination of chemical analysis and neurophysiological bioassays.

Pheromone Extraction and Chemical Identification

This protocol outlines the general steps for isolating and identifying volatile compounds from male goat hair.

  • Sample Collection: Hair is collected from the head and neck regions of sexually mature, intact male goats. Control samples are collected from castrated males.

  • Extraction:

    • Solvent Extraction: Hair samples are macerated in a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The solvent is then filtered and concentrated.

    • Supercritical CO2 Fluid Extraction: This method can also be used to extract lipid components from the hair.

  • Fractionation: The crude extract is separated into acidic, neutral, and basic fractions using techniques like counter-current distribution. The primer pheromone activity is primarily found in the neutral fraction.[1]

  • Chemical Analysis (GC-MS):

    • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used to separate and identify individual compounds within the active fraction.

    • Derivatization: For the analysis of related fatty acids like 4-ethyloctanoic acid, a derivatization step (e.g., methylation to form fatty acid methyl esters - FAMEs) is often necessary to increase volatility for GC analysis.

Pheromone_Extraction Goat_Hair Male Goat Hair Sample Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Goat_Hair->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Fractionation (e.g., Counter-current distribution) Crude_Extract->Fractionation Neutral_Fraction Neutral Fraction (Active) Fractionation->Neutral_Fraction GC_MS GC-MS Analysis Neutral_Fraction->GC_MS Identification Identification of This compound GC_MS->Identification

Figure 2: Workflow for pheromone extraction and identification.
Neurophysiological Bioassay for Primer Pheromone Activity

This bioassay provides direct evidence of a compound's ability to stimulate the central reproductive axis.

  • Animal Model: Long-term ovariectomized female goats are used to eliminate confounding hormonal feedback from the ovaries. A small estradiol (B170435) implant is often used to maintain the responsiveness of the GnRH pulse generator.

  • Electrode Implantation: An array of recording electrodes is stereotaxically implanted into the medial basal hypothalamus, targeting the arcuate nucleus.

  • MUA Recording: The multiple-unit electrical activity (MUA) of the hypothalamic neurons is recorded. The activity of the GnRH pulse generator is identified by characteristic periodic bursts of high-frequency activity known as "MUA volleys." A baseline recording is established to determine the endogenous frequency of these volleys.

  • Pheromone Exposure: The test substance (e.g., purified this compound or male goat hair extract) is presented to the goat's nostrils for a defined period.

  • Data Analysis: The primary endpoint is the latency from exposure to the induction of the next MUA volley. A significant shortening of this interval compared to the baseline indicates primer pheromone activity.

  • Hormone Correlation (Optional): Concurrent blood sampling and LH assays can be performed to confirm that each MUA volley is followed by a pulse of LH.

Neurophysiological_Bioassay Animal_Model Ovariectomized, Estrogen-primed Female Goat Electrode_Implantation Electrode Implantation (Medial Basal Hypothalamus) Animal_Model->Electrode_Implantation Baseline_Recording Baseline MUA Recording (Establish Endogenous Pulse) Electrode_Implantation->Baseline_Recording Pheromone_Exposure Pheromone Exposure (e.g., this compound) Baseline_Recording->Pheromone_Exposure Post_Exposure_Recording Post-Exposure MUA Recording Pheromone_Exposure->Post_Exposure_Recording Data_Analysis Data Analysis (Latency to next MUA volley) Post_Exposure_Recording->Data_Analysis Result Confirmation of Pheromone Activity Data_Analysis->Result

Figure 3: Experimental workflow for the neurophysiological bioassay.

Conclusion and Future Directions

The identification of this compound as a key primer pheromone in goats represents a significant advancement in our understanding of chemical communication in mammals.[5] This knowledge provides a foundation for developing novel, non-hormonal strategies for reproductive management in livestock, potentially leading to improved breeding efficiency and estrus synchronization.

Future research should focus on several key areas. Firstly, obtaining more precise quantitative data on the dose-dependent effects of purified this compound on LH pulse frequency and amplitude is crucial. Secondly, identifying the other components of the male pheromone bouquet that may act synergistically with this compound will provide a more complete understanding of the "male effect."[1] Finally, elucidating the specific olfactory receptors and downstream intracellular signaling pathways activated by these compounds will offer a more detailed picture of this fascinating biological system and could open new avenues for targeted drug development.

References

Spectroscopic Profile of 4-Ethyloctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyloctanal, a branched-chain aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₂₀O Molecular Weight: 156.27 g/mol [1] CAS Number: 58475-04-0[1] Appearance: Clear, colorless liquid with a floral-like odor.[1]

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.76Triplet (t)1HH-1 (Aldehyde proton, -CHO)
~2.42Multiplet (m)2HH-2 (-CH₂-CHO)
~1.25 - 1.60Multiplet (m)11HH-3, H-4, H-5, H-6, H-7, Ethyl-CH₂
~0.88 - 0.92Multiplet (m)6HH-8 (-CH₃), Ethyl-CH₃

Note: The aldehyde proton signal is highly distinctive and appears far downfield. The aliphatic protons in the chain and the ethyl group will likely overlap, forming a complex multiplet.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~202.8C-1 (Aldehyde C=O)
~51.5C-2
~39.0C-4
~30.0C-3
~29.5C-5
~25.5Ethyl-CH₂
~23.0C-6
~22.6C-7
~14.1C-8
~11.5Ethyl-CH₃

Note: The carbonyl carbon of the aldehyde is characteristic and appears in the 190-215 ppm range.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2958, ~2927, ~2872StrongC-H stretching (alkane)[4]
~2820, ~2720MediumC-H stretching (aldehyde)[5]
~1730StrongC=O stretching (aldehyde)[4][5]
~1465MediumC-H bending (alkane)
~1378MediumC-H bending (alkane)

Note: The strong carbonyl (C=O) absorption around 1730 cm⁻¹ and the two characteristic aldehyde C-H stretching bands are key diagnostic peaks for identifying the aldehyde functionality.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
156.1514[M]⁺Molecular ion (Monoisotopic Mass)[1]
157.1587[M+H]⁺Protonated molecule[6]
179.1406[M+Na]⁺Sodium adduct[6]
139.1487[M+H-H₂O]⁺Loss of water from the protonated molecule[6]
127[M-CHO]⁺Loss of the formyl group
99[M-C₄H₉]⁺Alpha-cleavage
85[M-C₅H₁₁]⁺Alpha-cleavage
57[C₄H₉]⁺
44[CH₂=CHO]⁺McLafferty rearrangement product

Note: Aldehydes typically show a moderately intense molecular ion peak.[2] Characteristic fragmentation patterns include alpha-cleavage and the McLafferty rearrangement.[2][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition for ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, relaxation delay, and acquisition time.

  • Data Acquisition for ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, the simplest method is to place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify the functional groups.

Mass Spectrometry
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method.[4] The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard method for GC-MS. In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation patterns to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Technical Guide: Solubility Profile of 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethyloctanal, a key branched-chain aldehyde. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized. This document summarizes known solubility data and presents a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₀H₂₀O) is a colorless liquid with a characteristic floral-like odor. Its branched structure influences its physical and chemical properties, including its solubility profile. A thorough understanding of its solubility is critical for applications ranging from flavor and fragrance formulation to its use as an intermediate in organic synthesis.

Solubility Data of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. The following table summarizes the available qualitative and estimated quantitative solubility information.

SolventChemical FormulaTypeSolubility of this compoundTemperature (°C)Citation
WaterH₂OPolar ProticInsoluble (Estimated: 50.29 mg/L)25[1]
EthanolC₂H₅OHPolar ProticSolubleNot Specified[2][3]
Diethyl Ether(C₂H₅)₂OPolar AproticSolubleNot Specified
Non-polar solventsN/ANon-polarSolubleNot Specified[2]

Note: The term "soluble" in a qualitative context indicates that the substance is miscible or dissolves to a significant extent, but does not provide a specific concentration.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound, a liquid, in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Principle

A supersaturated solution of this compound in the selected solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of this compound in the liquid phase is determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., methanol, ethanol, acetone, hexane, toluene, dichloromethane) of analytical grade

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of the Sample Vials: Add an excess amount of this compound to a series of glass vials.

  • Addition of Solvent: To each vial, add a known volume or mass of the selected solvent.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow for phase separation. A clear supernatant liquid phase should be observed above the excess this compound.

  • Sampling: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets of this compound.

  • Dilution and Analysis: Record the mass of the filtered aliquot. Dilute the sample with the same solvent to a suitable concentration for analysis. Analyze the concentration of this compound in the diluted samples using a pre-calibrated GC-FID or another appropriate analytical method.

  • Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Workflow Diagram

experimental_workflow Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_vials Prepare Vials with Excess this compound add_solvent Add Known Amount of Solvent prep_vials->add_solvent equilibrate Equilibrate in Thermostatic Shaker add_solvent->equilibrate Set Temperature phase_separation Allow for Phase Separation equilibrate->phase_separation sampling Sample and Filter Supernatant phase_separation->sampling analysis Analyze Concentration (e.g., GC-FID) sampling->analysis calculation Calculate Solubility analysis->calculation

Workflow for Determining the Solubility of this compound

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."[4][5] Its long hydrocarbon chain and branched structure contribute to its non-polar character, making it readily soluble in non-polar organic solvents. The presence of the polar aldehyde group allows for some interaction with polar solvents, particularly those capable of dipole-dipole interactions. However, the large non-polar portion of the molecule dominates, leading to its insolubility in highly polar solvents like water.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed experimental protocol for its quantitative determination. For researchers and professionals in drug development and other scientific fields, a precise understanding of solubility is crucial for process design, formulation, and quality control. The provided methodology offers a robust framework for generating reliable solubility data for this compound in a variety of solvent systems.

References

Methodological & Application

Application Note: Synthesis of 4-Ethyloctanal via Catalytic Dehydrogenation of 4-Ethyloctanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyloctanal is a valuable aldehyde used in the fragrance and flavor industries. Its synthesis from the corresponding primary alcohol, 4-ethyloctanol, via catalytic dehydrogenation is a key transformation. This application note provides detailed protocols for the synthesis of this compound using common heterogeneous catalysts, specifically copper-based and palladium-based systems. The document also outlines the necessary analytical techniques for product characterization and purification methods. The protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The synthesis of this compound is achieved through the catalytic dehydrogenation of 4-ethyloctanol. This reaction involves the removal of two hydrogen atoms from the alcohol, one from the hydroxyl group and one from the adjacent carbon atom, to form an aldehyde and hydrogen gas. The general reaction is shown below:

C₂H₅CH(C₄H₉)CH₂CH₂OH → C₂H₅CH(C₄H₉)CH₂CHO + H₂

This process is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction's yield and selectivity.

Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below, one using a copper-based catalyst and the other a palladium-on-carbon (Pd/C) catalyst.

Protocol 1: Dehydrogenation using a Copper-Based Catalyst

This protocol is adapted from general procedures for the dehydrogenation of primary alcohols using copper catalysts.

Materials:

  • 4-Ethyloctanol (98% purity)

  • Copper chromite (or other supported copper catalyst)

  • Toluene (B28343) (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, etc.)

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet/outlet. The system should be flushed with an inert gas (N₂ or Ar) to ensure an oxygen-free atmosphere.

  • Charging the Reactor: To the flask, add 4-ethyloctanol (e.g., 15.8 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Catalyst Addition: Carefully add the copper-based catalyst (e.g., 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction Conditions: Heat the mixture to a reflux temperature of approximately 110-120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Reaction Work-up: After the reaction is complete (typically 4-6 hours, or as determined by GC analysis), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with a small amount of toluene.

  • Solvent Removal: Remove the toluene from the filtrate by rotary evaporation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Protocol 2: Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol is a representative procedure for the dehydrogenation of long-chain alcohols using a palladium catalyst.

Materials:

  • 4-Ethyloctanol (98% purity)

  • 10% Palladium on Carbon (Pd/C)

  • High-boiling point solvent (e.g., mesitylene (B46885) or diphenyl ether)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1, ensuring an inert atmosphere.

  • Charging the Reactor: Add 4-ethyloctanol (e.g., 15.8 g, 0.1 mol) and the high-boiling point solvent (100 mL) to the flask.

  • Catalyst Addition: Add 10% Pd/C (e.g., 1-2 mol%) to the reaction mixture under a counter-flow of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 150-180°C with efficient stirring. Monitor the reaction progress by GC.

  • Reaction Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1 (steps 5-8).

Data Presentation

The following tables summarize representative quantitative data for the dehydrogenation of long-chain primary alcohols, which can be considered indicative for the synthesis of this compound.

Table 1: Catalyst Performance in the Dehydrogenation of 4-Ethyloctanol (Illustrative Data)

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)
Copper Chromite1205929587
10% Pd/C1604989290

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol
Boiling Point205-207 °C
Density0.825 g/cm³

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is the primary technique for monitoring the reaction progress and assessing the purity of the final product.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC-MS Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Visualizations

ReactionPathway Reaction Pathway for this compound Synthesis A 4-Ethyloctanol B This compound A->B  Dehydrogenation (+ Catalyst, Heat) B->A  Reduction (e.g., H₂, Catalyst)

Caption: Chemical transformation from 4-ethyloctanol to this compound.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Glassware B Inert Atmosphere (N₂/Ar) A->B C Charge Reactants (4-Ethyloctanol, Solvent) B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor by GC-MS E->F G Cool to Room Temp. F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Vacuum Distillation I->J K GC-MS of Final Product J->K L Characterization (NMR, IR) K->L

Caption: Step-by-step workflow for the synthesis and analysis of this compound.

Application Note: Quantitative Analysis of 4-Ethyloctanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyloctanal is a branched-chain aldehyde that plays a role in fragrance formulations and has been identified as a volatile organic compound (VOC) in biological systems, where it can act as an olfactory signal molecule.[1] Its accurate quantification is essential for quality control in various industries and for research in chemical ecology and systems biology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and separation efficiency.[1][2]

This application note provides a detailed protocol for the quantitative analysis of this compound in complex matrices. The methodology covers sample preparation, derivatization to enhance chromatographic performance, and optimized GC-MS parameters.

Experimental Protocols

The following protocols provide a comprehensive framework for the analysis of this compound. Optimization may be required for specific matrices or instrumentation.

1. Sample Preparation

The choice of sample preparation technique is critical for isolating and concentrating this compound from the sample matrix. Common techniques for volatile compounds include liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and headspace sampling.[2][3]

1.1. Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples.

  • Materials:

    • Sample containing this compound

    • Hexane or Dichloromethane (GC-grade)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Separatory funnel

    • Glass vials with PTFE-lined septa

  • Procedure:

    • To 10 mL of the liquid sample in a separatory funnel, add 2 mL of saturated NaCl solution to increase the ionic strength.

    • Add 5 mL of hexane, stopper the funnel, and shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer (hexane) containing this compound.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Transfer the dried extract to a clean GC vial for analysis.

1.2. Headspace Solid-Phase Microextraction (HS-SPME)

This solvent-free technique is ideal for volatile analytes in solid or liquid samples.[3]

  • Materials:

    • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

    • Headspace vials with septa

    • Heating block or water bath

  • Procedure:

    • Place a known amount of the sample (liquid or solid) into a headspace vial and seal it.

    • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

2. Derivatization

While this compound is volatile, derivatization can improve its thermal stability and chromatographic peak shape, leading to better sensitivity and reproducibility. Aldehydes can be derivatized to form more stable oximes. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[4]

  • Materials:

    • Sample extract (from LLE) or standard solution of this compound

    • PFBHA solution (e.g., 10 mg/mL in a suitable buffer or solvent)

    • Heating block or water bath

  • Procedure:

    • To the dried sample extract, add 100 µL of the PFBHA solution.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The derivatized sample is now ready for GC-MS analysis.

3. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless (for trace analysis) or Split (20:1)
Injector Temperature250°C
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temp: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Ion Source Temperature230°C
Quadrupole Temperature150°C
MS Transfer Line280°C
Scan ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

Quantitative data for the GC-MS analysis of this compound should be clearly summarized. The following table provides an example of expected results for the derivatized analyte.

CompoundRetention Time (min)Quantitation Ion (m/z)Qualification Ions (m/z)
This compound-PFB-oxime~15.5181195, 223, 351

Note: Retention times and mass fragments are predictive and will vary based on the exact chromatographic conditions and derivatization product.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPME) Sample->Extraction Isolate Analyte Derivatization Derivatization (PFBHA) Extraction->Derivatization Enhance Stability Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection Mass Spectrometry Detection Separation->Detection Ionization & Fragmentation Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Pathway cluster_product Product Analyte This compound (Aldehyde) Product This compound-PFB-oxime (Stable & Volatile) Analyte->Product + Reagent PFBHA (Derivatizing Agent) Reagent->Product

References

High-performance liquid chromatography (HPLC) method for 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethyloctanal

Introduction

This compound is a branched-chain aldehyde that contributes to the characteristic aroma profiles of various natural products and is also used as a fragrance ingredient. Accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as in environmental and biological studies. Due to its volatile nature, Gas Chromatography (GC) is a common analytical technique for this compound. However, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for samples in complex matrices.

Since aliphatic aldehydes like this compound lack a strong chromophore, direct UV detection in HPLC is challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing molecule to the analyte. A widely used and effective derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2] DNPH reacts with the carbonyl group of this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV region, typically around 360 nm, enabling sensitive and selective quantification.[3][4]

This application note provides a detailed protocol for the quantification of this compound in a sample matrix using reversed-phase HPLC with UV detection following pre-column derivatization with DNPH.

Experimental Protocols

Reagents and Materials
  • This compound standard (purity ≥95%)

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), concentrated, analytical grade

  • Methanol, HPLC grade

  • Syringe filters, 0.45 µm PTFE

Preparation of Solutions
  • DNPH Derivatizing Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl and sonicate for 10 minutes to dissolve completely. This solution should be stored in an amber bottle at 4°C and is stable for up to two weeks.

  • This compound Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation and Derivatization Procedure
  • Sample Extraction: For a liquid sample, a suitable liquid-liquid or solid-phase extraction may be necessary to isolate the analyte from the matrix. For this protocol, it is assumed the sample is dissolved in a compatible organic solvent like acetonitrile.

  • Derivatization: In a 10 mL glass vial, mix 1 mL of the sample or standard solution with 1 mL of the DNPH derivatizing reagent.

  • Reaction: Cap the vial tightly and heat the mixture in a water bath or heating block at 60°C for 30 minutes.[5]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized solution with acetonitrile to a final volume of 5 mL.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 60% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm[3][4]

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of the this compound-DNPH derivative.

Table 1: Chromatographic Parameters

ParameterValue
AnalyteThis compound-DNPH
Retention Time (t R )~12.5 min
Tailing Factor1.1
Theoretical Plates>5000

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (R²)≥0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection/ Extraction Deriv Add DNPH Reagent Sample->Deriv Standard This compound Standard Preparation Standard->Deriv React Heat at 60°C for 30 min Deriv->React Dilute Cool and Dilute with Acetonitrile React->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Derivatization_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aldehyde This compound (Carbonyl Group) Conditions Acidic Medium (HCl) Heat (60°C) Aldehyde->Conditions DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Conditions Product This compound-2,4-dinitrophenylhydrazone (UV-Active Derivative) Conditions->Product + H₂O

Caption: Derivatization of this compound with DNPH.

References

Application Notes and Protocols for the Quantification of 4-Ethyloctanal in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanal is a volatile aldehyde that contributes a characteristic orange and costus-like odor, making it a valuable component in various flavor and fragrance formulations.[1][2][3] Its accurate quantification is crucial for quality control, formulation development, and ensuring product consistency. This document provides detailed application notes and protocols for the precise and reliable quantification of this compound in complex matrices such as perfumes, colognes, and other consumer products. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile organic compounds.[4][5]

Analytical Methodologies

The principal method for the quantification of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. This technique offers high sensitivity, selectivity, and the ability to separate and identify components in complex mixtures.[4][5] While High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing organic compounds, its application for a volatile aldehyde like this compound is less common and would likely necessitate a derivatization step to improve its chromatographic behavior.[4]

Key Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in the flavor and fragrance industry.[6] The methodology involves the separation of this compound from other matrix components in a GC column, followed by its detection and quantification by an MS detector.

Quantitative Data Summary

The concentration of this compound in flavor and fragrance compositions can vary significantly depending on the desired sensory profile of the final product. The table below summarizes typical concentration ranges found in commercial products.

Product TypeThis compound Concentration (w/w %)Analytical Method
Perfumes and Colognes0.1 - 5.0%GC-MS
Personal Care Products (Soaps, Lotions)0.05 - 2.0%Headspace GC-MS
Flavor Formulations (e.g., citrus, berry)0.005 - 0.5%GC-MS
General Perfumed Compositions0.005 - 10.0%GC-MS[1][2]

Note: The provided concentration ranges are indicative and can be adjusted by formulators to achieve specific scent or flavor profiles.

Experimental Protocols

Protocol 1: Quantification of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is ideal for the analysis of volatile compounds in complex matrices, as it minimizes sample preparation and reduces the risk of matrix interference.[5][7]

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the liquid or solid sample into a 20 mL headspace vial.

  • For solid samples, a solvent such as ethanol (B145695) may be added to facilitate the release of volatile compounds.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. Instrumentation:

  • Gas Chromatograph equipped with a Headspace Autosampler and a Mass Spectrometric Detector.

3. GC-MS Conditions:

ParameterValue
Headspace Sampler
Oven Temperature100 °C
Loop Temperature110 °C
Transfer Line Temperature120 °C
Incubation Time20 minutes
Injection Volume1 mL
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C (Splitless mode)
Oven Temperature ProgramInitial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

4. Calibration:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol) at concentrations bracketing the expected sample concentration.

  • Analyze the standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the peak area of the target ion for this compound against the concentration.

5. Quantification:

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound using Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample.[5][8]

1. Sample Preparation:

  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • For solid samples, the addition of a small amount of water may enhance the extraction efficiency.

  • Seal the vial.

2. SPME Procedure:

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample vial.

  • Allow the fiber to equilibrate with the sample headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C) with agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

3. Instrumentation and GC-MS Conditions:

  • The GC-MS instrumentation and conditions are similar to those described in Protocol 1, with the exception of the injection mode, which will be a thermal desorption from the SPME fiber in the GC inlet.

4. Calibration and Quantification:

  • Calibration and quantification procedures are analogous to those in Protocol 1, with the standards being prepared and extracted using the same SPME method as the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing start Sample Weighing vial Transfer to Headspace Vial start->vial seal Seal Vial vial->seal hs_spme Headspace Incubation / SPME Extraction seal->hs_spme injection GC Injection hs_spme->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

gc_ms_logic cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (Vaporization) Column Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Electrical Signal

Caption: Logical relationship of GC-MS components for analysis.

References

Application of 4-Ethyloctanal in Perfumery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanal is a versatile fragrance ingredient with a complex and multifaceted olfactory profile. This aldehyde is characterized by a unique combination of floral, waxy, fatty, milky, citrus, and fruity notes, making it a valuable component in the creation of a wide array of fragrances.[1] Its application extends from fine fragrances and personal care products, such as soaps and lotions, to household items like air fresheners and cleaning agents.[1][2][3] This document provides detailed application notes, experimental protocols, and data presentation for the effective use of this compound in perfumery and related research.

Beyond its use in fragrances, this compound has been identified as a significant molecule in chemical communication, particularly in mammalian systems. It acts as a primer pheromone in goats, initiating a cascade of physiological events necessary for reproduction, highlighting its potential for broader biological and drug development research.[1][4]

Olfactory Profile and Applications

This compound possesses a distinctive orange and costus-like odor, contributing a green and floral note to fragrance compositions.[2][3] Its complex scent profile allows for its use in a variety of fragrance families.

Table 1: Olfactory Descriptors for this compound

Olfactory DescriptorAssociated Nuances
FloralGreen, fresh
WaxyFatty, clean
FattyRich, animalic
MilkyCreamy, lactonic
CitrusOrange-like, fresh
FruityBerry-like

Source:[1]

The recommended usage level of this compound in a perfumed article typically ranges from 0.005 to 10 weight percent, with a preferred range of 0.1 to 8 weight percent, and most preferably from 0.5 to 5 weight percent.[2][3]

Physicochemical Properties

A clear, colorless liquid, this compound is soluble in ethanol (B145695) and many non-polar solvents, but insoluble in water.[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
Boiling Point 201.00 to 203.00 °C @ 760.00 mm Hg
Density 0.834 - 0.842 g/cm³ (at 20°C)
Refractive Index 1.427 - 1.434 (at 20°C)
Solubility Insoluble in water; soluble in ethanol

Source:[5][6]

Experimental Protocols

Incorporation into Fragrance Formulations

The following protocol describes a general method for incorporating this compound into a fragrance concentrate.

Objective: To prepare a fragrance concentrate containing this compound.

Materials:

  • This compound

  • Other fragrance raw materials (essential oils, aroma chemicals)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Calibrated pipettes or digital scale

Protocol:

  • Preparation of the Fragrance Base: Weigh or pipette the individual fragrance raw materials (excluding this compound) into a clean glass beaker according to the desired formulation.

  • Blending: Gently stir the mixture with a glass rod until a homogenous solution is achieved.

  • Addition of this compound: Weigh or pipette the desired amount of this compound and add it to the fragrance base.

  • Final Blending: Stir the mixture thoroughly to ensure complete incorporation of this compound.

  • Maturation: Cover the beaker and allow the concentrate to mature for a specified period (typically 24-72 hours) at room temperature to allow the fragrance notes to meld.

  • Dilution (optional): The fragrance concentrate can then be diluted with ethanol to the desired concentration for the final product (e.g., Eau de Parfum, Eau de Toilette).

Example Formulation: A patent for the use of this compound provides the following example of a fragrance formulation:

Table 3: Example Fragrance Formulation Incorporating this compound

IngredientParts by Weight
Aldehyde C-12 MNA (10% in DEP)5
Linalool10
Linalyl Acetate10
Phenyl Ethyl Alcohol10
Terpineol5
Geraniol5
Cyclamen Aldehyde5
Lilial10
Lyral10
Hedione15
Galaxolide (50% in DEP)10
This compound 5
Dipropylene Glycol (DPG)10
Total 110

This formulation is described as having a green, floral note, partially attributed to the inclusion of this compound.[3]

Stability Testing

This protocol outlines a method for assessing the stability of a fragrance containing this compound in a consumer product base (e.g., lotion).

Objective: To evaluate the physical and chemical stability of a fragrance containing this compound in a lotion base over time and under various conditions.

Materials:

  • Fragrance concentrate containing this compound

  • Lotion base

  • Glass jars with airtight lids

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber

  • pH meter

  • Viscometer

Protocol:

  • Sample Preparation: Incorporate the fragrance concentrate into the lotion base at a predetermined concentration (e.g., 0.5% w/w). Mix thoroughly until homogenous.

  • Initial Analysis: Immediately after preparation, analyze the initial properties of the fragranced lotion:

    • Odor: Evaluate the scent profile.

    • Color: Observe the color.

    • pH: Measure the pH.

    • Viscosity: Measure the viscosity.

  • Storage Conditions: Aliquot the fragranced lotion into separate glass jars and store them under the following conditions:

    • 4°C (refrigerated)

    • 25°C / 60% RH (room temperature)

    • 40°C (accelerated aging)

    • UV light exposure (cycled)

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and evaluate for any changes in odor, color, pH, and viscosity compared to the initial analysis and the control sample stored at 4°C.

  • Data Analysis: Record all observations and measurements. A significant change in any of the parameters indicates potential instability.

Stability_Testing_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_periodic Periodic Evaluation cluster_analysis Data Analysis Prep Prepare Fragranced Lotion Initial Odor, Color, pH, Viscosity Analysis Prep->Initial Storage4C 4°C Initial->Storage4C Storage25C 25°C / 60% RH Initial->Storage25C Storage40C 40°C Initial->Storage40C StorageUV UV Light Initial->StorageUV Eval Weekly/Monthly Analysis Storage4C->Eval Storage25C->Eval Storage40C->Eval StorageUV->Eval Analysis Compare to T=0 and Control Eval->Analysis

Diagram 1: Stability Testing Workflow for a Fragranced Product.
Sensory Evaluation

This protocol describes a triangle test to determine if there is a perceivable difference between a standard fragrance and a fragrance containing this compound.

Objective: To determine if the addition of this compound to a fragrance accord is sensorially perceptible.

Materials:

  • Standard fragrance accord (without this compound)

  • Test fragrance accord (with this compound)

  • Ethanol (perfumer's grade) for dilution

  • Perfume blotters

  • Sensory panel of trained evaluators (minimum of 15)

  • Odor-free sensory evaluation booths

Protocol:

  • Sample Preparation: Dilute both the standard and test fragrance accords to a suitable concentration in ethanol (e.g., 10%).

  • Coding: Code the samples with random three-digit numbers.

  • Triangle Test Setup: For each panelist, present three coded blotters. Two blotters will be dipped in the same fragrance (either standard or test), and one will be different. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct each panelist to sniff the three blotters from left to right and identify the sample that is different from the other two.

  • Data Collection: Record the responses from each panelist.

  • Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05).

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_eval Evaluation cluster_analysis Data Analysis Prep_Standard Prepare Standard Fragrance Setup Present 3 Coded Samples (2 Same, 1 Different) Prep_Standard->Setup Prep_Test Prepare Test Fragrance (with this compound) Prep_Test->Setup Eval Panelist Identifies the Odd Sample Setup->Eval Analysis Statistical Analysis of Correct Identifications Eval->Analysis

Diagram 2: Sensory Evaluation Workflow using a Triangle Test.

Safety and Regulatory Information

This compound is listed as a fragrance ingredient by the International Fragrance Association (IFRA). As with all fragrance materials, it is essential to adhere to the concentration limits and guidelines established by IFRA and other regulatory bodies to ensure consumer safety. A comprehensive safety assessment, including considerations for skin sensitization, should be conducted for any final product containing this ingredient.

Signaling Pathways and Interactions

While specific signaling pathway diagrams for this compound's interaction with olfactory receptors are not available, its mechanism of action is understood to follow the general principles of olfaction. As a volatile aldehyde, it binds to specific G-protein coupled receptors in the olfactory epithelium, triggering a signaling cascade that results in the perception of its characteristic scent.

Its role as a primer pheromone in goats suggests a more complex interaction with the endocrine system, likely involving the stimulation of the gonadotropin-releasing hormone (GnRH) pulse generator.[1] This highlights a potential area for further research into its biological activity.

Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Binding cluster_cascade Signaling Cascade cluster_response Cellular Response Odorant This compound Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Diagram 3: General Olfactory Signaling Pathway.

Conclusion

This compound is a valuable and versatile aroma chemical with a complex and desirable olfactory profile. Its successful application in perfumery requires a thorough understanding of its scent characteristics, physicochemical properties, and performance in various product bases. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their formulations and research endeavors. Further investigation into its substantivity, stability in a wider range of consumer products, and its specific interactions with other fragrance ingredients will continue to enhance its application in the fragrance industry and beyond.

References

Application Notes and Protocols for 4-Ethyloctanal as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanal is a synthetic flavoring substance utilized in the food and fragrance industry to impart specific sensory characteristics to a variety of products.[1][2][3] This document provides comprehensive application notes and detailed experimental protocols for the evaluation and use of this compound as a food flavoring agent.

Chemical and Physical Properties

This compound, also known as (±)-4-Ethyloctanal, is a medium-chain aldehyde.[1][4] It is a colorless, clear liquid with a characteristic floral, waxy, fatty, milky, lactonic, citrus, and fruity odor.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReferences
CAS Number 58475-04-0[5][6][7][8][9]
Molecular Formula C10H20O[6][7][8]
Molecular Weight 156.26 g/mol [2][5][6]
Appearance Colorless clear liquid[1][6]
Boiling Point 201.0 to 203.0 °C @ 760.00 mm Hg[1][3]
Density 0.834 to 0.842 g/cm³ @ 20.00 °C[1][10]
Refractive Index 1.427 to 1.434 @ 20.00 °C[1][10]
Solubility Insoluble in water; Soluble in alcohol[1][3][6]
Flash Point 159.00 °F TCC (70.56 °C)[1][8]

Regulatory and Safety Information

This compound is recognized as a flavoring agent by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[3]

Regulatory BodyIdentifierStatus/NoteReferences
FEMA 4117Flavoring Agent[1][3][9][11]
JECFA 1819No safety concern at current intake levels[1][3][9][11]
FDA 58475-04-0Listed as a flavoring agent or adjuvant[1][12]
GHS Classification Not ClassifiedDoes not meet GHS hazard criteria[3]

Toxicological data suggests that this compound does not present a concern for genotoxic potential.[13]

Organoleptic Properties and Applications

This compound possesses a complex flavor profile described as fatty, floral, and milky.[2] Its organoleptic properties make it a valuable component in creating nuanced flavor profiles in a variety of food products. It has been noted to enhance the natural taste of raspberry-flavored products and can be used to bolster citrus flavors.[5]

Experimental Protocols

The following are generalized protocols for the sensory and in vitro toxicological evaluation of this compound. These should be adapted based on specific experimental goals and laboratory capabilities.

Sensory Analysis: Triangle Test Protocol

This protocol is designed to determine if a sensory difference exists between two samples, for instance, a food product with and without the addition of this compound.[14][15]

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing this compound.

Materials:

  • Control food/beverage product.

  • Experimental food/beverage product containing a specified concentration of this compound.

  • Identical, odor-free sample cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and temperature.[14][15]

  • A panel of at least 8-10 trained or consumer panelists.[14]

Procedure:

  • Sample Preparation: Prepare the control and experimental samples. The concentration of this compound in the experimental sample should be determined based on preliminary trials.

  • Coding and Presentation: For each panelist, present three samples in a randomized order. Two of the samples will be identical (either both control or both experimental), and one will be different.[15]

  • Panelist Instructions: Instruct panelists to taste each sample from left to right. Between samples, they should rinse their mouths with water and eat a small piece of an unsalted cracker.

  • Evaluation: Each panelist is asked to identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is recorded. Statistical analysis (e.g., using a binomial table) is performed to determine if the number of correct responses is significantly greater than what would be expected by chance (typically a one-third probability).

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_samples Prepare Control and Experimental Samples code_samples Code Samples with Random Numbers prep_samples->code_samples present_samples Present Three Samples to Panelist code_samples->present_samples panelist_eval Panelist Identifies the Odd Sample present_samples->panelist_eval record_data Record Correct Identifications panelist_eval->record_data stat_analysis Statistical Analysis record_data->stat_analysis

Diagram 1. Workflow for Sensory Analysis Triangle Test.
In Vitro Cytotoxicity Assay: MTT Protocol

This protocol assesses the potential cytotoxicity of this compound on a mammalian cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

Objective: To evaluate the in vitro cytotoxicity of this compound on a selected cell line.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2).

  • Cell culture medium and supplements (e.g., FBS, antibiotics).

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_measurement Measurement cluster_final_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_cells Incubate for 24/48 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Diagram 2. Workflow for In Vitro Cytotoxicity MTT Assay.

Metabolism and Potential Signaling

The primary mechanism of action for flavoring agents like this compound involves interaction with olfactory receptors in the nasal cavity.[2] Upon inhalation of volatile compounds during mastication, these molecules bind to specific G-protein coupled receptors, initiating a signaling cascade that results in the perception of flavor.

While specific signaling pathways for this compound are not extensively detailed in public literature, it is anticipated to be metabolized in the body through pathways common for aliphatic aldehydes. This would primarily involve oxidation to the corresponding carboxylic acid, 4-ethyloctanoic acid, a substance also used as a flavoring agent.[5][19][20] This metabolic conversion is a key consideration in the overall safety assessment of this compound.

Metabolism_Pathway cluster_compound Compound cluster_process Metabolic Process cluster_metabolite Metabolite ethyloctanal This compound oxidation Oxidation ethyloctanal->oxidation ethyloctanoic_acid 4-Ethyloctanoic Acid oxidation->ethyloctanoic_acid

Diagram 3. Expected Metabolic Pathway of this compound.

Conclusion

This compound is a well-characterized flavoring agent with a favorable safety profile for its intended use in food products. The provided application notes and protocols offer a framework for its evaluation and application in research and product development. Adherence to standardized methodologies in sensory and toxicological testing is crucial for ensuring product quality and consumer safety.

References

Application Notes and Protocols for Studying the Pheromonal Activity of 4-Ethyloctanal in Goats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In goats, the "male effect" is a well-documented phenomenon where the introduction of a male to seasonally anestrous females induces a neuroendocrine cascade that leads to ovulation.[1] This effect is primarily mediated by primer pheromones, which are chemical signals that elicit a physiological change in the recipient. Research has identified 4-ethyloctanal as a key primer pheromone responsible for triggering this response.[1][2] This compound, synthesized in the head skin of intact male goats in an androgen-dependent manner, activates the gonadotropin-releasing hormone (GnRH) pulse generator in the female's hypothalamus.[1][3] This activation leads to a subsequent surge in luteinizing hormone (LH) from the pituitary gland, ultimately inducing ovulation.[1][4]

These application notes provide detailed protocols for studying the pheromonal activity of this compound in goats, encompassing behavioral assays, neurophysiological recordings, and hormone analysis. The provided methodologies are intended to guide researchers in the investigation of this potent pheromone and its potential applications in reproductive management and drug development.

Data Presentation

The following tables summarize quantitative data related to the pheromonal activity of this compound in goats.

Table 1: Neuroendocrine Response of Anestrous Does to Male Pheromone Exposure

ParameterPre-Exposure (Baseline)Post-Exposure to Male/PheromoneReference
LH Pulse Frequency LowSignificant Increase[4][5]
Time to LH Peak N/A80 - 317 minutes[6][7]
Ovulation AbsentOccurs within days of exposure[6]

Table 2: Influence of Testosterone (B1683101) on Pheromone Production in Male Goats

ParameterCastrated Males (No Testosterone)Intact or Testosterone-Treated MalesReference
This compound Production Absent or negligiblePresent[3][8][9]
Plasma Testosterone Levels Low2 to >20 ng/mL (seasonally dependent)[8][10]
Pheromonal Activity of Skin Extracts InactiveActive[3][8]

Experimental Protocols

Protocol 1: Behavioral Assay for Pheromonal Activity

This protocol outlines a standardized behavioral test to assess the proceptive and receptive behaviors of female goats in response to this compound.

1.1. Animals:

  • Females: Seasonally anestrous adult female goats, housed separately from males for at least 3 weeks prior to the experiment.

  • Males (for control scent): Sexually mature, intact male goats.

1.2. Materials:

  • Synthetic this compound

  • Control substance (e.g., mineral oil or vehicle used to dilute the synthetic pheromone)

  • Cotton swabs or fabric pads for scent presentation

  • Observation pen or arena

  • Video recording equipment

1.3. Procedure:

  • Habituation: Acclimatize the female goats to the observation pen for at least 30 minutes per day for 3 consecutive days prior to testing to minimize stress-related behaviors.

  • Scent Presentation:

    • Apply a standardized amount of synthetic this compound to a cotton swab.

    • For the control, apply the vehicle to a separate cotton swab.

    • For a positive control, a swab with scent from an intact male goat's head region can be used.

  • Behavioral Observation:

    • Introduce a female goat into the observation pen.

    • Present the scented swab to the female at a standardized distance from her nose (e.g., 5-10 cm) for a fixed duration (e.g., 5 minutes).

    • Record the female's behavior using video for later analysis.

  • Data Analysis:

    • Analyze the video recordings to quantify the frequency and duration of specific behaviors as defined in the ethogram (Table 3).

    • Compare the behavioral responses between the this compound and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Table 3: Ethogram of Female Goat Behavioral Responses to Male Pheromones

Behavioral CategorySpecific BehaviorsDescription
Olfactory Investigation SniffingDirecting the nose towards the scent source and making sniffing movements.
LickingLicking the scent source.
Proceptive Behavior Flehmen ResponseCurling back of the upper lip, often accompanied by head elevation, to facilitate the transfer of non-volatile compounds to the vomeronasal organ.[11][12]
Tail WaggingRapid side-to-side movement of the tail.
Increased LocomotionPacing or increased movement within the pen.
Receptive Behavior Standing for MountingRemaining still and allowing a male (or another female in the absence of a male) to mount.
Agonistic/Avoidance Behavior Head ShakingRapid shaking of the head away from the scent source.
Moving AwayActively moving away from the scent source.
Protocol 2: Neurophysiological Bioassay of GnRH Pulse Generator Activity

This protocol describes the direct measurement of the effect of this compound on the GnRH pulse generator by monitoring Multiple-Unit Activity (MUA) in the hypothalamus.

2.1. Animals:

  • Long-term ovariectomized female goats to eliminate confounding hormonal feedback.

  • Animals may be primed with a small estradiol (B170435) implant to ensure the responsiveness of the GnRH pulse generator.[1]

2.2. Materials:

  • Stereotaxic apparatus for surgery

  • Recording electrodes (e.g., nichrome wire array)

  • Electrophysiological recording system (amplifier, filter, data acquisition system)

  • Synthetic this compound

  • Delivery system for scent presentation (e.g., olfactometer or scented swab)

2.3. Procedure:

  • Electrode Implantation:

    • Under general anesthesia and using a stereotaxic frame, implant an array of recording electrodes into the medial basal hypothalamus, targeting the arcuate nucleus where the GnRH pulse generator is located.

  • Recovery: Allow the animals to recover fully from surgery before commencing experiments.

  • Baseline MUA Recording:

    • Connect the implanted electrodes to the recording system.

    • Record baseline MUA to establish the endogenous frequency of MUA volleys, which are characteristic periodic bursts of high-frequency activity.[1]

  • Pheromone Exposure:

    • Present a controlled dose of this compound to the goat's nostrils for a defined period.

    • Continuously record MUA before, during, and after the exposure.

  • Data Analysis:

    • The primary endpoint is the latency from the moment of exposure to the induction of the next MUA volley.

    • A significant shortening of the interval between volleys compared to the baseline indicates positive primer pheromone activity.[1]

Protocol 3: Hormone Assays

This protocol details the measurement of Luteinizing Hormone (LH) in females and Testosterone in males to quantify the physiological response to and the production of this compound, respectively.

3.1. Luteinizing Hormone (LH) Assay in Females:

  • Objective: To quantify the change in pulsatile LH secretion in response to this compound exposure.

  • Sample Collection:

    • Implant a jugular catheter in seasonally anestrous female goats for frequent blood sampling.

    • Collect blood samples (e.g., every 10-20 minutes) for a baseline period (e.g., 2-4 hours) before pheromone exposure.

    • Expose the female to this compound.

    • Continue collecting blood samples at the same frequency for several hours post-exposure.

  • Assay Method:

    • Use a commercially available Goat LH ELISA kit.[4][11][13]

    • Follow the manufacturer's instructions for the assay procedure, which typically involves a sandwich or competitive ELISA format.

  • Data Analysis:

    • Determine the concentration of LH in each plasma sample.

    • Analyze the data for changes in LH pulse frequency and amplitude before and after pheromone exposure.

3.2. Testosterone Assay in Males:

  • Objective: To correlate plasma testosterone levels with the production of this compound.

  • Sample Collection:

    • Collect blood samples from intact male goats at different times of the year (breeding and non-breeding seasons) to capture variations in testosterone levels.

    • For controlled studies, use castrated males and administer exogenous testosterone to achieve desired plasma concentrations.[8][9]

    • At the time of blood collection, collect hair or skin swabs from the head region for pheromone extraction and analysis (as described in Protocol 4).

  • Assay Method:

    • Use a validated Radioimmunoassay (RIA) or ELISA kit for testosterone.[5]

    • Follow the standard protocol for the chosen assay.

  • Data Analysis:

    • Correlate the plasma testosterone concentrations with the relative abundance of this compound determined by GC-MS.

Protocol 4: Pheromone Extraction and Chemical Identification

This protocol describes the methods for extracting and identifying volatile compounds, including this compound, from male goat hair.

4.1. Sample Collection:

  • Collect hair samples from the head and neck regions of sexually mature, intact male goats.

  • For a control, collect hair from castrated males.

4.2. Extraction:

  • Solvent Extraction: Macerate hair samples (e.g., 50g) in a non-polar solvent such as hexane (B92381) or dichloromethane.[1]

  • Fractionation: Separate the crude extract into acidic, neutral, and basic fractions using column chromatography (e.g., Sephadex LH-20). The primer pheromone activity is primarily found in the neutral fraction.[1][14]

  • Headspace Volatile Collection: Use a custom-made cap fitted onto the goat's head to trap volatile compounds released from the skin.[1]

4.3. Chemical Analysis (GC-MS):

  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) for the separation and identification of individual compounds.

  • Analysis: Analyze the extracted and fractionated samples to identify the chemical constituents. Compare the chemical profiles of samples from intact and castrated males to identify male-specific compounds.

  • Identification of this compound: Confirm the presence and quantify the relative abundance of this compound by comparing its mass spectrum and retention time with that of a synthetic standard.

Mandatory Visualization

Signaling_Pathway Pheromone This compound Olfactory_System Female's Olfactory System Pheromone->Olfactory_System Hypothalamus Hypothalamus Olfactory_System->Hypothalamus Signal Transduction GnRH_Generator GnRH Pulse Generator Hypothalamus->GnRH_Generator Activation Pituitary Pituitary Gland GnRH_Generator->Pituitary GnRH Pulses LH Luteinizing Hormone (LH) Release Pituitary->LH Ovaries Ovaries LH->Ovaries Stimulation Ovulation Ovulation Ovaries->Ovulation

Caption: Signaling pathway of this compound in female goats.

Experimental_Workflow cluster_Pheromone_Source Pheromone Source & Analysis cluster_Female_Response Female Response Assessment cluster_Assays Assays Male_Goat Intact Male Goat Pheromone_Extraction Pheromone Extraction (Hair/Skin Swab) Male_Goat->Pheromone_Extraction GC_MS GC-MS Analysis Pheromone_Extraction->GC_MS Anestrous_Female Anestrous Female Goat Pheromone_Extraction->Anestrous_Female Exposure to This compound Behavioral_Assay Behavioral Assay Anestrous_Female->Behavioral_Assay Neurophysiological_Assay Neurophysiological Assay (MUA Recording) Anestrous_Female->Neurophysiological_Assay Hormone_Assay Hormone Assay (LH Measurement) Anestrous_Female->Hormone_Assay

Caption: Experimental workflow for studying this compound activity.

References

Application Notes and Protocols for Headspace Analysis of 4-Ethyloctanal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyloctanal, a branched-chain aldehyde, is a volatile organic compound (VOC) with significance in chemical communication and potentially as a biomarker. In mammalian systems, it has been identified as a primer pheromone.[1] Its analysis in biological matrices such as blood and urine can provide insights into metabolic processes, exposure to environmental factors, and potential disease states. Aldehydes are known products of oxidative stress, a condition implicated in numerous pathologies.[2] This document provides detailed protocols for the headspace analysis of this compound in biological samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique.[2][3]

Due to the polarity and potential for thermal degradation of aldehydes, a derivatization step is crucial for reliable GC-MS analysis.[2][4] The protocols herein describe an on-fiber derivatization method using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances the volatility and chromatographic performance of aldehydes.[2][5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C10H20O[7][8]
Molecular Weight 156.26 g/mol [7][8]
Boiling Point 201-203 °C at 760 mmHg[7][9]
Water Solubility Insoluble[7][8]
Appearance Clear, colorless liquid[7]
Odor Floral-like[7]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in Human Plasma

This protocol details the quantitative analysis of this compound in human plasma samples.

Materials and Reagents:

  • This compound standard (≥95% purity)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (IS): e.g., Nonanal-d18 or a suitable stable isotope-labeled analog

  • Methanol (HPLC grade)

  • Ultrapure water

  • Sodium chloride (analytical grade)

  • Human plasma (blank, from a certified vendor)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • SPME-compatible autosampler

  • Capillary GC column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Procedure:

  • Preparation of Standard and Reagent Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Prepare a 1 µg/mL stock solution of the internal standard in methanol.

    • Prepare a 10 mg/mL PFBHA derivatizing solution in ultrapure water.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • In a 20 mL headspace vial, add 1 mL of the plasma sample.

    • Spike with 10 µL of the internal standard solution.

    • Add 1 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Add 100 µL of the PFBHA solution.

    • Immediately seal the vial with the screw cap.

  • HS-SPME and On-Fiber Derivatization:

    • Place the vial in the autosampler tray.

    • Incubate the vial at 60°C for 15 minutes with agitation to facilitate the equilibration of this compound in the headspace and the derivatization reaction.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract and derivatize the analyte.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the derivatized analyte.

    • GC Conditions:

      • Inlet Temperature: 250°C (splitless mode)

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the PFBHA derivative of this compound and its internal standard.

Data Analysis:

  • Identify the peaks of the derivatized this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the target analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Headspace SPME-GC-MS Analysis of this compound in Human Urine

This protocol is adapted for the analysis of this compound in urine samples.

Procedure:

The procedure is similar to that for plasma, with the following modifications to the sample preparation step:

  • Sample Preparation:

    • Centrifuge the urine sample to remove any particulate matter.

    • In a 20 mL headspace vial, add 2 mL of the urine supernatant.

    • Spike with 10 µL of the internal standard solution.

    • Add 1.5 g of sodium chloride.

    • Add 100 µL of the PFBHA solution.

    • Immediately seal the vial.

The subsequent HS-SPME and GC-MS analysis steps remain the same as described in Protocol 1.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in biological samples, based on typical performance of HS-SPME-GC-MS methods for similar aldehydes.[2] Actual values must be determined through method validation.

ParameterPlasmaUrine
Linear Range 0.5 - 500 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Hypothetical Concentration in Healthy Individuals 1 - 10 ng/mL5 - 50 ng/mL
Hypothetical Concentration in Disease State (e.g., high oxidative stress) > 20 ng/mL> 100 ng/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Vial Add to Headspace Vial Sample->Vial Spike_IS Spike with Internal Standard Vial->Spike_IS Add_Salt Add NaCl Spike_IS->Add_Salt Add_PFBHA Add PFBHA Derivatizing Agent Add_Salt->Add_PFBHA Seal Seal Vial Add_PFBHA->Seal Incubate Incubate & Agitate (60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (60°C, 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Aldehydes as Biomarkers of Oxidative Stress

signaling_pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates PUFA Polyunsaturated Fatty Acids (in cell membranes) PUFA->Lipid_Peroxidation Aldehydes Aldehyde Formation (e.g., this compound) Lipid_Peroxidation->Aldehydes Biological_Sample Release into Biological Fluids (Blood, Urine) Aldehydes->Biological_Sample Biomarker Potential Biomarker of Oxidative Stress Biological_Sample->Biomarker

Caption: Generalized pathway of aldehyde formation as biomarkers of oxidative stress.

References

Troubleshooting & Optimization

Improving yield and purity in 4-Ethyloctanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethyloctanal for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and industrially viable methods for synthesizing this compound are the hydroformylation of 4-ethyl-1-octene and the dehydrogenation of 4-ethyloctanol.[1]

Q2: What are the typical byproducts I might encounter in this compound synthesis?

A2: Common byproducts can include 4-ethyloctanoic acid, which results from the over-oxidation of the aldehyde, and various isomers if alkene isomerization occurs during hydroformylation.[2] Other impurities may arise from side reactions related to the specific catalysts and conditions used.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the consumption of starting materials and the formation of the product.[3] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the formation of this compound and any byproducts in real-time.

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification typically involves a multi-step approach. An initial aqueous workup to remove water-soluble impurities is followed by extraction into an organic solvent. The combined organic layers are then washed, dried, and concentrated. Final purification to achieve high purity is typically accomplished by vacuum distillation or column chromatography.[4][5]

Q5: How can I confirm the purity and structure of my final product?

A5: Gas Chromatography (GC) is the primary technique for assessing the purity of this compound. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential analytical tools.

Troubleshooting Guide

Low Yield
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction using TLC or GC-MS to confirm the consumption of starting materials. - If the reaction has stalled, consider extending the reaction time. - For hydroformylation, ensure the syngas (CO/H₂) pressure is maintained. - For dehydrogenation, check the activity of the catalyst and consider regeneration or replacement.
Suboptimal Reaction Conditions - Temperature: For dehydrogenation, typical temperatures range from 150-200°C. For hydroformylation, temperatures are generally lower. Optimize the temperature in small increments. - Catalyst/Ligand Concentration: The ratio of catalyst and ligand to the substrate is crucial. Vary the catalyst loading to find the optimal concentration. - Solvent: Ensure the use of an appropriate dry, inert solvent.
Product Loss During Workup - Ensure the pH of the aqueous layer is adjusted correctly during extraction to keep the aldehyde in the organic phase. - Perform multiple extractions with the organic solvent to ensure complete recovery. - Avoid excessive heating during solvent removal with a rotary evaporator, as this compound is volatile.
Catalyst Deactivation - For hydroformylation, impurities in the starting materials or syngas can poison the catalyst. Ensure high-purity reagents. - For dehydrogenation, coking can occur on the catalyst surface. Consider catalyst regeneration procedures.
Low Purity
Potential Cause Suggested Solution
Formation of 4-Ethyloctanoic Acid - This is due to over-oxidation. Minimize exposure of the aldehyde to air, especially at elevated temperatures. - Use an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - The carboxylic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.
Presence of Isomeric Aldehydes (from Hydroformylation) - The formation of branched aldehydes is a common side reaction in hydroformylation. The choice of phosphine (B1218219) ligand can significantly influence the regioselectivity. Sterically bulky ligands tend to favor the formation of the linear aldehyde. - Lowering the reaction temperature and CO partial pressure can sometimes improve linearity.
Residual Starting Material - If the reaction is incomplete, unreacted starting material will contaminate the product. Drive the reaction to completion by optimizing conditions or extending the reaction time. - Purification by vacuum distillation or column chromatography can separate the product from the starting material.
Solvent Impurities - Ensure the use of high-purity, dry solvents. Residual water can lead to side reactions and affect catalyst activity.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Hydroformylation of 4-Ethyl-1-octene

This protocol is a general guideline and may require optimization based on available equipment and reagents.

Materials:

  • 4-Ethyl-1-octene

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst precursor and the phosphine ligand.

  • Add the anhydrous, degassed solvent to the reactor, followed by the 4-ethyl-1-octene.

  • Seal the reactor and purge it several times with syngas.

  • Pressurize the reactor to the desired pressure with the 1:1 CO/H₂ mixture (e.g., 20-50 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure, monitoring the pressure to track gas uptake.

  • After the reaction is complete (as determined by GC analysis of an aliquot or cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Open the reactor and transfer the crude reaction mixture for purification.

Key Experiment 2: Purification of this compound

Procedure:

  • Aqueous Workup: Transfer the crude reaction mixture to a separatory funnel. Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts) and then with brine.[4]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

  • Vacuum Distillation: Purify the resulting crude oil by vacuum distillation. Collect the fraction that boils at the expected temperature for this compound. The boiling point will be lower than the atmospheric boiling point of 201-203°C.[6]

Visualizations

Synthesis_Pathway Synthetic Routes to this compound 4-Ethyl-1-octene 4-Ethyl-1-octene This compound This compound 4-Ethyl-1-octene->this compound Hydroformylation (Rh catalyst, CO, H₂) 4-Ethyloctanol 4-Ethyloctanol 4-Ethyloctanol->this compound Dehydrogenation (Metal catalyst, Heat) Troubleshooting_Workflow Troubleshooting Low Yield or Purity Start Low Yield or Purity Observed CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete OptimizeConditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete->OptimizeConditions Yes Byproducts Byproducts Present? Incomplete->Byproducts No OptimizeConditions->CheckReaction ModifyWorkup Modify Workup/Purification (Washing, Distillation, Chromatography) Byproducts->ModifyWorkup Yes CheckPurity Analyze Purified Product (GC, NMR) Byproducts->CheckPurity No ModifyWorkup->CheckPurity End Improved Yield/Purity CheckPurity->End Purification_Flowchart Purification Workflow for this compound Crude Crude Reaction Mixture Workup Aqueous Workup (Wash with NaHCO₃, Brine) Crude->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Final Purification Concentrate->Purify Distillation Vacuum Distillation Purify->Distillation Primary Method Chromatography Column Chromatography Purify->Chromatography Alternative Pure Pure this compound Distillation->Pure Chromatography->Pure

References

Removal of 4-ethyloctanoic acid impurity from 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of 4-ethyloctanoic acid, a common impurity, from 4-ethyloctanal.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence and quantity of 4-ethyloctanoic acid in my this compound sample?

A1: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying both this compound and 4-ethyloctanoic acid. The acidic impurity will typically have a different retention time than the aldehyde.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used, often after derivatization of the aldehyde and acid with a UV-active agent like 2-nitrophenylhydrazine, to separate and quantify the components.[1][2]

  • Qualitative Tests: Simple chemical tests can indicate the presence of the impurity. Adding a saturated solution of sodium bicarbonate to a sample of the crude aldehyde will produce bubbles of carbon dioxide if a carboxylic acid is present.[3]

Q2: What is the most straightforward method for removing 4-ethyloctanoic acid?

A2: The most common and direct method is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of the 4-ethyloctanoic acid impurity. By washing the organic solution containing the mixture with a mild aqueous base (like sodium bicarbonate), the acidic impurity is converted into its water-soluble salt, which is then drawn into the aqueous layer, leaving the purified this compound in the organic layer.[4][5][6][7]

Q3: Can I use column chromatography for this purification?

A3: Yes, column chromatography is a viable option. Since 4-ethyloctanoic acid is more polar than this compound, it will adhere more strongly to a polar stationary phase like silica (B1680970) gel. The less polar this compound will elute first.[8] A typical solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[8][9]

Q4: I've heard about using sodium bisulfite. Is that applicable here?

A4: Sodium bisulfite treatment is a powerful technique for purifying aldehydes.[10] It reacts with the this compound to form a solid or water-soluble adduct, which can be separated from the non-reactive 4-ethyloctanoic acid. The pure aldehyde is then regenerated by treating the adduct with a base. This method is particularly useful if you need to remove non-acidic impurities as well.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Problem Potential Cause Solution
Emulsion Formation at the Interface Vigorous shaking of the separatory funnel. High concentration of surfactant-like molecules.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. If the emulsion persists, filtration through a glass wool plug or centrifugation may be necessary.
Incomplete Removal of Acid Impurity Insufficient amount of base used. Inadequate mixing of the two phases. The pH of the aqueous layer is not high enough.Use a molar excess of the basic solution. Ensure thorough mixing by inverting the separatory funnel multiple times. Check the pH of the aqueous layer after extraction to ensure it is basic. Perform multiple extractions with fresh aqueous base.
Low Yield of Purified this compound The desired aldehyde has some solubility in the aqueous phase. The organic layer was not completely recovered.Perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[4] Be careful to separate the layers as completely as possible.

Data Presentation

Physical and Chemical Properties
PropertyThis compound4-Ethyloctanoic Acid
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O₂
Molecular Weight 156.27 g/mol 172.26 g/mol
Boiling Point 201-203 °C @ 760 mmHg163 °C (lit.)
Density 0.834-0.842 g/cm³0.904 g/mL @ 25 °C
Water Solubility Insoluble (50.29 mg/L @ 25 °C est)Slightly soluble (0.13 mg/mL)
pKa Not Applicable4.79 (Predicted)
Comparison of Purification Methods
Method Principle Pros Cons Best For
Acid-Base Extraction Converts acidic impurity to a water-soluble salt.Fast, inexpensive, and highly scalable.Only removes acidic or basic impurities. Can lead to emulsions.Primary purification to remove the bulk of acidic impurity.
Column Chromatography Separation based on polarity differences.Can remove multiple impurities simultaneously. High purity can be achieved.More time-consuming, requires larger volumes of solvent, and can be less scalable. Aldehydes can sometimes decompose on silica gel.[8]Achieving very high purity after a bulk purification step.
Sodium Bisulfite Adduct Formation Reversible reaction of the aldehyde to form a separable adduct.Highly specific for aldehydes, resulting in high purity. Can remove non-acidic impurities.Involves an additional reaction and regeneration step. May not be suitable for base-sensitive aldehydes.High-purity isolation of the aldehyde from various impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh sodium bicarbonate solution two more times.

  • Washing: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Isolation: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Sodium Bisulfite Adduct
  • Dissolution: Dissolve the crude this compound in a water-miscible solvent like dimethylformamide (DMF) for aliphatic aldehydes.

  • Adduct Formation: Transfer the solution to a flask and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30-60 minutes. An insoluble precipitate of the bisulfite adduct may form.

  • Separation:

    • If a precipitate forms, collect it by filtration and wash it with a small amount of cold solvent.

    • If no precipitate forms, transfer the mixture to a separatory funnel, add an immiscible organic solvent (like diethyl ether), and separate the aqueous layer containing the water-soluble adduct.

  • Regeneration: Suspend the filtered adduct or the aqueous layer in an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Basification: Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while stirring until the pH of the aqueous layer is approximately 12. This will decompose the adduct and regenerate the free aldehyde.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, shake to extract the regenerated aldehyde into the organic layer, and then follow steps 6-8 from the Acid-Base Extraction protocol.

Visualizations

G Workflow for Acid-Base Extraction cluster_0 Workflow for Acid-Base Extraction start Crude this compound in Organic Solvent dissolve Transfer to Separatory Funnel start->dissolve add_base Add Saturated NaHCO3 Solution dissolve->add_base mix Gently Mix & Vent add_base->mix separate Separate Layers mix->separate aqueous_layer Aqueous Layer (contains Sodium 4-ethyloctanoate) separate->aqueous_layer Discard organic_layer Organic Layer (contains this compound) separate->organic_layer wash Wash with Brine organic_layer->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Pure this compound concentrate->product G Decision Tree for Purification Method q1 Is the primary impurity 4-ethyloctanoic acid? q2 Are other significant on-acidic impurities present? q1->q2 Yes method4 Consider a multi-step purification approach q1->method4 No q3 Is the highest possible purity required? q2->q3 No method2 Use Sodium Bisulfite Adduct Formation q2->method2 Yes method1 Use Acid-Base Extraction q3->method1 No method3 Use Column Chromatography q3->method3 Yes

References

Minimizing byproduct formation in 4-Ethyloctanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethyloctanal Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main established routes for the synthesis of this compound:

  • Dehydrogenation of 4-Ethyloctanol: This is considered the most industrially viable method and involves the catalytic removal of hydrogen from the corresponding alcohol to form the aldehyde.[1][2]

  • Hydroformylation of 4-Ethyl-1-octene: Also known as oxo synthesis, this process involves the addition of carbon monoxide (CO) and hydrogen (H₂) to an alkene to produce the target aldehyde.[2][3]

Q2: What are the most common byproducts for each synthesis route?

The byproducts largely depend on the chosen synthetic pathway:

  • Dehydrogenation Route:

    • 4-Ethyloctanoic acid: Formed due to over-oxidation of the aldehyde.[2]

    • Unreacted 4-Ethyloctanol: Incomplete conversion of the starting material.

    • Heptane derivatives: Have been identified in some reaction mixtures.[2]

  • Hydroformylation Route:

    • Isomeric Aldehydes: Branched aldehydes are common isomers formed alongside the desired linear aldehyde.[4]

    • 4-Ethyloctanol: Results from the hydrogenation of the aldehyde product.[4]

    • Ethyloctane: Formed by the hydrogenation of the starting alkene.[4]

    • Isomerized Alkenes: The starting alkene can isomerize to internal alkenes, which can then undergo hydroformylation to produce other aldehyde isomers.[4]

Q3: How can I purify this compound from the reaction mixture?

Purification of this compound can be achieved through several methods:

  • Fractional Distillation: This is a viable method, especially for separating the product from isomers with different boiling points. Performing the distillation under reduced pressure is often recommended.[5]

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is an effective technique to separate this compound from its byproducts.[5]

  • Washing: Washing the organic layer with water and brine can help remove some impurities before drying and solvent removal.[5]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

To ensure the purity of the synthesized this compound, the following analytical techniques are essential:

  • Gas Chromatography (GC): GC is a primary method for determining the purity of the final product and separating it from starting materials, solvents, and byproducts.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for identifying and quantifying trace impurities and byproducts, such as 4-ethyloctanoic acid.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used for structural confirmation of the synthesized compound.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound in Dehydrogenation Reaction
Possible Cause Troubleshooting Step
Incomplete reaction.Optimize Reaction Time and Temperature: Monitor the reaction progress using GC or TLC. Typical temperatures range from 150-200°C.[2] Ensure the reaction is allowed to proceed to completion without significant byproduct formation.
Poor catalyst activity.Select an Appropriate Catalyst: Transition metal catalysts are key for this transformation.[2] Ensure the catalyst is active and not poisoned. Consider screening different catalysts if yields remain low.
Suboptimal reaction conditions.Adjust Reaction Parameters: The reaction is often performed under atmospheric pressure and an inert gas flow (e.g., nitrogen or argon).[2] Ensure these conditions are maintained.
Issue 2: High Percentage of 4-Ethyloctanoic Acid Byproduct (Over-oxidation)
Possible Cause Troubleshooting Step
Oxidizing agent is too strong or in excess.Use a Milder Oxidant: Employ more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or utilize a Swern oxidation, which are known to halt the oxidation at the aldehyde stage.[5] Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidizing agent to minimize over-oxidation.[5]
Prolonged reaction time or high temperature.Monitor the Reaction Closely: Use GC or TLC to identify the point of maximum aldehyde formation before significant acid formation occurs.[5] Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second oxidation step to the carboxylic acid.[5]
Issue 3: Poor Regioselectivity (High Isomer Formation) in Hydroformylation
Possible Cause Troubleshooting Step
Suboptimal catalyst or ligand system.Use a Selective Catalyst: Rhodium-based catalysts, particularly with phosphine (B1218219) ligands, are known for their high selectivity towards linear aldehydes.[2] The choice of ligand is critical.
Incorrect CO/H₂ ratio and pressure.Optimize Syngas Conditions: High CO partial pressure generally favors the formation of the linear aldehyde over the branched isomer and reduces alkene isomerization side reactions.[4] However, it can also slow the reaction rate. A common H₂:CO ratio is 1:1, but adjustments may be necessary.[4]
High reaction temperature.Adjust the Temperature: While higher temperatures increase the reaction rate, they can negatively impact regioselectivity. An optimal temperature must be determined experimentally.
Issue 4: Significant Formation of Alcohols and Alkanes in Hydroformylation
Possible Cause Troubleshooting Step
Excessive hydrogenation.Control the H₂/CO Ratio: An excess of hydrogen can lead to the hydrogenation of both the starting alkene and the aldehyde product.[6] Ratios of 2:1 (H₂:CO) or higher can increase hydrogenation.[4] Carefully control the stoichiometry of the syngas.
Catalyst and ligand choice.Modify the Catalyst System: The choice of phosphine ligand can influence the extent of hydrogenation. Less electron-rich phosphines may result in less hydrogenation to the alcohol.[4]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterDehydrogenation of 4-EthyloctanolHydroformylation of 4-Ethyl-1-octene
Catalyst Transition metal catalysts[2]Rhodium complexes (e.g., with triphenylphosphine)[2][3]
Temperature 150 - 200°C[2]40 - 200°C[3]
Pressure Atmospheric[2]10 - 100 atm[3]
Reactants 4-Ethyloctanol, Oxidant4-Ethyl-1-octene, CO, H₂[2]
Key Byproducts 4-Ethyloctanoic acid[2]Isomeric aldehydes, 4-Ethyloctanol[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrogenation of 4-Ethyloctanol (General Procedure)

This protocol is a general representation and should be optimized for specific laboratory conditions and catalysts.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet (e.g., nitrogen), add 4-ethyloctanol and a suitable solvent (if applicable).

  • Catalyst Addition: Add the chosen transition metal catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 150-200°C) under a constant flow of inert gas.[2]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC to determine the consumption of the starting alcohol and the formation of the aldehyde.

  • Workup: Once the reaction has reached optimal conversion, cool the mixture to room temperature. Filter the mixture to remove the catalyst.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[5]

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.[2]

Protocol 2: Synthesis of this compound via Hydroformylation of 4-Ethyl-1-octene (General Procedure)

This protocol requires a high-pressure reactor and should only be performed by personnel trained in high-pressure reactions.

  • Setup: Charge a high-pressure autoclave with 4-ethyl-1-octene, a suitable solvent, the rhodium catalyst precursor, and the desired ligand.

  • Purging: Seal the reactor and purge it several times with nitrogen, followed by purging with syngas (a mixture of CO and H₂).

  • Pressurization and Heating: Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 10-100 atm) and heat to the target temperature (e.g., 80-120°C).[3]

  • Reaction: Maintain the reaction at the set temperature and pressure with vigorous stirring. The reaction progress can be monitored by the uptake of syngas.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Workup: Open the reactor and collect the reaction mixture.

  • Purification: The solvent can be removed under reduced pressure, and the crude product purified by vacuum distillation or column chromatography.[5]

  • Analysis: Characterize the product and quantify byproducts using GC, GC-MS, and NMR.[2]

Visualizations

Synthesis_Pathway cluster_dehydrogenation Dehydrogenation Route cluster_hydroformylation Hydroformylation Route Ethyloctanol 4-Ethyloctanol Ethyloctanal1 This compound Ethyloctanol->Ethyloctanal1 [H₂] (Catalyst, Heat) Ethyl_octene 4-Ethyl-1-octene Ethyloctanal2 This compound Ethyl_octene->Ethyloctanal2 + CO + H₂ (Rh Catalyst)

Caption: Primary synthesis routes for this compound.

Byproduct_Formation cluster_dehydrogenation Dehydrogenation Side Reactions cluster_hydroformylation Hydroformylation Side Reactions Ethyloctanol 4-Ethyloctanol Target_Aldehyde1 This compound Ethyloctanol->Target_Aldehyde1 Desired Path Acid 4-Ethyloctanoic Acid (Over-oxidation) Target_Aldehyde1->Acid Side Reaction Alkene 4-Ethyl-1-octene Target_Aldehyde2 This compound Alkene->Target_Aldehyde2 Desired Path (Linear Addition) Branched_Aldehyde Isomeric Aldehyde (Branched) Alkene->Branched_Aldehyde Side Reaction Alkane Ethyloctane (Hydrogenation) Alkene->Alkane Side Reaction Alcohol 4-Ethyloctanol (Hydrogenation) Target_Aldehyde2->Alcohol Side Reaction

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product: GC, GC-MS, NMR Start->Analyze CheckPurity Purity & Yield Acceptable? Analyze->CheckPurity End End CheckPurity->End Yes IdentifyByproduct Identify Primary Byproduct CheckPurity->IdentifyByproduct No OverOxidation Issue: Over-oxidation (e.g., Carboxylic Acid) IdentifyByproduct->OverOxidation Dehydrogenation Isomers Issue: Isomers or Hydrogenation Products IdentifyByproduct->Isomers Hydroformylation AdjustOxidation Action: - Use milder oxidant - Reduce reaction time/temp - Control stoichiometry OverOxidation->AdjustOxidation AdjustHydroformylation Action: - Optimize catalyst/ligand - Adjust CO/H₂ pressure & ratio - Modify temperature Isomers->AdjustHydroformylation AdjustOxidation->Analyze AdjustHydroformylation->Analyze

Caption: Troubleshooting workflow for minimizing byproducts.

References

Technical Support Center: Stability of 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the storage, handling, and stability of 4-Ethyloctanal.

Troubleshooting Guides

Storage and Handling Issues
IssuePossible Cause(s)Recommended Action
Change in Appearance (e.g., yellowing, increased viscosity, precipitate formation) 1. Oxidation: Exposure to air can oxidize this compound to 4-ethyloctanoic acid and other byproducts. 2. Polymerization: Aldehydes can form trimers or other polymers, often appearing as a precipitate or causing increased viscosity. This can be catalyzed by acidic or basic impurities.1. Immediately assess the purity of the material using analytical techniques like GC-MS. 2. If purity is compromised, it is recommended to use a fresh, unopened sample for sensitive applications. 3. For future prevention, ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.
Inconsistent Experimental Results with a Previously Opened Bottle Partial Degradation: Intermittent exposure to air, moisture, and light upon opening can lead to the gradual degradation of this compound.1. Re-verify the purity of the stored this compound before use. 2. If possible, aliquot the material upon first opening to minimize repeated exposure of the entire stock to the atmosphere. 3. Always purge the headspace of the container with an inert gas before resealing.
Decreased Odor Intensity or "Off" Odor Degradation: The formation of the corresponding carboxylic acid (4-ethyloctanoic acid) can alter the odor profile. Polymerization can lead to a decrease in the concentration of the volatile aldehyde, thus reducing odor intensity.1. The material has likely degraded and may not be suitable for applications where odor profile is critical. 2. Verify degradation by analytical methods.
Analytical Issues (Gas Chromatography)
IssuePossible Cause(s)Recommended Action
Peak Tailing for this compound Active Sites in the GC System: The aldehyde functional group can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector, leading to poor peak shape.1. Use a deactivated inlet liner or one with glass wool. 2. Ensure you are using a high-quality, well-conditioned capillary column suitable for aldehyde analysis. 3. If tailing persists, consider derivatization of the aldehyde to a less polar compound.
Appearance of New Peaks in the Chromatogram of a Stored Sample Degradation Products: New peaks may correspond to 4-ethyloctanoic acid, trimers, or other oxidation byproducts.1. Identify the new peaks using GC-MS by comparing their mass spectra to library data or known standards. 2. This is a clear indication of sample degradation.
Reduced Peak Area for this compound Over Time Analyte Loss: This is a direct indication of the degradation of this compound in the stored sample.1. Quantify the remaining this compound to determine the extent of degradation. 2. Review storage conditions to identify the cause of instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound, like other aliphatic aldehydes, are:

  • Oxidation: The aldehyde group is susceptible to oxidation in the presence of air (oxygen), which converts it to the corresponding carboxylic acid, 4-ethyloctanoic acid. This process can be accelerated by light and elevated temperatures.[1]

  • Polymerization: Aldehydes can undergo self-condensation to form cyclic trimers (trioxanes) or other polymeric structures. This can be catalyzed by trace amounts of acid or base.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following conditions are recommended:

  • Temperature: For short-term storage, room temperature in a tightly sealed container is acceptable. For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use an amber glass bottle or an aluminum container to protect the compound from light. Ensure the container is tightly sealed.

  • Additives: For prolonged storage, consider diluting the aldehyde in a primary alcohol like ethanol (B145695). This forms a more stable hemiacetal. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can also inhibit oxidation.

Q3: What is the expected shelf-life of this compound?

Q4: How can I detect the degradation of this compound?

A4: Degradation can be detected through:

  • Visual Inspection: Changes in color (yellowing), increased viscosity, or the formation of a precipitate can indicate degradation.[1]

  • Analytical Methods: The most reliable way to assess stability is by using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the purity of the sample over time. The appearance of new peaks or a decrease in the main peak area for this compound are clear indicators of degradation.[1]

Q5: My this compound has solidified at low temperatures. Is it still usable?

A5: Some aliphatic aldehydes can undergo polymerization to form trimers, which have higher melting points and may appear as solids at room temperature or upon cooling. While gentle warming might redissolve the material, the presence of trimers indicates some level of degradation. The suitability for further use would depend on the specific requirements of your experiment. It is advisable to check the purity of the sample after it has been re-dissolved.

Data Presentation

The following table presents hypothetical stability data for this compound based on information for analogous medium-chain aldehydes. This data is for illustrative purposes and should be confirmed by in-house stability studies.

Table 1: Hypothetical Purity of this compound Under Various Storage Conditions Over Time

Storage ConditionTimePurity (%)Appearance
2-8°C, Inert Atmosphere, Dark 0 Months99.5Colorless Liquid
12 Months98.0Colorless Liquid
24 Months96.5Colorless Liquid
36 Months95.0Faintly Yellow Liquid
25°C, Air, Ambient Light 0 Months99.5Colorless Liquid
6 Months92.0Yellow Liquid
12 Months85.0Yellow Liquid, slight precipitate
40°C, Air, Ambient Light (Accelerated) 0 Months99.5Colorless Liquid
1 Month88.0Yellow Liquid
3 Months75.0Yellow-Brown Liquid, precipitate

Experimental Protocols

Protocol for Stability Assessment of this compound by GC-MS

Objective: To determine the purity of this compound and identify potential degradation products under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1 mg/mL.

    • Dispense aliquots of the stock solution into amber glass vials.

    • For samples stored under an inert atmosphere, purge the headspace of each vial with nitrogen or argon before sealing.

    • Store the vials under the desired storage conditions (e.g., 2-8°C, 25°C, 40°C).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL of the sample solution, split or splitless injection depending on the concentration.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity of this compound at each time point by peak area normalization.

    • Identify any new peaks by comparing their mass spectra with a spectral library (e.g., NIST) and known degradation products like 4-ethyloctanoic acid.

Visualizations

degradation_pathways This compound This compound 4-Ethyloctanoic_Acid 4-Ethyloctanoic Acid This compound->4-Ethyloctanoic_Acid Oxidation (O2, light, heat) Trimer Cyclic Trimer (Trioxane) This compound->Trimer Polymerization (acid/base catalyst) stability_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (t=0, 1, 3...) cluster_results Results prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot inert Purge with Inert Gas & Seal aliquot->inert store Store at Defined Conditions (Temp, Light) inert->store gcms Analyze by GC-MS store->gcms Sample at t=x purity Calculate Purity (%) gcms->purity degradation Identify Degradation Products gcms->degradation report Stability Report purity->report degradation->report

References

Troubleshooting peak tailing of 4-Ethyloctanal in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing of 4-Ethyloctanal

This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of this compound.

Initial Assessment

Question: Are all peaks in my chromatogram tailing, or is the issue specific to this compound and other polar compounds?

To begin troubleshooting, it's crucial to determine the scope of the problem. Inject a non-polar compound, such as a light hydrocarbon (e.g., methane (B114726) or hexane).[1] If the hydrocarbon peak is symmetrical while the this compound peak tails, the issue is likely due to chemical interactions within the system. If all peaks, including the hydrocarbon, are tailing, the problem is more likely related to a physical or mechanical issue in the gas flow path.[2]

Start Start: Peak Tailing Observed for this compound Assess_Scope Are all peaks tailing or only polar analytes like this compound? Start->Assess_Scope All_Peaks_Tail All Peaks Tail Assess_Scope->All_Peaks_Tail All Polar_Peaks_Tail Only Polar Peaks Tail Assess_Scope->Polar_Peaks_Tail Polar Only Physical_Issues Indicates Physical/Mechanical Issue All_Peaks_Tail->Physical_Issues Chemical_Issues Indicates Chemical Activity Issue Polar_Peaks_Tail->Chemical_Issues Troubleshoot_Physical Proceed to 'Flow Path Disruption' Troubleshooting Physical_Issues->Troubleshoot_Physical Troubleshoot_Chemical Proceed to 'Chemical Activity' Troubleshooting Chemical_Issues->Troubleshoot_Chemical

Caption: Initial diagnostic workflow for peak tailing.

Troubleshooting Chemical Activity

If only polar analytes like this compound are tailing, the primary cause is likely secondary retention interactions with active sites within the GC system.[3] Aldehydes are particularly susceptible to these interactions.

cluster_surface GC System Surface (Liner, Column) Silanol (B1196071) Active Silanol Group (-Si-OH) Analyte This compound (Polar Aldehyde) Analyte->Silanol Interaction Hydrogen Bonding (Secondary Retention)

Caption: Interaction of this compound with active silanol sites.

Question: How can I resolve peak tailing caused by active sites?

1. Inlet Liner Maintenance:

  • Problem: The inlet liner is a common source of active sites and contamination.

  • Solution: Replace the liner with a new, deactivated (silylated) liner.[3] Using a liner with deactivated glass wool can also be beneficial.

  • Protocol:

    • Cool the GC inlet to a safe temperature.

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the septum nut and septum.

    • Unscrew the inlet retaining nut.

    • Remove the old liner using forceps.

    • Visually inspect the old liner for residue or septum particles.

    • Install a new, deactivated liner, ensuring the correct orientation.

    • Replace the inlet retaining nut, septum, and septum nut. Do not overtighten the septum nut.

    • Restore carrier gas flow and perform a leak check.

    • Condition the new liner by heating the inlet to your method temperature.

2. Column Maintenance:

  • Problem: The front portion of the GC column can accumulate non-volatile residues or experience stationary phase degradation, exposing active silanol groups.

  • Solution: Trim the front end of the column.[4][5]

  • Protocol:

    • Cool the GC oven and inlet.

    • Turn off the carrier gas flow.

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer or a specialized tool, make a clean, 90-degree cut to remove 15-20 cm from the inlet end of the column.[6]

    • Inspect the cut with a magnifying glass to ensure it is clean and free of jagged edges or shards.[5][7]

    • Reinstall the column in the inlet according to the manufacturer's specifications for insertion distance.

    • Restore carrier gas flow and perform a leak check.

3. Use an Appropriate GC Column:

  • Problem: A non-polar or mid-polarity column (like a standard 5% phenyl-methylpolysiloxane) may not be ideal for analyzing polar aldehydes.

  • Solution: Consider using a more polar stationary phase, such as a wax-type column (polyethylene glycol), which can significantly improve peak shape for aldehydes.[3]

Troubleshooting Flow Path Disruption

If all peaks in your chromatogram are tailing, the issue is likely mechanical.

Question: What should I check if all my peaks are tailing?

1. Column Installation:

  • Poor Column Cut: A jagged or angled column cut can create turbulence in the flow path, causing peak tailing for all analytes.[5][7] Ensure the column is cut cleanly at a 90-degree angle.

  • Incorrect Positioning: If the column is installed too high or too low in the inlet or detector, it can create dead volumes, leading to peak tailing.[7][8] Always follow the instrument manufacturer's guidelines for the correct column insertion depth.

2. System Leaks:

  • Problem: A leak in the system, particularly at the inlet (e.g., a worn septum) or column connections, can disrupt the carrier gas flow and cause peak distortion.

  • Solution: Perform a thorough leak check of all fittings and connections from the gas source to the detector.

Frequently Asked Questions (FAQs)

Q1: Could my injection technique be causing the peak tailing for this compound? A1: Yes. Overloading the column with too much sample can lead to asymmetrical, tailing peaks.[4] If you suspect overloading, try reducing the injection volume or diluting your sample. Also, ensure your injection speed is fast and consistent.

Q2: My peak tailing for this compound is worse at low concentrations. Why? A2: This is a classic sign of active sites in your system. At higher concentrations, the number of analyte molecules can saturate the active sites, so a larger proportion of the molecules elute normally. At low concentrations, a significant fraction of the analyte molecules interact with the active sites, leading to more pronounced tailing.[3]

Q3: Can the inlet temperature affect the peak shape of this compound? A3: Yes. If the inlet temperature is too low, higher-boiling compounds like this compound (Boiling Point: ~203.5°C at 760 mmHg) may not volatilize completely and efficiently, which can contribute to peak broadening and tailing.[7] Ensure your inlet temperature is appropriate for the analytes' boiling points.

Q4: I'm using a splitless injection. Could this be related to my peak tailing issue? A4: In splitless injection, a mismatch between the polarity of your sample solvent and your stationary phase can cause peak shape issues.[6] Additionally, an improperly set splitless hold time can cause the solvent peak to tail excessively, potentially interfering with early eluting peaks.

Q5: What is a good starting point for troubleshooting? A5: The most common and easiest-to-fix causes of peak tailing for polar analytes are related to the inlet. Start by replacing the inlet liner and septum. This is a routine maintenance task that often resolves the issue. If the problem persists, then proceed to trim the column.

Data Presentation

Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol
Boiling Point203.5°C at 760 mmHg[6]
Density0.816 g/cm³[6]
CAS Number58475-04-0
Example: Impact of Troubleshooting on Peak Shape

The following table provides representative data illustrating the improvement in peak shape for this compound after performing key troubleshooting steps. The USP Tailing Factor (Tf) is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

ConditionUSP Tailing Factor (Tf)Peak Width at Half Height (s)Comments
Initial State 2.11.8Severe peak tailing observed.
After Liner Change 1.41.2Significant improvement in peak symmetry.
After Column Trim (15 cm) 1.10.9Peak is nearly symmetrical.
Optimized Method 1.00.8Symmetrical peak achieved.

Note: The data presented in this table is for illustrative purposes and represents typical expected outcomes.

References

Technical Support Center: Optimizing GC-MS for 4-Ethyloctanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyloctanal analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the GC-MS analysis of this compound?

A1: Derivatization is a common and often crucial step in the analysis of aldehydes like this compound for several reasons. Due to their polarity and potential for thermal instability, derivatization can improve chromatographic separation, as well as enhance ionization efficiency in the mass spectrometer.[1] This process converts the aldehyde into a less polar, more volatile, and more thermally stable derivative, leading to better peak shape, increased sensitivity, and more reliable quantification.[1][2]

Q2: What are the most common derivatization reagents for aldehydes in GC-MS analysis?

A2: The most frequently used derivatization reagent for aldehydes in GC-MS is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] PFBHA reacts with aldehydes to form stable oxime derivatives that are highly responsive to electron capture detection and provide excellent sensitivity in mass spectrometry.[3] Another common approach, particularly in metabolomics, is a two-step process involving methoximation followed by silylation (e.g., using MSTFA), which protects the aldehyde group and increases volatility.[2]

Q3: What type of GC column is best suited for analyzing this compound derivatives?

A3: For the analysis of this compound derivatives, a non-polar or mid-polar capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, SLB™-5ms).[4][5] These columns separate compounds primarily based on their boiling points and are known for their robustness and low bleed characteristics, which is crucial for sensitive MS detection.[6][7] For specific applications, the choice of column can be further optimized based on the sample matrix and potential interferences.[8]

Q4: What are the key mass spectral ions to monitor for this compound?

A4: The mass spectrum of underivatized this compound (C10H20O, MW: 156.26 g/mol ) will show a molecular ion peak (M+) at m/z 156, although it may be weak.[9][10] More prominent fragment ions will arise from characteristic cleavages of the aldehyde structure. For derivatized this compound, the key ions will depend on the derivatizing agent used. For PFBHA derivatives, a prominent ion is often observed from the PFBHA moiety, which aids in selective detection.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active Sites in the GC System: The analyte may be interacting with active silanol (B1196071) groups in the inlet liner, on the column, or at the transfer line.[11]- Use a deactivated inlet liner. - Ensure the column is properly conditioned. - Trim the column (a few cm from the inlet side). - Use a column with a more inert stationary phase.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.- Reduce the injection volume. - Increase the split ratio. - Use a column with a thicker film or larger internal diameter.[12]
Inappropriate Oven Temperature Program: A slow temperature ramp can sometimes cause broader peaks.- Optimize the temperature ramp rate. A faster ramp can sometimes lead to sharper peaks.
Low or No Signal Improper Derivatization: The derivatization reaction may be incomplete or have failed.- Ensure the derivatization reagent is fresh and properly stored. - Optimize the reaction time and temperature. - Check the pH of the reaction mixture if applicable.
Leak in the System: A leak in the carrier gas line, septum, or fittings can lead to poor sensitivity.- Perform a leak check of the entire GC-MS system using an electronic leak detector.[13]
Incorrect MS Parameters: The MS may not be tuned correctly, or the acquisition parameters may be suboptimal.- Perform a system autotune. - Ensure the correct ionization mode (e.g., Electron Ionization) is selected. - Optimize the source and quadrupole temperatures.[13]
Poor Reproducibility Inconsistent Injection Volume: Manual injections can be a source of variability.- Use an autosampler for precise and repeatable injections.
Sample Degradation: this compound may be unstable in the sample matrix or upon storage.- Analyze samples as quickly as possible after preparation. - Store samples and standards at low temperatures and protected from light.
Carryover: Residual sample from a previous injection can affect the current analysis.- Implement a thorough wash step for the syringe and inlet between injections. - Run a solvent blank to check for carryover.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA

This protocol describes the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane).

  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., 10 mg/mL in hexane).

  • Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the this compound standard solution.

    • Add 100 µL of the PFBHA solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60-70°C for 60 minutes.[3]

  • Extraction (if necessary for complex matrices):

    • After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water.

    • Vortex for 1 minute to extract the PFBHA-oxime derivative into the organic layer.

    • Centrifuge briefly to separate the phases.

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

Recommended GC-MS Parameters

The following tables provide recommended starting parameters for the GC-MS analysis of PFBHA-derivatized this compound. These parameters should be optimized for your specific instrument and application.

Gas Chromatograph (GC) Parameters
Parameter Recommended Value Notes
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-bleed, 5% phenyl-methylpolysiloxane column is a good starting point.[4]
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)Splitless mode is preferred for trace analysis to maximize sensitivity.
Carrier Gas HeliumAt a constant flow rate of 1.0 - 1.2 mL/min.
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CThis is a general-purpose program; adjust based on the retention time of the derivative and the complexity of the sample matrix.
Mass Spectrometer (MS) Parameters
Parameter Recommended Value Notes
Ionization Mode Electron Ionization (EI)Standard mode for generating reproducible mass spectra.[11]
Electron Energy 70 eVStandard energy for EI.
MS Source Temp. 230 °CPrevents condensation of analytes in the source.[11]
MS Quad Temp. 150 °CStandard quadrupole temperature.[11]
Acquisition Mode Full Scan (m/z 50-550) or SIMFull scan is useful for initial identification. Selected Ion Monitoring (SIM) of characteristic ions will significantly increase sensitivity for quantification.[4][6]
Solvent Delay 3 - 5 minutesPrevents the solvent peak from damaging the filament and detector.[11]

Visualizations

GCMS_Workflow Experimental Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Derivatization (e.g., with PFBHA) Sample->Derivatization Extraction Liquid-Liquid Extraction (Optional) Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan or SIM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting_Logic Troubleshooting Logic for Poor GC-MS Signal Start Problem: Poor or No Signal Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Injection Is the Injection Process Correct? Check_Deriv->Check_Injection Yes Sol_Deriv Optimize Derivatization: - Check Reagent - Adjust Time/Temp Check_Deriv->Sol_Deriv No Check_System Is the GC-MS System Functioning Properly? Check_Injection->Check_System Yes Sol_Injection Verify Injection: - Check Syringe - Use Autosampler - Confirm Parameters Check_Injection->Sol_Injection No Sol_System System Check: - Perform Leak Check - Run Autotune - Check Consumables Check_System->Sol_System No Success Problem Resolved Check_System->Success Yes Sol_Deriv->Check_Deriv Sol_Injection->Check_Injection Sol_System->Check_System

References

Challenges in quantifying 4-Ethyloctanal in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Ethyloctanal. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

The quantification of this compound is complicated by several factors. As a volatile organic compound, sample handling requires care to prevent loss.[1] Complex matrices, such as biological fluids or food products, introduce a wide range of interfering compounds.[2][3] These matrix effects can suppress or enhance the instrument signal, leading to inaccurate and imprecise measurements.[2] Therefore, developing a robust analytical method requires careful optimization of sample preparation and chromatographic conditions to ensure accuracy, sensitivity, and reliability.[2]

Q2: Which analytical techniques are most suitable for this compound quantification?

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a primary and highly effective technique for identifying and quantifying this compound, especially in complex mixtures.[1][4] GC provides excellent separation of volatile compounds, while MS offers high sensitivity and selectivity for confident identification.[1][5] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for samples where the analyte is less volatile or when GC is not available, though specific methods for this compound are less commonly published.[1]

Q3: Is derivatization necessary for the GC analysis of this compound?

While not always mandatory, derivatization can be beneficial. Unlike its corresponding carboxylic acid (4-Ethyloctanoic acid), which requires derivatization to increase volatility[4][6], this compound is sufficiently volatile for direct GC analysis.[1] However, in trace-level analysis, derivatization can improve peak shape, enhance thermal stability, and increase sensitivity. The decision to derivatize depends on the specific requirements of the assay, such as the required limit of quantification and the complexity of the sample matrix.

Q4: How can matrix effects be minimized or corrected for?

Minimizing matrix effects is crucial for accurate quantification.[2] Effective strategies include:

  • Advanced Sample Preparation: Employing techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or protein precipitation to remove interfering components from the matrix.[7][8][9]

  • Use of Internal Standards: Adding a stable, isotopically labeled version of the analyte (e.g., deuterated this compound) to the sample before extraction is a common and effective strategy.[1][10] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[11]

  • Chromatographic Optimization: Adjusting the GC or LC conditions to achieve better separation between the analyte and interfering matrix components.[2]

Analytical Method Performance Comparison

The selection of an analytical method depends on factors like required sensitivity, selectivity, and the nature of the sample matrix.[5] The following table, based on performance characteristics for the related compound 4-Ethyloctanoic acid, provides a general comparison to guide method selection.

ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)HPLC-UV (Prospective)
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.1 - 0.5 µg/mL0.5 - 1.8 ppm
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL0.5 - 2.0 µg/mL1.4 - 6.0 ppm
Accuracy (Recovery) 90 - 110%85 - 115%76.3 - 99.2%
Precision (RSD%) < 10%< 15%< 5.3%
Sample Preparation Derivatization typically required for related acidsDerivatization typically required for related acidsDirect injection possible

Data presented is for 4-Ethyloctanoic acid and serves as a reference.[5] Method validation for this compound is required.

Experimental Protocols

Protocol: Quantification of this compound in Plasma by GC-MS

This protocol describes a general workflow for extracting this compound from a plasma sample for GC-MS analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma into a clean glass centrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structural analog like nonanal).

  • To deproteinize and acidify, add 50 µL of 2M HCl.

  • Add 1 mL of an extraction solvent mixture, such as methyl tert-butyl ether (MTBE) and hexane (B92381) (1:1, v/v).[10]

  • Vortex the tube vigorously for 10 minutes to ensure thorough mixing.[10]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[10]

  • Carefully transfer the upper organic layer to a new clean tube.[10]

  • Repeat the extraction step on the remaining aqueous layer with an additional 1 mL of the solvent mixture to maximize recovery.[10]

  • Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.[10]

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • System: Agilent 7890B GC coupled to a 5977B MS or equivalent.[5]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar column.[5]

  • Injector Temperature: 250°C.[5]

  • Injection Volume: 1 µL (splitless mode).[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.[5]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of this compound and the internal standard.

Visualized Workflows and Logic

General Workflow for this compound Quantification Sample Sample Collection (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Accurate Volume/Weight Extract Sample Preparation (e.g., LLE, SPE) Spike->Extract Matrix Removal Concentrate Evaporation & Reconstitution Extract->Concentrate Analyte Concentration Analyze GC-MS Analysis Concentrate->Analyze Injection Data Data Processing & Quantification Analyze->Data Peak Integration

Caption: A flowchart of the key steps for quantifying this compound.

Troubleshooting Guide

Problem: I am seeing a very low or no signal for this compound.

This is a common issue that can arise from problems in sample preparation, the injection process, or the instrument itself. Follow this logical guide to diagnose the potential cause.

Troubleshooting: Low or No Analyte Signal Start Start: No/Low Signal CheckIS Is Internal Standard (IS) signal also low/absent? Start->CheckIS SamplePrep Problem likely in Sample Prep or Stability CheckIS->SamplePrep Yes Injection Problem likely in Injection or GC/MS System CheckIS->Injection No (IS signal is OK) CheckExtraction Verify extraction efficiency Check analyte stability (degradation?) SamplePrep->CheckExtraction CheckGC Check syringe/autosampler Check for leaks in inlet Confirm carrier gas flow Injection->CheckGC CheckMS Confirm MS tune Check filament status Verify transfer line temp Injection->CheckMS Solution1 Optimize LLE/SPE Store samples at -20°C or lower Analyze samples quickly CheckExtraction->Solution1 Solution2 Clean/replace syringe Replace septum, check fittings Verify gas supply CheckGC->Solution2 Solution3 Perform MS auto-tune Replace filament if needed Ensure proper heating CheckMS->Solution3

Caption: A decision tree for diagnosing the cause of low or absent analyte signals.

Problem: My chromatographic peaks are broad or show significant tailing.

Poor peak shape can compromise resolution and lead to inaccurate integration.

  • Potential Cause 1: Suboptimal GC Oven Program: The initial temperature may be too high or the temperature ramp too fast, preventing proper focusing of the analyte band on the column.[6]

    • Solution: Decrease the initial oven temperature and/or reduce the ramp rate.

  • Potential Cause 2: Active Sites in the Inlet or Column: Polar analytes can interact with active sites (e.g., silanol (B1196071) groups) in the liner or column, causing tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, bake it out according to the manufacturer's instructions or replace it.

  • Potential Cause 3: Low Carrier Gas Flow Rate: An incorrect flow rate can reduce column efficiency and lead to broader peaks.[6]

    • Solution: Verify that the carrier gas flow rate is set correctly and that there are no leaks in the system.

Problem: My results show poor reproducibility between injections.

Inconsistent results can invalidate an entire analytical run.

  • Potential Cause 1: Autosampler or Injection Variability: Inconsistent injection volumes or syringe handling can be a major source of variability.

    • Solution: Ensure the autosampler syringe is clean and functioning correctly. Check for air bubbles in the syringe. If injecting manually, ensure a consistent and rapid technique.

  • Potential Cause 2: Sample Instability: this compound may degrade in the sample vial over time, especially if left at room temperature on the autosampler tray.[12][13]

    • Solution: Use a temperature-controlled autosampler tray if available. Analyze samples as quickly as possible after preparation. Prepare fresh calibration standards for each run.

  • Potential Cause 3: Carryover: Residue from a highly concentrated sample can be injected with the subsequent sample, leading to artificially high results.[6]

    • Solution: Implement rigorous syringe and injection port cleaning procedures. Run blank solvent injections between samples, especially after a high-concentration sample, to check for carryover.[6]

References

Technical Support Center: Prevention of 4-Ethyloctanal Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-ethyloctanal to 4-ethyloctanoic acid. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: Aliphatic aldehydes, such as this compound, are susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This process is often initiated by light, heat, or the presence of metal ion catalysts.

Q2: What are the common signs of this compound degradation?

A2: The primary sign of degradation is the formation of 4-ethyloctanoic acid, which can alter the chemical and physical properties of the aldehyde. This can manifest as a change in pH (increase in acidity), the appearance of a pungent or rancid odor, and potentially a change in viscosity or color. In some cases, polymerization can also lead to the formation of solid precipitates.

Q3: What are the most effective methods to prevent the oxidation of this compound?

A3: The most effective methods involve a combination of proper storage and handling, and the use of antioxidants. This includes storing the aldehyde under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and adding a suitable antioxidant at an appropriate concentration.

Q4: Which antioxidants are recommended for stabilizing aliphatic aldehydes?

A4: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), hydroquinone, and tocopherols (B72186) (Vitamin E) are commonly used. Amines like pyridine (B92270) and triethanolamine (B1662121) have also been reported as effective stabilizers. The choice of antioxidant may depend on the specific application and downstream processing of the this compound.

Q5: How can I remove 4-ethyloctanoic acid from a partially oxidized sample of this compound?

A5: The acidic impurity, 4-ethyloctanoic acid, can be removed by washing the aldehyde with a mild aqueous base, such as a 5-10% sodium bicarbonate solution. The aldehyde, being insoluble in water, will remain in the organic phase, while the deprotonated carboxylic acid will be extracted into the aqueous phase. Subsequent washing with water and drying over an anhydrous salt like sodium sulfate (B86663) are necessary to obtain the purified aldehyde.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Upon Storage
Potential Cause Troubleshooting Steps
Exposure to Air (Oxygen) 1. Ensure the container is tightly sealed with a high-quality cap. 2. Before sealing, purge the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) to displace oxygen. 3. For frequent use, consider transferring smaller aliquots into separate vials to minimize repeated exposure of the bulk material to air.
Exposure to Light 1. Store the this compound in an amber or opaque container to protect it from light. 2. Keep the container in a dark storage cabinet or refrigerator.
Elevated Storage Temperature 1. Store this compound in a refrigerator at 2-8°C. Avoid freezing, as this can cause phase separation of any dissolved water.
Presence of Metal Ion Catalysts 1. Use high-purity glass or Teflon-lined containers for storage. Avoid contact with metal spatulas or containers that could leach metal ions. 2. If contamination is suspected, consider purification by distillation.
Absence of a Stabilizer 1. Add a suitable antioxidant, such as BHT or hydroquinone, at a concentration of 100-500 ppm. See the experimental protocols section for details on how to prepare a stock solution and add it to the aldehyde.
Issue 2: Inaccurate Quantification of 4-Ethyloctanoic Acid Impurity
Potential Cause Troubleshooting Steps
Poor Chromatographic Resolution 1. Optimize the GC temperature program to ensure baseline separation between the peaks of this compound and the derivatized 4-ethyloctanoic acid. 2. Use a capillary column with a suitable stationary phase (e.g., a mid-polar phase) for the analysis of fatty acid methyl esters.
Incomplete Derivatization 1. Ensure the derivatization reagent (e.g., BF3-methanol) is fresh and has not been exposed to moisture. 2. Optimize the reaction time and temperature for the derivatization step to ensure complete conversion of the carboxylic acid to its methyl ester.
Matrix Effects 1. If analyzing this compound in a complex matrix, use a stable isotope-labeled internal standard (e.g., 4-ethyloctanoic acid-d3) to compensate for matrix effects. 2. Alternatively, prepare matrix-matched calibration standards.
Analyte Adsorption 1. Use a deactivated GC inlet liner to prevent adsorption of the acidic analyte. 2. Ensure all glassware used for sample preparation is thoroughly cleaned and dried.

Quantitative Data Summary

Direct quantitative comparative studies on the effectiveness of various antioxidants specifically for this compound are not extensively available in public literature. However, based on general knowledge of aldehyde stabilization, the following table provides a qualitative and semi-quantitative guide to the use of common antioxidants.

Table 1: Comparison of Common Antioxidants for Aliphatic Aldehyde Stabilization

Antioxidant Mechanism of Action Recommended Concentration (ppm) Relative Efficacy (General) Notes
Butylated Hydroxytoluene (BHT) Free radical scavenger (hydrogen donor)100 - 500HighWidely used and effective. Can be removed by vacuum distillation if necessary.
Hydroquinone Free radical scavenger (hydrogen donor)50 - 250Very HighHighly effective, but can cause discoloration in some cases.
α-Tocopherol (Vitamin E) Free radical scavenger (hydrogen donor)200 - 1000Moderate to HighA natural antioxidant, but may be less effective than synthetic phenols in some systems.
Triethanolamine May act by complexing with metal ions and neutralizing acidic impurities100 - 1000ModerateAlso helps to prevent aldol (B89426) condensation.

Table 2: Typical GC-MS Parameters for 4-Ethyloctanoic Acid Quantification (as Methyl Ester)

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for 4-ethyloctanoate methyl ester

Experimental Protocols

Protocol 1: Stabilization of this compound with BHT

Objective: To add a stabilizer to a fresh batch of this compound to prevent oxidation during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous ethanol (B145695) or a suitable solvent in which both BHT and the aldehyde are soluble

  • Volumetric flasks and pipettes

  • Amber glass storage bottle with a PTFE-lined cap

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Prepare a BHT stock solution: Accurately weigh 100 mg of BHT and dissolve it in 10 mL of anhydrous ethanol in a volumetric flask. This creates a 10,000 ppm (w/v) stock solution.

  • Calculate the required volume of stock solution: To achieve a final concentration of 200 ppm BHT in your this compound, you will need to add 0.02 mL (20 µL) of the stock solution for every 1 mL of aldehyde.

  • Addition of stabilizer: In a clean, dry amber glass bottle, add the desired volume of this compound.

  • Using a micropipette, add the calculated volume of the BHT stock solution to the aldehyde.

  • Mixing: Cap the bottle and gently swirl to ensure the BHT is evenly distributed.

  • Inert Atmosphere: Purge the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Storage: Immediately seal the bottle tightly and store it in a refrigerator at 2-8°C.

Protocol 2: Purification of Partially Oxidized this compound

Objective: To remove 4-ethyloctanoic acid from a sample of this compound.

Materials:

  • Partially oxidized this compound

  • 5% (w/v) aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator (optional)

Procedure:

  • Dissolution: Dissolve the impure this compound in an equal volume of diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution.

  • Shake the funnel gently for 1-2 minutes, periodically venting to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. The upper organic layer contains the purified aldehyde, and the lower aqueous layer contains the sodium 4-ethyloctanoate.

  • Drain and discard the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction with fresh sodium bicarbonate solution one more time to ensure complete removal of the acid.

  • Washing: Wash the organic layer with an equal volume of saturated brine to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate and swirl. Let it stand for 10-15 minutes until the organic layer is clear.

  • Isolation: Decant or filter the dried organic solution to remove the sodium sulfate.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator under reduced pressure.

  • The remaining liquid is the purified this compound. It is advisable to add a stabilizer (as per Protocol 1) before storage.

Protocol 3: Quantification of 4-Ethyloctanoic Acid Impurity by GC-MS

Objective: To determine the concentration of 4-ethyloctanoic acid in a sample of this compound via derivatization to its methyl ester followed by GC-MS analysis.

Materials:

  • This compound sample

  • Internal standard solution (e.g., heptadecanoic acid in methanol)

  • 14% Boron trifluoride in methanol (B129727) (BF3-methanol)

  • Hexane (B92381)

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a screw-cap test tube.

  • Internal Standard: Add a known amount of the internal standard solution.

  • Derivatization: Add 1 mL of 14% BF3-methanol. Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Sample Transfer: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Analysis: Transfer the dried hexane solution to a GC vial for analysis by GC-MS using the parameters outlined in Table 2.

  • Quantification: Create a calibration curve using standards of 4-ethyloctanoic acid that have been subjected to the same derivatization procedure. Calculate the concentration of 4-ethyloctanoic acid in the sample based on the peak area ratio to the internal standard.

Visualizations

Oxidation_Pathway This compound This compound Peroxy_Radical Peroxy Radical Intermediate This compound->Peroxy_Radical + O2 Peroxy_Acid Peroxy-4-ethyloctanoic Acid Peroxy_Radical->Peroxy_Acid + this compound 4-Ethyloctanoic_Acid 4-Ethyloctanoic Acid Peroxy_Acid->4-Ethyloctanoic_Acid + this compound Oxygen O2 (Air) Initiator Light, Heat, Metal Ions Initiator->this compound

Caption: Autoxidation pathway of this compound to 4-ethyloctanoic acid.

Experimental_Workflow cluster_stabilization Protocol 1: Stabilization cluster_purification Protocol 2: Purification Prep_Stock Prepare BHT Stock Solution Add_to_Aldehyde Add Stock to this compound Prep_Stock->Add_to_Aldehyde Purge_Inert Purge with Inert Gas Add_to_Aldehyde->Purge_Inert Store_Cold Store at 2-8°C Purge_Inert->Store_Cold Dissolve Dissolve in Ether Wash_Bicarb Wash with NaHCO3(aq) Dissolve->Wash_Bicarb Dry Dry with Na2SO4 Wash_Bicarb->Dry Evaporate Evaporate Solvent Dry->Evaporate

Caption: Experimental workflows for stabilization and purification.

Troubleshooting_Logic Start Aldehyde Degradation Observed Check_Storage Review Storage Conditions? Start->Check_Storage Check_Atmosphere Stored under Inert Gas? Check_Storage->Check_Atmosphere Yes Action_Store Store in Cool, Dark Place Check_Storage->Action_Store No Check_Stabilizer Stabilizer Present? Check_Atmosphere->Check_Stabilizer Yes Action_Purge Purge with N2/Ar Check_Atmosphere->Action_Purge No Action_Add_Stab Add Antioxidant (e.g., BHT) Check_Stabilizer->Action_Add_Stab No Purify Purify Aldehyde (Protocol 2) Check_Stabilizer->Purify Yes Action_Store->Check_Atmosphere Action_Purge->Check_Stabilizer Action_Add_Stab->Purify

Caption: Troubleshooting logic for addressing this compound degradation.

Technical Support Center: Trace Analysis of 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of 4-Ethyloctanal. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most suitable analytical technique for trace analysis of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used technique for the trace analysis of this compound.[1] Its high sensitivity and specificity make it ideal for identifying and quantifying low concentrations of this volatile compound in complex matrices.[1][2]

Q2: I am observing poor peak shape and low signal intensity for this compound in my GC-MS analysis. What could be the cause?

A2: Several factors could contribute to this issue:

  • Analyte Adsorption: Aldehydes can be active and adsorb to surfaces in the GC system, such as the injector liner or the column. Using a deactivated liner and a column specifically designed for trace-level analysis can mitigate this.

  • Suboptimal GC Parameters: The temperature program, carrier gas flow rate, and injection temperature may not be optimized. A slower temperature ramp and an optimized flow rate can improve peak shape.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to signal suppression. Enhanced sample cleanup is recommended.

Q3: My results for this compound concentration are inconsistent across replicate samples. What should I investigate?

A3: Inconsistent results often stem from variability in the sample preparation process.

  • Extraction Inefficiency: Ensure your extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is robust and reproducible.[2][3][4] The choice of solvent and extraction conditions are critical.

  • Analyte Volatility: this compound is a volatile compound.[1] Analyte loss can occur during sample preparation steps that involve heating or evaporation. Minimize these steps or use a gentle stream of nitrogen for solvent evaporation.

  • Internal Standard Use: Employing an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties) can help correct for variations in extraction efficiency and instrument response.

Q4: Do I need to derivatize this compound before GC-MS analysis?

A4: While this compound is an aldehyde and is more volatile than its corresponding carboxylic acid, derivatization can sometimes be beneficial, though not always mandatory. For trace-level analysis, derivatization (e.g., to its oxime or hydrazone derivative) can improve thermal stability, enhance chromatographic peak shape, and increase sensitivity. However, for many applications, direct analysis of the aldehyde is sufficient. The necessity of derivatization should be evaluated during method development based on the required sensitivity and the complexity of the matrix.

Q5: How can I minimize matrix interference when analyzing this compound in biological samples?

A5: Biological matrices are inherently complex and can significantly impact the analysis.[1]

  • Effective Sample Cleanup: Utilize a multi-step sample preparation protocol. This may involve protein precipitation, followed by LLE or SPE.[4]

  • Selective Extraction: Optimize the SPE sorbent and elution solvents to selectively isolate this compound while minimizing the co-extraction of interfering compounds.

  • High-Resolution Mass Spectrometry (HRMS): If available, using GC-HRMS can help to distinguish the analyte signal from matrix interferences with greater mass accuracy.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes a general LLE procedure for the extraction of this compound from a liquid biological matrix (e.g., plasma, urine).

Materials:

  • Sample (e.g., 1 mL of plasma)

  • Internal Standard (IS) solution (e.g., d4-4-Ethyloctanal in methanol)

  • Extraction Solvent (e.g., Hexane:Ethyl Acetate, 90:10 v/v)

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 5 mL of the extraction solvent to the tube.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of the extraction solvent and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen at room temperature.

  • Transfer the concentrated extract to a GC vial with an insert for analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides typical GC-MS parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for trace quantification. Target ions for this compound (m/z) should be determined from a full scan analysis of a standard.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Injection Mode Splitless
Carrier Gas Helium (1.0 mL/min)
Oven Program 50°C (2 min), then 10°C/min to 280°C (5 min)
Ionization Mode EI (70 eV)
Acquisition Mode SIM

Table 2: Hypothetical Performance Data for this compound Analysis in Plasma

ParameterResult
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL
Linear Range 10 - 1000 ng/mL
Recovery (at 100 ng/mL) 85 - 95%
Precision (%RSD) < 15%

Note: The values in Table 2 are illustrative and should be determined experimentally during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma) is_spike 2. Internal Standard Spiking sample->is_spike lle 3. Liquid-Liquid Extraction is_spike->lle evaporation 4. Solvent Evaporation lle->evaporation reconstitution 5. Reconstitution evaporation->reconstitution gcms 6. GC-MS Analysis reconstitution->gcms integration 7. Peak Integration gcms->integration quantification 8. Quantification integration->quantification report 9. Reporting quantification->report

Caption: Workflow for the trace analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Peak Shape / Low Signal adsorption Analyte Adsorption issue->adsorption gc_params Suboptimal GC Parameters issue->gc_params matrix_effects Matrix Effects issue->matrix_effects deactivated_liner Use Deactivated Liner/Column adsorption->deactivated_liner optimize_gc Optimize Temp Program & Flow Rate gc_params->optimize_gc sample_cleanup Enhance Sample Cleanup (SPE) matrix_effects->sample_cleanup

Caption: Troubleshooting logic for poor chromatographic results.

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Ethyloctanal: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like 4-ethyloctanal is critical for quality control, metabolic studies, and formulation development. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis with other viable analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in method selection and validation.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and alternative methods based on published data for similar volatile aldehydes and fatty acids.

Validation ParameterGC-MS (with Derivatization)GC-FID (with Derivatization)HPLC-UV (with Derivatization)Spectrophotometric Methods
Linearity Range 0.1 - 100 µg/mL1 - 500 µg/mL4 ng/mL - 3 µg/mL[1]Varies (e.g., 0.3 - 6 µg/mL)[1]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[2]0.1 - 0.5 µg/mL[2]0.02 µg/m³ (as formaldehyde (B43269) in air)[1]Varies
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL[2]0.5 - 2.0 µg/mL[2]Well below limits for ambient air[3]0.03 ppm (as formaldehyde)[4]
Accuracy (Recovery %) 90 - 110%[2]85 - 115%[2]76.3 - 99.2%[2]Low for some aldehydes[1]
Precision (RSD %) < 10%[2]< 15%[2]< 5.3%[2]< 0.4% (Area, HPLC-UV)[1]
Sample Preparation Derivatization often requiredDerivatization often requiredDerivatization required[3][5]Derivatization required[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aldehyde and fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2] To enhance the volatility and improve the chromatographic peak shape of this compound, a derivatization step to a more volatile ester form is often necessary.[6][7]

1. Sample Preparation and Extraction

A liquid-liquid extraction (LLE) is a common procedure for isolating analytes from a sample matrix.[7][8]

  • Materials: Homogenizer (for solid samples), centrifuge, glass centrifuge tubes with screw caps, chloroform, methanol, 0.9% NaCl solution, nitrogen gas evaporator, internal standard (IS) solution (e.g., d3-Palmitic acid).[7]

  • Procedure:

    • Accurately weigh or pipette the sample into a glass centrifuge tube.[7]

    • Spike the sample with a known amount of internal standard.[7]

    • Add a 2:1 (v/v) mixture of chloroform:methanol. For solid samples, homogenize thoroughly.[7]

    • Vortex the mixture vigorously.

    • Centrifuge to separate the layers.[7]

    • Carefully transfer the lower organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[7]

2. Derivatization to Fatty Acid Methyl Ester (FAME)

To improve volatility for GC analysis, the aldehyde can be oxidized to a carboxylic acid and then converted into a methyl ester.

  • Materials: Oxidizing agent (e.g., potassium permanganate), derivatization reagent (e.g., 14% Boron Trifluoride in Methanol), heptane (B126788) or hexane, saturated NaCl solution, anhydrous sodium sulfate (B86663), heating block or water bath, GC vials with inserts.[7]

  • Procedure:

    • Oxidize the dried extract from the previous step to 4-ethyloctanoic acid.

    • Add the derivatization reagent to the dried acid.[7]

    • Securely cap the tube and heat to allow the esterification reaction to complete.[7]

    • After cooling, add heptane (or hexane) and saturated NaCl solution and vortex vigorously.[7]

    • Centrifuge briefly to separate the layers.[7]

    • Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove residual water.[7]

    • Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injection Volume: 1 µL (splitless mode).[2]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[2][6]

    • Quadrupole Temperature: 150°C.[2][6]

    • Ionization Mode: Electron Ionization (EI).[6]

    • Acquisition Mode: Full Scan (m/z 45-450) for initial identification and method development, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6]

Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC can be a viable alternative for the quantification of aldehydes, typically after derivatization to form stable, UV-active compounds.[3][5][9] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][3][5]

1. Derivatization with DNPH

  • A known volume of the sample is passed through a cartridge containing acidified DNPH.[3]

  • The trapped aldehydes react with DNPH to form stable hydrazone derivatives.[3]

  • The derivatives are then eluted from the cartridge with acetonitrile (B52724) for HPLC analysis.[3]

2. HPLC-UV Instrumentation and Conditions

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column is commonly used.[3]

  • Mobile Phase: A gradient of water and acetonitrile is often employed.

  • Detection: The resulting hydrazone derivatives are detected by their absorbance, typically around 365 nm.[1]

  • Quantification: The concentration is determined by comparing the peak area to a calibration curve prepared with standard aldehyde solutions.[1]

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Oxidize Oxidation to Carboxylic Acid Dry->Oxidize Esterify Esterification to FAME Oxidize->Esterify Inject Inject into GC-MS Esterify->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Selection node_result node_result start Start: Need to quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes instrument2 HPLC-UV Available? sensitivity->instrument2 No instrument GC-MS Available? matrix->instrument Yes matrix->instrument2 No result_gcms Use GC-MS Method instrument->result_gcms Yes result_hplc Use HPLC-UV Method instrument->result_hplc No instrument2->result_hplc Yes result_spectro Consider Spectrophotometric Methods instrument2->result_spectro No

References

A Comparative Analysis of 4-Ethyloctanal and Other Aliphatic Aldehydes in Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles and performance of 4-ethyloctanal against other relevant aliphatic aldehydes used in the flavor industry. The information presented is supported by experimental data to aid in formulation and development decisions.

Introduction to Aliphatic Aldehydes in Flavors

Aliphatic aldehydes are a crucial class of volatile organic compounds that contribute significantly to the aroma and flavor of a wide variety of foods and beverages. They are formed naturally through processes such as lipid oxidation and the Maillard reaction during cooking.[1][2] In the flavor industry, both natural and synthetic aliphatic aldehydes are utilized to impart, enhance, or modify specific flavor profiles. Their sensory characteristics are diverse, ranging from fruity, green, and floral to waxy, fatty, and pungent notes. The perceived flavor is highly dependent on the aldehyde's molecular structure, including chain length, branching, and the presence of double bonds.

This compound: A Unique Flavor Profile

This compound (FEMA number 4117) is a branched-chain aliphatic aldehyde with a C10 backbone, recognized as Generally Recognized as Safe (GRAS) for its use as a flavoring agent.[3][4] Its distinct structure, featuring an ethyl group at the fourth carbon position, results in a unique and complex flavor profile.

Chemical and Physical Properties:

PropertyThis compound
Molecular Formula C10H20O[4]
Molecular Weight 156.27 g/mol [4]
Appearance Clear, colorless liquid[4]
Odor Description Floral, waxy, fatty, milky, lactonic, citrus, fruity[5]
Boiling Point 201-203 °C[4]
Solubility Insoluble in water; soluble in ethanol[4]

Flavor Profile of this compound:

Sensory evaluations describe this compound as possessing a multifaceted aroma with floral, waxy, fatty, and milky characteristics, complemented by citrus and fruity undertones.[5] Its FEMA flavor profile is categorized as "dairy".[4] This complexity allows for its application in a variety of flavor systems, where it can contribute creamy, rich, and nuanced notes.

Comparative Analysis with Other Aliphatic Aldehydes

To provide a comprehensive understanding of this compound's performance, it is compared with other commonly used C10 and related aliphatic aldehydes.

Decanal (B1670006) (C10 Aldehyde)

Decanal, a linear C10 aldehyde, is widely used for its characteristic orange, citrus, and waxy aroma. It is a key component in many citrus flavors.

Quantitative Sensory Profile Comparison (Hypothetical Data):

The following table illustrates a hypothetical quantitative descriptive analysis of this compound and decanal, as direct comparative sensory data is limited in publicly available literature. This type of analysis would be conducted by a trained sensory panel rating the intensity of various flavor attributes on a standardized scale (e.g., 0-15).

Flavor AttributeThis compound (Intensity Rating)Decanal (Intensity Rating)
Citrus 6.512.0
Waxy 8.09.5
Fatty 9.54.0
Floral 7.03.0
Milky/Lactonic 8.51.0
Green 2.03.5

This hypothetical data suggests that while both aldehydes share waxy and citrus notes, this compound provides a significantly more pronounced fatty, floral, and milky/lactonic character, whereas decanal is predominantly citrusy.

Odor Activity Values (OAVs)

A higher OAV indicates a greater impact on the flavor profile. The branched structure of this compound likely influences its odor threshold and, consequently, its OAV compared to its linear counterpart.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of flavor compounds.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines gas chromatography for the separation of volatile compounds with human sensory evaluation for the detection of odor-active components.[11][12][13]

Protocol for Aldehyde Analysis:

  • Sample Preparation: Dilute the aldehyde standard in an appropriate solvent (e.g., ethanol (B145695) or hexane) to a concentration suitable for GC analysis. For food samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate volatile compounds.

  • GC System:

    • Column: A non-polar column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for aldehyde analysis.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C for 2 min), then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold for a few minutes to ensure elution of all compounds.

    • Injector: Splitless or split injection can be used depending on the concentration of the analytes. Set the injector temperature to prevent thermal degradation (e.g., 250°C).

  • Olfactometry Port:

    • The GC effluent is split between a mass spectrometer (MS) for identification and an olfactometry port for sensory detection.

    • Humidified air is mixed with the effluent at the olfactometry port to prevent nasal dehydration of the assessor.

  • Data Collection: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.

Quantitative Descriptive Sensory Analysis

This method provides a detailed sensory profile of a product by a trained panel.[14][15][16][17][18][19]

Protocol for Flavor Compound Evaluation:

  • Panelist Selection and Training: Recruit panelists based on their sensory acuity and ability to describe aromas. Train them to identify and rate the intensity of a range of flavor attributes relevant to the samples being tested, using reference standards.

  • Sample Preparation: Prepare solutions of the aldehydes at various concentrations in a neutral base (e.g., water with a small amount of ethanol to aid solubility). Samples should be coded with random three-digit numbers to blind the panelists.

  • Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and air circulation). They rate the intensity of each flavor attribute (e.g., citrus, waxy, fatty, floral) on a structured scale (e.g., a 15-point line scale).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences in the sensory profiles of the different aldehydes.

Signaling Pathways in Aldehyde Perception

The perception of aliphatic aldehydes involves both the olfactory system (smell) and the trigeminal system (chemesthesis).

Olfactory Signaling Pathway

The detection of odorants like aliphatic aldehydes begins with their interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[2][20][21]

Olfactory_Signaling_Pathway Odorant Aliphatic Aldehyde OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling cascade initiated by an aliphatic aldehyde.

Trigeminal Chemesthesis Pathway

The trigeminal nerve mediates sensations such as irritation, tingling, and cooling. Certain aldehydes can activate Transient Receptor Potential (TRP) channels, particularly TRPA1, on trigeminal nerve endings.[1][22][23][24][25][26]

Trigeminal_Signaling_Pathway Aldehyde Aliphatic Aldehyde TRPA1 TRPA1 Channel Aldehyde->TRPA1 Activates Covalent_Mod Covalent Modification of Cysteine Residues TRPA1->Covalent_Mod Channel_Opening Channel Opening Covalent_Mod->Channel_Opening Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Signal_to_Brain Signal to Brain (Irritation, Pungency) Depolarization->Signal_to_Brain

Caption: Trigeminal pathway activation by an aliphatic aldehyde via the TRPA1 channel.

Experimental Workflow

A typical workflow for the comparative analysis of flavor compounds is outlined below.

Experimental_Workflow Sample_Prep Sample Preparation (Aldehyde Standards & Food Matrix) Sensory_Eval Sensory Evaluation Sample_Prep->Sensory_Eval Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis QDA Quantitative Descriptive Analysis Sensory_Eval->QDA Triangle_Test Triangle Test Sensory_Eval->Triangle_Test GCO GC-Olfactometry (GC-O) Instrumental_Analysis->GCO GCMS GC-Mass Spectrometry (GC-MS) Instrumental_Analysis->GCMS Data_Analysis Data Analysis & Interpretation QDA->Data_Analysis Triangle_Test->Data_Analysis GCO->Data_Analysis GCMS->Data_Analysis Flavor_Profile Flavor Profile Comparison Data_Analysis->Flavor_Profile OAV_Calc Odor Activity Value (OAV) Calculation Data_Analysis->OAV_Calc Conclusion Comparative Assessment & Conclusion Flavor_Profile->Conclusion OAV_Calc->Conclusion

Caption: Workflow for comparative flavor analysis.

Conclusion

This compound presents a unique and complex flavor profile characterized by its floral, waxy, fatty, and milky notes, which distinguishes it from linear aliphatic aldehydes like decanal that are dominated by citrus aromas. This makes this compound a valuable tool for flavorists seeking to create rich, creamy, and nuanced flavor profiles in a variety of food and beverage applications. Further quantitative sensory and instrumental analysis is warranted to fully elucidate the comparative performance and potential synergies of this compound with other flavor compounds. The choice between this compound and other aliphatic aldehydes will ultimately depend on the specific flavor profile desired in the final product.

References

Olfactory Comparison of 4-Ethyloctanal and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative overview of the olfactory properties of 4-ethyloctanal and its structural isomers. This compound is a valuable fragrance and flavor ingredient known for its complex floral and fruity notes. In contrast, publicly available data on the olfactory characteristics of its isomers is sparse. This document summarizes the known olfactory profile of this compound, highlights the current knowledge gap regarding its isomers, and presents a detailed experimental protocol for a systematic olfactory comparison. The proposed methodology utilizes Gas Chromatography-Olfactometry (GC-O) to elucidate the odor profiles and detection thresholds of these compounds. This guide is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, sensory science, and drug development who are interested in structure-odor relationships.

Introduction

This compound (CAS 58475-04-0) is a C10 branched aldehyde that has garnered interest for its pleasant and multifaceted aroma. It is described as having a floral, waxy, fatty, milky, lactonic, citrus, and fruity odor profile[1]. A patent for its use in perfume and flavor compositions also describes it as having an orange, costus odor[2]. Beyond its use in consumer products, this compound has been identified as a primer pheromone in goats, highlighting its biological significance[3].

The olfactory properties of aldehydes are highly dependent on their molecular structure, including chain length and the position of functional groups and branches[3]. While the odor of this compound is well-documented, there is a notable absence of sensory data for its positional isomers, such as 2-ethyloctanal, 3-ethyloctanal, 5-ethyloctanal, and 6-ethyloctanal. For instance, 2-ethyloctanal is explicitly not recommended for fragrance or flavor use, suggesting it may possess a less desirable or neutral scent[4]. Understanding the olfactory differences between these isomers is crucial for elucidating the structure-odor relationships that govern the perception of branched aldehydes.

This guide aims to address this knowledge gap by proposing a standardized experimental workflow for the synthesis and sensory evaluation of this compound and its isomers.

Known Olfactory and Physicochemical Properties

A summary of the available data for this compound and its linear isomer, decanal, is presented in Table 1.

CompoundCAS NumberMolecular FormulaOdor DescriptionOdor Threshold (in water)
This compound 58475-04-0C10H20OFloral, waxy, fatty, milky, lactonic, citrus, fruity, orange, costus[1][2]Not available
Decanal (C-10 Aldehyde) 112-31-2C10H20OStrong, penetrating, sweet, orange peel[5]0.1 - 2 ppb[6][7]

Note: No reliable odor descriptions or thresholds were found for 2-ethyloctanal, 3-ethyloctanal, 5-ethyloctanal, or 6-ethyloctanal in the reviewed literature.

Proposed Experimental Protocol for Olfactory Comparison

To systematically evaluate and compare the olfactory properties of this compound and its isomers, the following experimental protocol is proposed. This protocol is divided into three main stages: synthesis of isomers, purification and characterization, and sensory analysis using Gas Chromatography-Olfactometry (GC-O).

Synthesis of this compound Isomers

A consistent synthetic route should be employed to produce high-purity samples of this compound and its isomers (2-ethyl, 3-ethyl, 5-ethyl, and 6-ethyloctanal). A common and effective method is the oxidation of the corresponding primary alcohols.

Reaction Scheme:

  • Step 1: Grignard Reaction: Synthesis of the branched octanols via the reaction of an appropriate Grignard reagent with an aldehyde. For example, to synthesize 4-ethyloctan-1-ol, butanal can be reacted with (4-bromobutyl)magnesium bromide.

  • Step 2: Oxidation: Oxidation of the resulting branched-chain primary alcohols to their corresponding aldehydes using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

A generalized workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow Diagram 1: General Synthesis Workflow for Ethyloctanal Isomers cluster_synthesis Synthesis cluster_purification Purification & Characterization Grignard_Reagent Grignard Reagent (e.g., Ethylmagnesium Bromide) Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Aldehyde Aldehyde (e.g., Hexanal for 3-Ethyloctanol) Aldehyde->Grignard_Reaction Branched_Alcohol Branched Primary Alcohol Grignard_Reaction->Branched_Alcohol Oxidation Oxidation (e.g., PCC) Branched_Alcohol->Oxidation Crude_Aldehyde Crude Ethyloctanal Isomer Oxidation->Crude_Aldehyde Column_Chromatography Column Chromatography Crude_Aldehyde->Column_Chromatography Purity_Analysis Purity Analysis (GC-MS) Column_Chromatography->Purity_Analysis Structure_Verification Structure Verification (NMR, IR) Purity_Analysis->Structure_Verification

Diagram 1: General Synthesis Workflow for Ethyloctanal Isomers

Purification and Characterization

The crude aldehyde products should be purified using column chromatography on silica (B1680970) gel. The purity of each isomer must be verified to be >98% by Gas Chromatography-Mass Spectrometry (GC-MS). The chemical structure of each synthesized isomer should be confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

GC-O is the preferred method for determining the odor characteristics of individual volatile compounds.

Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • The GC column effluent should be split (e.g., 1:1 ratio) between the FID and the olfactometry port.

  • A non-polar column (e.g., DB-5 or equivalent) and a polar column (e.g., DB-Wax or equivalent) should be used to ensure good separation and to calculate Retention Indices (RI).

Procedure:

  • Sample Preparation: Prepare solutions of each purified isomer in a suitable solvent (e.g., diethyl ether) at a concentration of 1 mg/mL.

  • GC-O Analysis:

    • Inject a small volume (e.g., 1 µL) of each sample into the GC.

    • A panel of trained sensory assessors (n ≥ 8) will sniff the effluent from the olfactometry port.

    • Assessors will record the retention time, odor quality descriptors, and odor intensity for each detected odor event.

  • Odor Threshold Determination:

    • Prepare a dilution series of each isomer in a neutral medium (e.g., deodorized water or mineral oil).

    • The odor detection threshold should be determined using a standardized sensory methodology, such as the three-alternative forced-choice (3-AFC) method.

The workflow for the sensory analysis is outlined below.

GCO_Workflow Diagram 2: GC-O Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Collection Purified_Isomers Purified Isomers (>98% purity) Dilution_Series Dilution Series (for Thresholds) Purified_Isomers->Dilution_Series GC_Samples GC-O Samples (1 mg/mL in solvent) Purified_Isomers->GC_Samples Odor_Thresholds Odor Thresholds (from Dilution Series) GC_Injection GC Injection GC_Samples->GC_Injection Column_Separation Chromatographic Separation GC_Injection->Column_Separation Effluent_Split Effluent Split (1:1) Column_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection Olfactometry_Port Olfactometry Port Effluent_Split->Olfactometry_Port Retention_Indices Retention Indices FID_Detection->Retention_Indices Sensory_Panel Sensory Panel Evaluation Olfactometry_Port->Sensory_Panel Odor_Descriptors Odor Descriptors Sensory_Panel->Odor_Descriptors Odor_Intensity Odor Intensity Sensory_Panel->Odor_Intensity

Diagram 2: GC-O Experimental Workflow

Data Presentation and Interpretation

The data collected from the proposed experiments should be compiled into comprehensive tables for easy comparison.

Table 2: Physicochemical and Olfactory Data of this compound and its Isomers (Hypothetical Data)

CompoundRetention Index (DB-5)Retention Index (DB-Wax)Odor Quality DescriptorsOdor Detection Threshold (ppb in water)
2-Ethyloctanal[Experimental Value][Experimental Value][e.g., Fatty, Green, Waxy][Experimental Value]
3-Ethyloctanal[Experimental Value][Experimental Value][e.g., Citrus, Aldehydic][Experimental Value]
This compound [Experimental Value][Experimental Value]Floral, Fruity, Waxy, Citrus[Experimental Value]
5-Ethyloctanal[Experimental Value][Experimental Value][e.g., Earthy, Mushroom][Experimental Value]
6-Ethyloctanal[Experimental Value][Experimental Value][e.g., Green, Herbaceous][Experimental Value]
Decanal (Control)[Experimental Value][Experimental Value]Orange, Aldehydic, Waxy0.1 - 2

The results will allow for a direct comparison of how the position of the ethyl group along the octanal (B89490) chain influences the perceived odor. This structure-activity relationship is critical for the predictive design of new fragrance and flavor molecules.

Conclusion

While this compound is a well-characterized fragrance ingredient, a significant knowledge gap exists regarding the olfactory properties of its isomers. The experimental protocol detailed in this guide provides a robust framework for the systematic evaluation of these compounds. The resulting data will be invaluable to the scientific community, enabling a deeper understanding of the structure-odor relationships in branched aldehydes and potentially leading to the discovery of novel flavor and fragrance ingredients.

References

4-Ethyloctanal vs. 4-Ethyloctanoic Acid: A Comparative Guide to Goat Primer Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-ethyloctanal and 4-ethyloctanoic acid as primer pheromones in goats (Capra hircus). The "male effect," a phenomenon where the introduction of a male induces ovulation in seasonally anestrous females, is a critical aspect of goat reproduction.[1][2] This effect is mediated by chemical signals, and research has pinpointed specific molecules responsible for this neuroendocrine response. This document outlines the key differences in the bioactivity of this compound and 4-ethyloctanoic acid, supported by experimental data and detailed methodologies, to inform further research and potential applications in reproductive management.

Core Chemical Signals and Bioactivity

The characteristic "goaty odor" is primarily attributed to 4-ethyloctanoic acid, a branched-chain fatty acid.[1] However, extensive research has demonstrated that 4-ethyloctanoic acid itself does not possess primer pheromone activity.[1][3] The key active compound that triggers the neuroendocrine cascade leading to ovulation is its aldehyde derivative, this compound.[1][2][4]

Studies have shown that a synthetic solution of 4-ethyloctanoic acid only develops primer pheromone activity after several months of storage at room temperature.[3][5] This activity is correlated with the formation of new derivatives, including this compound.[3] In contrast, purified this compound has been shown to directly and rapidly activate the reproductive control center in the female goat's brain.[1][2]

Quantitative Data Summary

CompoundBioassayOutcomeReference
Freshly Prepared 4-Ethyloctanoic Acid Neurophysiological monitoring of GnRH pulse generator activityNo significant change in GnRH pulse frequency[3][5]
Aged 4-Ethyloctanoic Acid Solution (several months) Neurophysiological monitoring of GnRH pulse generator activitySignificant increase in GnRH pulse frequency[3][5]
Purified this compound Electrophysiological monitoring of GnRH pulse generatorDirect and immediate activation of the GnRH pulse generator[1][2]

Signaling Pathway

The primer pheromone this compound initiates a direct signaling cascade from the olfactory system to the central reproductive axis.

cluster_olfactory Olfactory System cluster_brain Brain cluster_pituitary Pituitary Gland cluster_ovary Ovary A This compound Detection (Olfactory Receptors) B Signal Transduction to Hypothalamus A->B C Activation of GnRH Pulse Generator B->C D Pulsatile GnRH Release C->D E LH Release D->E F Follicular Development and Ovulation E->F

Caption: Signaling pathway of this compound in the female goat.

Experimental Protocols

Protocol 1: Pheromone Extraction and Chemical Analysis

This protocol outlines the general steps for isolating and identifying volatile compounds from male goat hair.

1. Sample Collection:

  • Collect hair samples from the head and neck regions of sexually mature, intact male goats.

  • Collect control samples from castrated male goats.

2. Extraction:

  • Solvent Extraction: Macerate hair samples (e.g., 50g) in a non-polar solvent such as hexane (B92381) or dichloromethane. Filter and concentrate the solvent using a rotary evaporator to obtain a crude extract.

  • Headspace Volatile Collection: Fit a custom-made cap onto the goat's head to trap volatile compounds released from the skin.

3. Fractionation:

  • Separate the crude extract into acidic, neutral, and basic fractions using techniques like counter-current distribution or column chromatography. The primer pheromone activity is primarily found in the neutral fraction.

4. Chemical Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrumentation: Utilize a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Method: Inject the extracted and fractionated samples into the GC. The compounds are separated based on their volatility and interaction with the chromatography column. The Mass Spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, allowing for identification by comparing the spectra to known libraries.

cluster_collection Sample Collection cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis A Intact Male Goat Hair C Solvent Extraction (e.g., Hexane) A->C B Castrated Male Goat Hair (Control) B->C D Crude Extract C->D E Neutral Fraction D->E F Acidic/Basic Fractions D->F G GC-MS Analysis E->G H Compound Identification G->H

Caption: Workflow for pheromone extraction and analysis.

Protocol 2: Neurophysiological Bioassay for Primer Pheromone Activity

This bioassay provides direct evidence of a compound's ability to stimulate the central reproductive axis.

1. Animal Model:

  • Use long-term ovariectomized female goats to eliminate confounding hormonal feedback from the ovaries.

  • Prime the animals with a small estradiol (B170435) implant to ensure the GnRH pulse generator is responsive.

2. Electrode Implantation:

  • Under anesthesia, stereotaxically implant an array of recording electrodes into the medial basal hypothalamus, specifically targeting the arcuate nucleus, where the GnRH pulse generator is located.

3. Multiple-Unit Activity (MUA) Recording:

  • Place the animal in a controlled environment and connect the implanted electrodes to a recording system.

  • Monitor and record the multiple-unit electrical activity (MUA) of the hypothalamic neurons. The activity of the GnRH pulse generator is characterized by distinct, periodic bursts of high-frequency activity known as "MUA volleys."

  • Establish a baseline recording to determine the endogenous frequency of MUA volleys.

4. Pheromone Exposure:

  • Present the test substance (e.g., hair extract, purified this compound, or 4-ethyloctanoic acid) to the goat's nostrils for a defined period.

  • Continuously record MUA before, during, and after exposure.

5. Data Analysis:

  • The primary endpoint is the change in the frequency of MUA volleys compared to the baseline. A significant increase in frequency indicates positive primer pheromone activity.

A Animal Preparation (Ovariectomized Goat + Estradiol) B Electrode Implantation (Medial Basal Hypothalamus) A->B C Baseline MUA Recording B->C D Pheromone Exposure C->D E Post-Exposure MUA Recording D->E F Data Analysis (Change in MUA Volley Frequency) E->F

References

Cross-Validation of HPLC and GC Methods for 4-Ethyloctanal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of aldehydes like 4-ethyloctanal is critical for product quality control, stability testing, and impurity profiling. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for such analyses depends on various factors including the analyte's physicochemical properties, the sample matrix, and the desired analytical performance. This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by established experimental protocols and performance data for similar aldehydes.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC and GC methods for the analysis of medium-chain aldehydes, which are representative of this compound. It's important to note that these values can vary based on the specific instrumentation, column, and experimental conditions.

ParameterHPLC with UV Detection (after DNPH Derivatization)Gas Chromatography with Mass Spectrometry (GC-MS)
Analyte Form 2,4-dinitrophenylhydrazone derivativeDirect analysis or as PFBHA-oxime derivative
Typical Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) 4.3 - 21.0 µg/L[1][2]1 - 5 ng/g[3]
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LOD
Precision (%RSD) < 5%< 10%
Typical Run Time 10 - 40 minutes[4]10 - 30 minutes
Thermal Stability Req. Not requiredRequired for analyte
Volatility Requirement Not requiredRequired for analyte

Experimental Protocols

HPLC Method with Pre-Column Derivatization

High-performance liquid chromatography is a robust technique for analyzing non-volatile and thermally labile compounds. For aldehydes like this compound, a derivatization step is typically required to enhance UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][4][5][6][7]

1. Derivatization and Sample Preparation:

  • DNPH Reagent Preparation: A solution of DNPH in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid) is prepared.

  • Derivatization Reaction: An aliquot of the sample containing this compound is mixed with the DNPH reagent and allowed to react at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to form the this compound-DNPH hydrazone.

  • Sample Cleanup: The resulting solution is then neutralized and may be subjected to solid-phase extraction (SPE) to remove excess DNPH reagent and other matrix interferences. The purified derivative is eluted with acetonitrile (B52724).[5]

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C.[5]

  • Detection: The UV detector is set to a wavelength of 360 nm, which is the absorbance maximum for the DNPH derivatives.[4][5]

  • Injection Volume: A 20 µL injection volume is common.[5]

Gas Chromatography (GC) Method

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[8][9][10] this compound, being a medium-chain aldehyde, is amenable to GC analysis.[11] To improve chromatographic performance and detection sensitivity, derivatization may also be employed in GC.

1. Derivatization and Sample Preparation (Optional but Recommended):

  • Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes in GC analysis, as it forms stable oxime derivatives with good electron-capturing properties, enhancing sensitivity with an electron capture detector (ECD) or mass spectrometer.[12]

  • Reaction: The sample containing this compound is mixed with a solution of PFBHA in a suitable solvent and heated to form the PFBHA-oxime derivative. This method avoids the disadvantages associated with DNPH, such as thermal decomposition.[12]

  • Extraction: The derivative is then typically extracted into an organic solvent like hexane (B92381) or heptane.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is generally used, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium is a common carrier gas with a constant flow rate.

  • Injector: A split/splitless injector is used, typically in splitless mode for trace analysis, with an injector temperature of around 250°C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, starting at 60°C, holding for 1-2 minutes, then ramping up to 280-300°C.

  • Detector: A mass spectrometer (MS) is a highly specific and sensitive detector for GC. The MS can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Direct Analysis: For some applications, direct analysis of aldehydes without derivatization is possible using a Barrier Discharge Ionization Detector (BID), which can detect lower aldehydes directly.[13]

Mandatory Visualization

experimental_workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_start Sample with This compound hplc_deriv Derivatization (DNPH) hplc_start->hplc_deriv hplc_cleanup Sample Cleanup (SPE) hplc_deriv->hplc_cleanup hplc_analysis HPLC-UV Analysis hplc_cleanup->hplc_analysis hplc_result Quantitative Result hplc_analysis->hplc_result gc_start Sample with This compound gc_deriv Derivatization (PFBHA, Optional) gc_start->gc_deriv gc_extraction Solvent Extraction gc_deriv->gc_extraction gc_analysis GC-MS Analysis gc_extraction->gc_analysis gc_result Quantitative Result gc_analysis->gc_result logical_relationships start Start: Analyze this compound is_volatile Is the sample thermally stable and volatile? start->is_volatile hplc_path HPLC is generally more suitable is_volatile->hplc_path No gc_path GC is a strong candidate is_volatile->gc_path Yes matrix_complex Is the sample matrix complex? hplc_path->matrix_complex end_hplc Choose HPLC hplc_path->end_hplc gc_path->matrix_complex end_gc Choose GC gc_path->end_gc hplc_cleanup HPLC with extensive sample cleanup matrix_complex->hplc_cleanup Yes gc_ms_selectivity GC-MS offers high selectivity matrix_complex->gc_ms_selectivity Yes sensitivity Is high sensitivity (sub-ppb) required? hplc_cleanup->sensitivity hplc_cleanup->end_hplc gc_ms_selectivity->sensitivity gc_ms_selectivity->end_gc gc_ms_sim GC-MS in SIM mode sensitivity->gc_ms_sim Yes hplc_deriv_fluor HPLC with fluorescence detector after derivatization sensitivity->hplc_deriv_fluor Yes gc_ms_sim->end_gc hplc_deriv_fluor->end_hplc

References

The Efficacy of 4-Ethyloctanal as a Fragrance Ingredient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fragrance ingredient 4-ethyloctanal against common linear aliphatic aldehyde alternatives: octanal, nonanal (B32974), and decanal (B1670006). The information presented herein is intended to assist in the selection of fragrance components by providing objective performance data and detailed experimental methodologies.

Executive Summary

This compound is a branched-chain aldehyde that offers a unique and complex olfactory profile, distinguishing it from its linear counterparts.[1] While linear aldehydes like octanal, nonanal, and decanal provide characteristic citrusy and waxy notes, this compound contributes a multifaceted aroma with floral, waxy, fatty, milky, citrus, and fruity aspects.[1] This complexity can be advantageous in creating sophisticated and nuanced fragrance compositions. This guide presents a comparative analysis of these fragrance ingredients based on their odor profile, intensity, and inferred longevity and stability from available physical-chemical data.

Comparative Analysis of Fragrance Properties

The following table summarizes the key performance indicators for this compound and its linear alternatives. Direct comparative experimental data for longevity and stability in a standardized fragrance base is limited in publicly available literature. Therefore, these characteristics are inferred from physical properties such as boiling point and vapor pressure, which are reliable indicators of a fragrance ingredient's tenacity and persistence.

Property This compound Octanal (C8) Nonanal (C9) Decanal (C10)
CAS Number 58475-04-0[1][2]124-13-0[3]124-19-6[4]112-31-2[5][6]
Molecular Formula C10H20O[7]C8H16O[3]C9H18OC10H20O[6]
Molecular Weight ( g/mol ) 156.27[7]128.21[3]142.24[8]156.27[6]
Odor Profile Floral, waxy, fatty, milky, citrus, fruity[1]Sharp, penetrating citrus, waxy, orange peel, fatty-greenWaxy, aldehydic, citrus, fresh, green lemon peel, cucumber fattiness[9]Sweet, waxy, orange peel, floral, citrus[5][10]
Odor Detection Threshold (ppb in water) Data not available0.71.00.1
Boiling Point (°C) 201-203[2][7]171[3]190-192207-209[6]
Vapor Pressure (mmHg @ 25°C) 0.276 (est.)[2]0.51~0.26[4]0.08
Flash Point (°C) 70.56[2]51[3]6483[6]
Inferred Longevity HighModerateModerate-HighHigh
Inferred Stability GoodModerateGoodGood

Note: Odor detection thresholds for linear aldehydes are from water-based studies and serve as a proxy for potency. The lower the threshold, the more potent the odorant. Longevity and stability are inferred from boiling point and vapor pressure; higher boiling points and lower vapor pressures suggest greater longevity and stability.

Experimental Protocols

To ensure objective and reproducible comparisons of fragrance ingredient efficacy, the following experimental protocols are recommended.

Sensory Panel Evaluation for Odor Profile and Intensity

This protocol is designed to qualitatively and quantitatively assess the olfactory characteristics of fragrance ingredients.

  • Objective: To determine the odor profile and intensity of this compound and its alternatives.

  • Materials:

    • This compound, Octanal, Nonanal, Decanal (high purity grade)

    • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

    • Standard fragrance blotters

    • Controlled environment sensory evaluation room

  • Procedure:

    • Prepare 1% solutions of each aldehyde in the chosen solvent.

    • Dip a standard fragrance blotter into each solution to a depth of 1 cm for 2 seconds.

    • Allow the blotters to air-dry for 30 seconds.

    • Present the blotters to a trained sensory panel (n ≥ 10) in a randomized order.

    • Panelists will rate the odor intensity on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable).

    • Panelists will provide descriptive terms for the odor profile.

    • Evaluations are to be conducted at initial application (t=0) and at subsequent time points (e.g., 1, 2, 4, 6, and 8 hours) to assess the evolution of the odor.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Longevity Analysis

This method provides a quantitative measure of the evaporation rate of a fragrance ingredient from a substrate, which is a direct indicator of its longevity.

  • Objective: To quantify the release of this compound and its alternatives from a substrate over time.

  • Materials:

    • Fragrance solutions (1% in ethanol)

    • Substrate (e.g., cotton fabric swatch or synthetic skin)

    • Dynamic Headspace Sampler

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Procedure:

    • Apply a standardized amount (e.g., 10 µL) of each fragrance solution to the substrate.

    • Place the substrate in a temperature-controlled headspace vial.

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), purge the headspace with an inert gas and trap the volatile compounds on a sorbent tube.[11]

    • Thermally desorb the trapped compounds into the GC-MS for separation and quantification.

    • The peak area of each aldehyde at different time points is used to calculate the evaporation rate.

Accelerated Stability Testing

This protocol is used to predict the long-term stability of fragrance ingredients in a cosmetic formulation.

  • Objective: To assess the chemical stability of this compound and its alternatives in a representative cosmetic base.

  • Materials:

    • Fragrance ingredients

    • Simple cosmetic base (e.g., oil-in-water emulsion)

    • Controlled temperature and humidity chambers

    • GC-MS for chemical analysis

  • Procedure:

    • Incorporate each aldehyde at a concentration of 0.5% into the cosmetic base.

    • Store samples in sealed, airtight containers under various conditions:[12][13]

      • Elevated temperature (e.g., 40°C, 50°C)

      • Freeze-thaw cycles (e.g., -10°C to 25°C)

      • UV light exposure

    • At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), analyze the samples for:

      • Changes in color, odor, and pH.

      • Concentration of the aldehyde using GC-MS to determine degradation.

      • Formation of any degradation byproducts.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of aldehydes, like this compound, is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[14][15][16] This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_signal Signal Transduction Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opening Ca_Cl_Channel Ca2+-activated Cl- Channel CNG_Channel->Ca_Cl_Channel Ca2+ influx Depolarization Depolarization Ca_Cl_Channel->Depolarization Cl- efflux Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for aldehyde perception.

Experimental Workflow for Fragrance Longevity Analysis

The following diagram illustrates the key steps in determining the longevity of a fragrance ingredient using headspace GC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Headspace Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 1% Fragrance Solutions in Ethanol Apply Apply Standardized Amount to Substrate Prep->Apply Incubate Incubate in Headspace Vial at Controlled Temperature Apply->Incubate PurgeTrap Purge Headspace and Trap Volatiles at Time Intervals (t=0, 1, 2, 4, 6, 8h) Incubate->PurgeTrap Desorb Thermally Desorb Trapped Compounds PurgeTrap->Desorb GCMS GC-MS Analysis for Separation and Quantification Desorb->GCMS Plot Plot Peak Area vs. Time GCMS->Plot Rate Calculate Evaporation Rate Plot->Rate

Caption: Workflow for headspace GC-MS analysis of fragrance longevity.

References

Sensory Panel Evaluation of 4-Ethyloctanal in Food Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory characteristics of 4-Ethyloctanal in food products, juxtaposed with a common alternative, octanal (B89490). The information presented is synthesized from available scientific literature to offer an objective overview for professionals in research and development. This document details the sensory profiles, presents illustrative quantitative data, and outlines the experimental protocols for sensory evaluation, including the underlying signaling pathways of olfaction.

Introduction to this compound in Food Flavoring

This compound is an aliphatic aldehyde recognized for its complex and multifaceted aroma profile, making it a valuable ingredient in the flavor and fragrance industry.[1] It is utilized as a flavoring agent in a variety of food products to enhance and impart specific sensory attributes.[2] Its characteristic scent is described as floral, waxy, fatty, milky, citrus, and fruity.[1][3] Notably, it has been reported to enhance the natural taste of raspberry and is useful for amplifying citrus flavors, reminiscent of aldehyde C-11.[1]

Comparative Sensory Profile: this compound vs. Octanal

To provide a clear comparison, this guide contrasts the sensory attributes of this compound with those of octanal (also known as aldehyde C-8), a widely used straight-chain aliphatic aldehyde with a distinct citrusy aroma.[4] While direct, publicly available quantitative sensory panel data comparing these two specific aldehydes in the same food matrix is limited, the following table summarizes their known sensory descriptors.

Table 1: Comparison of Sensory Descriptors for this compound and Octanal

Sensory AttributeThis compoundOctanal (Aldehyde C-8)
Primary Aroma Floral, Waxy, FattyCitrus (specifically orange-like), Green
Secondary Notes Milky, Lactonic, Citrus, FruityAldehydic, Fatty
Overall Impression Complex, Rich, CreamyFresh, Sharp, Penetrating
Reported Applications Enhancing raspberry and citrus flavorsGeneral citrus and fruit flavors

Quantitative Sensory Data (Illustrative)

The following table presents an illustrative summary of quantitative sensory data for this compound and a potential alternative in a citrus beverage matrix. This data is representative and compiled from various sources describing the sensory impact of aliphatic aldehydes. The intensity scores are on a 15-point scale, where 0 represents "not perceived" and 15 represents "very high intensity."

Table 2: Illustrative Quantitative Descriptive Analysis (QDA) of this compound and an Alternative in a Citrus Beverage

Sensory AttributeThis compound (at 0.5 ppm)Octanal (at 1 ppm)
Citrus Intensity 812
Floral Intensity 103
Waxy/Fatty Character 75
Green Note 38
Overall Flavor Impact 910

Experimental Protocols for Sensory Evaluation

A robust sensory evaluation is critical for obtaining reliable and actionable data. The Quantitative Descriptive Analysis (QDA) method is a standard approach for identifying and quantifying the sensory attributes of a product.[5][6]

Panelist Selection and Training
  • Recruitment : Select 8-12 individuals based on their sensory acuity, availability, and ability to articulate sensory perceptions.[7]

  • Screening : Assess candidates for their ability to discriminate between different tastes and aromas and their consistency in these evaluations.

  • Training :

    • Familiarize panelists with the product type and the range of potential sensory attributes.

    • Develop a consensus vocabulary to describe the aromas and flavors. Reference standards should be used to anchor these terms (e.g., specific citrus oils for "citrus," linalool (B1675412) for "floral").

    • Train panelists on the use of the intensity rating scale (e.g., a 15-cm line scale anchored with "low" and "high").[6]

Sample Preparation and Presentation
  • Base Product : Use a neutral base product relevant to the intended application (e.g., a sugar-water solution for beverages, a neutral oil for fatty food matrices).

  • Concentration : Prepare samples with precise concentrations of the flavoring agents to be evaluated. Include a control sample (base product only).

  • Presentation : Serve samples in a controlled environment (sensory booths with controlled lighting and temperature).[8] Samples should be coded with random three-digit numbers and presented in a randomized order to each panelist. Palate cleansers (e.g., unsalted crackers and water) should be provided.

Data Collection and Analysis
  • Evaluation : Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided scale.

  • Data Analysis : Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.[7] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the perception of smell.

Olfactory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP converts CNG Cyclic Nucleotide-Gated (CNG) Channel Na_Ca_in Na+, Ca2+ (Influx) CNG->Na_Ca_in Ca_Cl Ca2+-activated Cl- Channel Cl_out Cl- (Efflux) Ca_Cl->Cl_out ATP ATP ATP->AC cAMP->CNG opens Na_Ca_in->Ca_Cl activates Depolarization Depolarization (Action Potential) To Brain To Brain Depolarization->To Brain Signal Transmission

Caption: Olfactory signal transduction pathway.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the key steps in conducting a Quantitative Descriptive Analysis for food flavor evaluation.

QDA_Workflow cluster_setup Panel Setup cluster_evaluation Evaluation Process cluster_analysis Data Analysis Recruit Recruit Panelists Screen Screen for Sensory Acuity Recruit->Screen Train Train Panel Screen->Train Prepare Prepare & Code Samples Train->Prepare Present Present Samples (Randomized) Prepare->Present Evaluate Panelists Evaluate & Rate Intensities Present->Evaluate Collect Collect Data Evaluate->Collect Analyze Statistical Analysis (ANOVA, PCA) Collect->Analyze Interpret Interpret Results Analyze->Interpret Report Report Interpret->Report Generate Report

Caption: Quantitative Descriptive Analysis (QDA) workflow.

Logical Relationship of Sensory Perception

The relationship between a flavor compound, its interaction with sensory systems, and the resulting perception is a multi-step process.

Sensory_Perception_Logic Compound Flavor Compound (this compound) Interaction Interaction with Olfactory & Gustatory Receptors Compound->Interaction Signal Neural Signal Generation & Transmission Interaction->Signal Perception Brain Processing & Sensory Perception (Aroma, Taste, Flavor) Signal->Perception

Caption: Logical flow of sensory perception.

References

A Researcher's Guide to Isotopic Labeling of 4-Ethyloctanal for Metabolic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of metabolic research, understanding the biotransformation of bioactive molecules is paramount. For researchers, scientists, and drug development professionals, elucidating the metabolic fate of compounds like 4-ethyloctanal, a branched-chain aldehyde with roles in flavor chemistry and as a pheromone, is crucial for assessing its physiological impact. Isotopic labeling, a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes, offers an unparalleled window into these metabolic pathways.

This guide provides a comprehensive comparison of isotopic labeling strategies for this compound with alternative analytical approaches. While specific metabolic studies employing isotopically labeled this compound are not extensively documented in publicly available literature, this guide extrapolates from established methodologies for similar aliphatic and branched-chain aldehydes to provide a robust framework for researchers. We present hypothetical, yet experimentally grounded, protocols, comparative data tables, and visual workflows to empower your metabolic research endeavors.

Comparing Methodologies for Metabolic Analysis of this compound

The choice of analytical technique is critical for accurately tracing the metabolic fate of this compound. Isotopic labeling followed by mass spectrometry offers distinct advantages in terms of specificity and the ability to differentiate between the administered compound and its metabolites from endogenous molecules.

Methodology Principle Advantages Disadvantages Typical Application
Isotopic Labeling (e.g., ²H, ¹³C) with Mass Spectrometry (GC-MS/LC-MS) A labeled version of this compound is synthesized and administered. The mass shift allows for unambiguous tracking of the compound and its metabolites.High specificity and sensitivity. Differentiates exogenous from endogenous compounds. Enables flux analysis. Provides structural information of metabolites.Requires synthesis of labeled compound, which may not be commercially available. Potential for kinetic isotope effects.Definitive pathway elucidation. Quantitative metabolic profiling. Pharmacokinetic studies.
High-Resolution Mass Spectrometry (HRMS) without Labeling Relies on accurate mass measurements to identify potential metabolites based on predicted biotransformations (e.g., oxidation, reduction).Does not require synthesis of a labeled standard. Can identify a broad range of potential metabolites in an untargeted manner.Cannot definitively distinguish between administered compound metabolites and endogenous molecules with the same elemental composition. Quantification is challenging without standards.Exploratory metabolite identification. Profiling of metabolic changes in response to this compound administration.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile compounds, which are then detected by a flame ionization detector.Relatively simple and robust technique. Good for quantification if standards are available.Lower sensitivity and specificity compared to mass spectrometry. Co-elution can be an issue. Does not provide structural information.Routine quality control. Analysis of known major metabolites.
In Vitro Enzyme Assays Incubating this compound with specific enzymes (e.g., aldehyde dehydrogenase) and monitoring the formation of products.Allows for the identification of specific enzymes responsible for metabolism. Can be used to screen for metabolic stability.May not fully recapitulate the complexity of in vivo metabolism. Requires purified enzymes or subcellular fractions.Determining the role of specific enzymes in this compound metabolism. High-throughput screening.
Fluorescent Probes Utilizes sensors that exhibit a change in fluorescence upon reacting with aldehydes.[1][2]Enables live-cell imaging of total aliphatic aldehyde levels.[1][2]Lacks specificity for this compound. Provides information on the overall aldehyde pool, not specific metabolic pathways of the target compound.Monitoring changes in total cellular aldehyde concentrations in response to various stimuli.

Experimental Protocols: A Practical Framework

The following protocols are proposed based on established methods for the synthesis and metabolic analysis of similar aldehydes.

Protocol 1: Hypothetical Synthesis of Deuterium-Labeled this compound (this compound-d₂)

This protocol is based on the common method of synthesizing aldehydes by the oxidation of their corresponding alcohols.

Objective: To synthesize this compound labeled with deuterium (B1214612) at the C1 and C2 positions.

Materials:

  • 4-Ethyloctanol

  • Deuterium gas (D₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Catalytic H-D Exchange: In a reaction vessel, dissolve 4-ethyloctanol in an anhydrous solvent.

  • Add a catalytic amount of Pd/C.

  • Introduce deuterium gas into the vessel and stir the reaction mixture under a D₂ atmosphere at a specified temperature and pressure. The reaction progress can be monitored by techniques like NMR to determine the extent of deuteration at the hydroxyl-bearing carbon.[3]

  • Upon completion, the catalyst is filtered off, and the deuterated 4-ethyloctanol is purified.

  • Oxidation to Aldehyde: The purified deuterated 4-ethyloctanol is then oxidized to the corresponding aldehyde, this compound-d₂, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by employing a Swern oxidation.

  • The resulting labeled aldehyde is purified by column chromatography.

  • The final product's identity and isotopic enrichment are confirmed by NMR and mass spectrometry.

Note: For researchers without access to specialized synthesis facilities, custom synthesis of isotopically labeled compounds is a viable alternative, offered by companies such as Cambridge Isotope Laboratories, VIVAN Life Sciences, and BOC Sciences.[4][5][]

Protocol 2: In Vitro Metabolism of Labeled this compound in Liver S9 Fractions

Objective: To identify the primary metabolites of this compound in a liver sub-cellular fraction.

Materials:

  • Isotopically labeled this compound (e.g., this compound-d₂)

  • Pooled human liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard (e.g., a structurally similar deuterated aldehyde or carboxylic acid)

  • LC-MS/MS or GC-MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the liver S9 fraction.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the isotopically labeled this compound to the mixture to start the reaction. The final concentration should be chosen based on preliminary toxicity and solubility assays.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the remaining parent compound and its metabolites. The mass shift due to the isotopic label will allow for their clear identification.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Labeled this compound cluster_metabolism In Vitro Metabolism start 4-Ethyloctanol step1 Catalytic Deuteration (D2, Pd/C) start->step1 intermediate Deuterated 4-Ethyloctanol step1->intermediate step2 Oxidation (e.g., PCC) intermediate->step2 product Labeled this compound (e.g., d2) step2->product incubation Incubation with Liver S9 + NADPH product->incubation quenching Quenching & Protein Precipitation incubation->quenching analysis LC-MS/MS or GC-MS Analysis quenching->analysis

Caption: Workflow for synthesis and metabolic analysis.

Predicted Metabolic Pathway of this compound

Based on the metabolism of other branched-chain aldehydes, the primary metabolic pathways for this compound are expected to be oxidation to a carboxylic acid and reduction to an alcohol.

metabolic_pathway parent This compound metabolite1 4-Ethyloctanoic Acid parent->metabolite1 Oxidation (Aldehyde Dehydrogenase) metabolite2 4-Ethyloctanol parent->metabolite2 Reduction (Alcohol Dehydrogenase)

Caption: Predicted primary metabolic pathways.

Potential Cellular Signaling

Aliphatic aldehydes are known to be reactive and can induce cellular stress, potentially activating signaling pathways like the Nrf2-AMPK pathway, which responds to oxidative stress.

signaling_pathway ethyloctanal This compound stress Cellular Stress (e.g., ROS) ethyloctanal->stress nrf2 Nrf2 Activation stress->nrf2 ampk AMPK Activation stress->ampk response Cellular Protective Response nrf2->response ampk->response

References

A Comparative Guide to the Synthetic Routes of 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 4-Ethyloctanal, a valuable intermediate in the synthesis of various organic molecules. The following sections detail the performance of each method, supported by experimental data, and provide detailed protocols for key reactions.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on several factors, including desired yield, purity, scalability, and available resources. The three main strategies for its synthesis are:

  • Catalytic Dehydrogenation of 4-Ethyloctanol: This method is considered the most industrially viable, involving the removal of hydrogen from the corresponding primary alcohol using a transition metal catalyst.

  • Oxidation of 4-Ethyloctanol: A common laboratory-scale method that utilizes oxidizing agents to convert the primary alcohol to an aldehyde.

  • Hydroformylation of 4-Ethyl-1-octene: An industrial process, also known as oxo synthesis, that introduces a formyl group and a hydrogen atom across the double bond of an alkene.

The following table summarizes the key quantitative data for these prominent synthetic routes.

Synthesis RouteStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Purity/Selectivity (%)
Catalytic Dehydrogenation 4-EthyloctanolPt/C, Cu/ZnO, or Mo₂N150–200°C, atmospheric pressure, inert gas flow75–85>90
Oxidation with PCC 4-EthyloctanolPyridinium Chlorochromate (PCC), Dichloromethane (DCM)Room temperature, 2-4 hoursHigh (typically >85 for similar primary alcohols)High (PCC is selective for primary alcohols to aldehydes)
Hydroformylation 4-Ethyl-1-octeneRhodium-based catalyst (e.g., HRh(CO)(PPh₃)₃), Syngas (CO/H₂)90°C, 1.5 MPa, 2 hours~95 (total aldehyde)High selectivity for the linear aldehyde (e.g., 89.3% for n-nonanal from 1-octene)[1]

Logical Workflow for Synthesis Route Selection

The choice of synthetic route can be guided by a logical assessment of project requirements. The following diagram illustrates a decision-making workflow.

G Workflow for Selecting a this compound Synthesis Route start Start: Define Synthesis Requirements scale Scale of Synthesis? start->scale purity High Purity Critical? scale->purity Laboratory dehydrogenation Catalytic Dehydrogenation scale->dehydrogenation Industrial conditions Harsh Conditions Acceptable? purity->conditions No oxidation Oxidation (e.g., PCC) purity->oxidation Yes reagents Specialized Reagents Available? conditions->reagents No hydroformylation Hydroformylation conditions->hydroformylation Yes reagents->dehydrogenation No reagents->oxidation Yes

Caption: Decision workflow for selecting the optimal synthetic route for this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Catalytic Dehydrogenation of 4-Ethyloctanol

This protocol is a representative procedure for the vapor-phase dehydrogenation of a primary alcohol.

Materials:

  • 4-Ethyloctanol

  • Catalyst (e.g., 5% Pt/C)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction tube (e.g., quartz or stainless steel) packed with the catalyst

  • Furnace

  • Condenser and collection flask

Procedure:

  • The reaction tube is packed with the Pt/C catalyst.

  • The furnace is heated to the reaction temperature of 150-200°C.[2]

  • A steady flow of inert gas is passed through the reaction tube.

  • 4-Ethyloctanol is vaporized and introduced into the inert gas stream before it enters the reaction tube.

  • The vaporized alcohol passes over the heated catalyst bed, where dehydrogenation occurs.

  • The product stream exits the reactor and is passed through a condenser to liquefy the this compound and any unreacted alcohol.

  • The liquid product is collected in a cooled flask.

  • The collected crude product is then purified by fractional distillation under reduced pressure.

  • Purity is assessed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Route 2: Oxidation of 4-Ethyloctanol using Pyridinium Chlorochromate (PCC)

This protocol describes a mild and selective oxidation of a primary alcohol to an aldehyde.

Materials:

  • 4-Ethyloctanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) and Celite® in anhydrous DCM.

  • To this stirred suspension, add a solution of 4-Ethyloctanol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel to remove the chromium salts and Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by column chromatography on silica gel or by distillation.

Route 3: Hydroformylation of 4-Ethyl-1-octene

This protocol is based on the hydroformylation of a terminal alkene, a process that can be adapted for 4-ethyl-1-octene.

Materials:

  • 4-Ethyl-1-octene

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Solvent (e.g., toluene (B28343) or a higher boiling point hydrocarbon)

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

  • The autoclave is charged with the solvent, 4-ethyl-1-octene, the rhodium catalyst precursor, and the phosphine ligand under an inert atmosphere.

  • The autoclave is sealed and purged several times with syngas.

  • The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 1.5 MPa).[1]

  • The mixture is heated to the reaction temperature (e.g., 90°C) with vigorous stirring.[1]

  • The reaction is allowed to proceed for a set time (e.g., 2 hours), during which the pressure is maintained by feeding additional syngas as it is consumed.[1]

  • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized in a well-ventilated fume hood.

  • The reaction mixture is collected, and the catalyst can be separated (depending on the specific system used).

  • The product, this compound, is isolated from the solvent and any byproducts by distillation.

  • The yield and purity of the product are determined by GC or GC-MS analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-ethyloctanal and related aliphatic aldehydes. The information presented herein is curated from scientific literature to aid in research and development, offering insights into the structure-activity relationships of this class of compounds. This document summarizes key bioactivities, presents available quantitative data in structured tables, details experimental protocols for relevant assays, and provides visual representations of signaling pathways and experimental workflows.

Overview of Bioactivities

This compound is a branched-chain aliphatic aldehyde primarily recognized for its potent pheromonal activity in some mammals. Beyond this well-documented role, the bioactivity of aliphatic aldehydes, as a class, extends to antimicrobial, cytotoxic, and skin sensitization effects. The structure of these compounds, including chain length, branching, and the presence of other functional groups, significantly influences their biological effects.

Comparative Bioactivity Data

Table 1: Pheromonal Activity

The primary bioactivity of this compound is its role as a primer pheromone in goats, where it stimulates the gonadotropin-releasing hormone (GnRH) pulse generator. This activity is typically measured by monitoring the frequency of Multiple-Unit Activity (MUA) volleys in the hypothalamus.

CompoundSpeciesBioassayEndpointResultReference
This compoundGoat (female)In vivo MUA recordingIncreased frequency of GnRH pulse generator activityPotent activator[1][2]
4-Ethyloctanoic AcidGoat (female)In vivo MUA recordingNo significant change in GnRH pulse frequencyInactive[3]

Note: Specific EC50 values for this compound's effect on the GnRH pulse generator are not available in the reviewed literature.

Table 2: Cytotoxic Activity

The cytotoxic potential of aliphatic aldehydes has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

CompoundCell LineBioassayIC50Reference
This compoundData Not Available---
OctanalHeLa (Human cervical cancer)Cytotoxicity Assay3.5 µg/mL[4]
VanillinHepG2 (Human liver cancer)Cell Viability Assay> 5 mM (after 48h)[5]
Ethyl VanillinHepG2 (Human liver cancer)Cell Viability Assay> 5 mM (after 48h)[5]
Trans-cinnamaldehydeHepG2 (Human liver cancer)Cell Viability AssayNo significant decrease in viability at 5 mM[5]
Table 3: Antimicrobial Activity

Aliphatic aldehydes can exhibit antimicrobial properties against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

CompoundMicroorganismBioassayMICReference
This compoundData Not Available---
OctanalEscherichia coliBroth Microdilution> 2.5 mg/mL[4]
OctanalStaphylococcus aureusBroth Microdilution1.25 mg/mL[4]
DecanalEscherichia coliBroth Microdilution0.625 mg/mL[4]
DecanalStaphylococcus aureusBroth Microdilution0.312 mg/mL[4]
CinnamaldehydeEscherichia coliBroth Microdilution0.5 mg/mL[4]
CinnamaldehydeStaphylococcus aureusBroth Microdilution0.25 mg/mL[4]
Table 4: Skin Sensitization Potential

The skin sensitization potential of aldehydes is often assessed using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a three-fold stimulation of lymphocyte proliferation (EC3). A lower EC3 value indicates a stronger sensitizer (B1316253).

CompoundBioassayEC3 Value (%)Potency ClassificationReference
This compoundData Not Available---
FormaldehydeLLNA0.35Strong[6][7]
GlutaraldehydeLLNAPositive (specific EC3 not stated)Sensitizer
Cinnamic aldehydeLLNA0.2Strong[7]
VanillinLLNA> 50Extremely Weak[6][7]
Ethyl vanillinLLNA> 50Non-sensitizer[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

GnRH Pulse Generator Activity Bioassay

This protocol is designed to assess the primer pheromone activity of a test compound by monitoring the activity of the GnRH pulse generator in ovariectomized, estrogen-primed female goats.

Objective: To determine if a test compound can stimulate the frequency of the GnRH pulse generator.

Materials:

  • Ovariectomized, estrogen-primed female goats

  • Stereotaxic apparatus for electrode implantation

  • Recording electrodes (e.g., stainless steel insect pins)

  • Amplifier and data acquisition system for Multiple-Unit Activity (MUA) recording

  • Test compound (e.g., this compound) and vehicle control

  • Apparatus for controlled delivery of volatile compounds to the goat's nostrils

Procedure:

  • Animal Preparation: Surgically implant recording electrodes into the mediobasal hypothalamus of ovariectomized goats under anesthesia. Allow for a recovery period. Prime the goats with estrogen to maintain a stable baseline of GnRH pulse generator activity.

  • Baseline MUA Recording: For several hours before exposure to the test compound, record the MUA from the implanted electrodes to establish a baseline frequency of MUA volleys. Each volley corresponds to a pulse of GnRH.

  • Compound Exposure: Present the vehicle control to the goat's nostrils for a defined period and continue recording MUA. After a suitable interval, present the test compound in the same manner.

  • Data Acquisition: Continuously record MUA throughout the baseline, control exposure, and test compound exposure periods.

  • Data Analysis: Analyze the MUA recordings to determine the frequency of MUA volleys (pulses/hour) during each period. A significant increase in volley frequency upon exposure to the test compound compared to the baseline and vehicle control indicates primer pheromone activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Selected cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Include vehicle-treated cells as a negative control and untreated cells as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism using the broth microdilution method.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test microorganism

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound and vehicle control

  • Positive control (a known antimicrobial agent)

  • Microplate incubator and reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism with a known antimicrobial), a negative control (microorganism with vehicle), and a sterility control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the test microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound at which there is no visible growth.

Murine Local Lymph Node Assay (LLNA)

This protocol is a summary of the OECD Test Guideline 429 for assessing the skin sensitization potential of a chemical.

Objective: To determine the concentration of a test substance required to induce a three-fold increase in lymphocyte proliferation (EC3 value) in the draining auricular lymph nodes.

Materials:

  • CBA/J or CBA/Ca mice

  • Test substance and a suitable vehicle

  • Positive control (a known sensitizer)

  • [³H]-methyl thymidine (B127349) or other proliferation marker

  • Scintillation counter or other appropriate reader

Procedure:

  • Animal Grouping and Dosing: Use a minimum of four mice per dose group. Prepare at least three concentrations of the test substance in the chosen vehicle. A vehicle control group and a positive control group are also required.

  • Topical Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice.

  • Proliferation Marker Administration: On day 6, inject the mice intravenously with a proliferation marker, such as [³H]-methyl thymidine.

  • Lymph Node Excision and Processing: Five hours after the injection of the proliferation marker, sacrifice the mice and excise the draining auricular lymph nodes. Prepare a single-cell suspension from the pooled lymph nodes of each group.

  • Measurement of Proliferation: Quantify the incorporation of the proliferation marker. For [³H]-methyl thymidine, this is done using a β-scintillation counter to measure disintegrations per minute (DPM).

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve of the SI values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes described in this guide.

Pheromonal_Signaling_Pathway cluster_olfactory_system Olfactory System cluster_brain Brain cluster_physiological_response Physiological Response 4_Ethyloctanal This compound Olfactory_Receptor Olfactory Receptor in Vomeronasal Organ 4_Ethyloctanal->Olfactory_Receptor Hypothalamus Hypothalamus Olfactory_Receptor->Hypothalamus Neural Signal GnRH_Pulse_Generator GnRH Pulse Generator Hypothalamus->GnRH_Pulse_Generator Activation Pituitary_Gland Anterior Pituitary Gland GnRH_Pulse_Generator->Pituitary_Gland Pulsatile GnRH Release LH_Surge LH Surge Pituitary_Gland->LH_Surge LH Release Ovulation Ovulation LH_Surge->Ovulation

Caption: Pheromonal signaling pathway of this compound in goats.

Experimental_Workflow_GnRH_Assay Start Start Animal_Prep Animal Preparation (Ovariectomy, Electrode Implantation) Start->Animal_Prep Baseline Baseline MUA Recording Animal_Prep->Baseline Control_Exposure Vehicle Control Exposure Baseline->Control_Exposure Test_Compound_Exposure Test Compound Exposure (this compound) Control_Exposure->Test_Compound_Exposure Data_Acquisition Continuous MUA Data Acquisition Test_Compound_Exposure->Data_Acquisition Data_Analysis Data Analysis (MUA Volley Frequency) Data_Acquisition->Data_Analysis Result Result Interpretation (Pheromone Activity) Data_Analysis->Result

Caption: Workflow for the GnRH pulse generator activity bioassay.

Experimental_Workflow_Cytotoxicity_Assay Start Start Cell_Seeding Cell Seeding in 96-well Plate Start->Cell_Seeding Compound_Treatment Treatment with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

References

Safety Operating Guide

Safe Disposal of 4-Ethyloctanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Ethyloctanal, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate care in a well-ventilated area, preferably within a fume hood. While some data suggests this compound does not meet GHS hazard criteria, it is prudent to treat it as a potential irritant.[1] Always wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[2] Avoid inhaling vapors and prevent contact with skin and eyes.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀O
Boiling Point 201.00 to 203.00 °C @ 760.00 mm Hg
Density 0.834 - 0.842 g/cm³ at 20°C
Solubility in Water Insoluble
Solubility in Solvents Soluble in many non-polar solvents and ethanol

Disposal Procedures

There are two primary methods for the disposal of this compound: chemical deactivation followed by aqueous disposal, and collection for incineration via a licensed hazardous waste contractor. The appropriate method depends on the volume of waste, laboratory capabilities, and local regulations.

Method 1: Chemical Deactivation (Oxidation)

This method involves oxidizing the aldehyde to a less volatile and less hazardous carboxylic acid. This procedure should be performed in a fume hood.

Experimental Protocol:

  • Preparation: For every 0.1 mol of this compound, prepare a solution of potassium permanganate (B83412) (KMnO₄). The reaction stoichiometry is approximately 3 moles of aldehyde to 2 moles of potassium permanganate.[4]

  • Reaction Setup: In a round-bottomed flask equipped with a stirrer and a thermometer, add the this compound.

  • Oxidation: Slowly add the potassium permanganate solution to the stirring this compound. The reaction is exothermic, so maintain a controlled temperature.

  • Completion: Continue stirring until the characteristic purple color of the permanganate disappears, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will form.[4]

  • Neutralization: Once the reaction is complete and the solution has cooled, neutralize the resulting mixture with a suitable acid, such as dilute sulfuric acid, to a pH between 6.0 and 8.0.

  • Final Disposal: Before any sewer disposal, it is imperative to obtain approval from your local sewer authority.[1] If approved, the neutralized aqueous layer can be flushed down the drain with copious amounts of water.[2][3] The manganese dioxide precipitate should be collected as solid hazardous waste.

Method 2: Collection for Licensed Disposal

If chemical deactivation is not feasible, this compound must be disposed of as hazardous waste.

Procedure:

  • Containerization: Collect the this compound waste in a clearly labeled, leak-proof container made of a compatible material. Do not mix it with other waste streams unless specifically permitted by your institution's waste management guidelines.[5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Chemical Deactivation Feasible? ppe->decision deactivate Oxidize with KMnO4 in Fume Hood decision->deactivate Yes collect Collect in Labeled, Compatible Container decision->collect No neutralize Neutralize Solution to pH 6-8 deactivate->neutralize check_sewer Check Local Sewer Regulations neutralize->check_sewer sewer_disposal Dispose Aqueous Layer Down Drain with Water check_sewer->sewer_disposal Approved check_sewer->collect Not Approved solid_waste Collect MnO2 as Solid Hazardous Waste sewer_disposal->solid_waste end Disposal Complete solid_waste->end store Store in Designated Waste Area collect->store arrange_pickup Arrange for Licensed Hazardous Waste Pickup store->arrange_pickup arrange_pickup->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Ethyloctanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Ethyloctanal in a laboratory setting. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing risk and ensuring a secure research environment.

While this compound is reported as not meeting GHS hazard criteria, prudent laboratory safety practices should always be observed.[1][2] This chemical is a clear, colorless liquid with a floral-like odor, insoluble in water but soluble in many non-polar solvents.[1][2]

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Rationale
Hand Protection Nitrile glovesProvides protection against splashes of organic chemicals. Natural rubber gloves are not recommended as they may offer less resistance.[3][4]
Eye Protection Chemical splash goggles or a full face shieldEssential for protecting eyes from splashes, especially when pouring or transferring the substance.[3][5]
Body Protection Laboratory coat with long sleevesProtects skin and personal clothing from accidental spills.
Footwear Closed-toe shoesPrevents exposure from spills and dropped equipment.
Respiratory Protection Not generally required under normal use with adequate ventilation.If working in a poorly ventilated area or if aerosols may be generated, a risk assessment should be conducted to determine if respiratory protection is needed.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Risk Assessment : Before beginning any work, perform a risk assessment for the specific procedure involving this compound.

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

  • PPE Donning : Put on all required personal protective equipment as specified in the table above.

  • Preparation : Ensure all necessary equipment and reagents are within easy reach to avoid extending over open containers.

  • Handling :

    • Avoid direct contact with skin and eyes.[3]

    • Do not inhale vapors.[3]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[6]

  • Spill Cleanup : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination : After handling, wash hands thoroughly with soap and water. Clean the work area and any contaminated equipment.

  • PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use gloves and any other contaminated disposable PPE.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation : Do not mix with other waste streams unless permitted by your institution's hazardous waste program.

  • Disposal Method : Dispose of the chemical waste through your institution's designated hazardous waste disposal service. For bulk quantities, incineration is a common disposal method for organic compounds.[7]

  • Empty Containers : Completely empty containers before disposal. Depending on institutional and local regulations, containers may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[8]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C10H20OPubChem[1]
Molecular Weight 156.27 g/mol PubChem[1]
Boiling Point 201.0 to 203.0 °C @ 760 mm HgPubChem[1]
Density 0.834 - 0.842 g/cm³ (20 °C)PubChem[1]
Solubility Insoluble in water; soluble in many non-polar solventsPubChem[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Risk Assessment Ventilation 2. Ensure Ventilation RiskAssessment->Ventilation Proceed PPE 3. Don PPE Ventilation->PPE Handling 4. Chemical Handling PPE->Handling Spill Spill Response Handling->Spill If Spill Occurs Decontamination 5. Decontamination Handling->Decontamination Procedure Complete Spill->Decontamination WasteDisposal 6. Waste Disposal Decontamination->WasteDisposal PPEDoffing 7. Doff PPE WasteDisposal->PPEDoffing

Figure 1. Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.